3-amino-2-methylquinazolin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525988. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-8-5-3-2-4-7(8)9(13)12(6)10/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOUPYQSZBDNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285285 | |
| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-06-2 | |
| Record name | 1898-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1898-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-methyl-4(3H)quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-amino-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-amino-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis protocols, spectroscopic data, and known biological activities, presenting quantitative information in structured tables and illustrating key processes with diagrams.
Core Chemical and Physical Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below. It is important to note that the reported melting point varies across different sources, which may be attributed to variations in purity and experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-2-methylquinazolin-4-one | [1] |
| Synonyms | 2-Methyl-3-amino-4-quinazolone, 3-amino-2-methyl-3,4-dihydroquinazolin-4-one | [1] |
| CAS Number | 1898-06-2 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | White to light yellow solid/powder/crystal | [3] |
| Melting Point | 142-143 °C | [4] |
| 149-152 °C | [5] | |
| 224-226 °C | [6] | |
| Solubility | Soluble in DMSO. Recrystallized from ethanol. | [6] |
| pKa | Data not available in the searched literature. |
Synthesis Protocols
The synthesis of this compound is most commonly achieved through a two-step process involving the initial formation of a benzoxazinone intermediate, followed by cyclization with hydrazine. Both conventional heating and microwave-assisted methods have been reported, with the latter offering significant advantages in terms of reaction time and yield.
Conventional Synthesis Workflow
The conventional synthesis involves a thermal cyclization followed by condensation with hydrazine hydrate under reflux.
Caption: Workflow for the conventional synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid and an excess of acetic anhydride is heated under reflux.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the intermediate product.
-
The solid is collected by filtration and can be recrystallized from a suitable solvent like ethanol to improve purity.[7]
Step 2: Synthesis of this compound
-
2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (1 equivalent) is cautiously added to the solution.
-
The resulting mixture is refluxed for approximately 7 hours, with the reaction monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield pure this compound.[6]
Microwave-Assisted Green Synthesis
A more efficient and environmentally friendly approach utilizes microwave irradiation to accelerate the reaction.
Experimental Protocol:
-
A mixture of substituted anthranilic acid (1 equivalent) and acetic anhydride is subjected to microwave irradiation (e.g., 250 W) for a short duration (e.g., a few minutes) to form the benzoxazinone intermediate.
-
To the solution of the benzoxazinone intermediate in ethanol, hydrazine monohydrate (3 equivalents) is added in a microwave tube.
-
The mixture is then irradiated under microwave conditions (e.g., 250 W for 20-33 minutes at 120-150 °C).[4]
-
After cooling, the solvent is removed, and the solid product is filtered and recrystallized from an appropriate solvent.[4] This method has been reported to provide good to excellent yields in a significantly shorter reaction time compared to conventional heating.
Spectroscopic and Structural Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source(s) |
| ¹H NMR | CDCl₃ | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 2.66 (s, 3H, CH₃) | [4] |
| DMSO-d₆ | 7.91–7.90 (d, 2H), 7.30–7.27 (m, 2H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | [6] | |
| ¹³C NMR | DMSO-d₆ | 173.2 (C=O), 151.2 (N-C=N), 135.0, 132.3, 122.9 (CH), 117.0 (CH), 116.8 (CH), 110.0 (CH), 20.8 (CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3461, 3194 | N-H stretching (amino group) | |
| ~3012 | C-H stretching (aromatic) | |
| ~1672 | C=O stretching (amide) | |
| ~1625 | C=N stretching | |
| ~1471, 1614 | C=C stretching (aromatic) | |
| ~1338 | C-N stretching |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| Technique | m/z | Assignment | Source(s) |
| GC-MS | 175 | [M]⁺ | [1] |
| 146 | Fragment | [1] |
Crystal Structure
As of the latest literature search, the crystal structure of this compound has not been reported. However, the crystal structure of the closely related analogue, 3-amino-2-ethylquinazolin-4(3H)-one, has been determined.[8][9][10] This analogue exhibits a planar molecular structure and forms a step-like crystal packing through N—H⋯O hydrogen bonds.[8][9][10]
Biological Activities and Mechanisms of Action
Quinazolinone derivatives are recognized as "privileged" pharmacophores due to their broad spectrum of biological activities. This compound and its derivatives have shown notable antimicrobial and DNA photo-disruptive properties.
Antimicrobial Activity
Derivatives of this compound have demonstrated in vitro antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Proteus mirabilis.[7] The proposed mechanism of action for quinoline-based compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[11]
DNA Photo-Disruptive Activity
Certain this compound derivatives have been found to be photo-active, capable of cleaving plasmid DNA upon irradiation with UVA or UVB light.[4] The proposed mechanism involves the photo-excited quinazolinone acting as a photosensitizer, leading to the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). These ROS can then interact with and damage DNA, leading to strand cleavage.
Caption: Proposed mechanism of DNA photo-cleavage by this compound derivatives.
This photo-disruptive property makes these compounds interesting candidates for the development of novel photochemotherapeutic or photodynamic therapy agents. Molecular docking studies have also suggested that these compounds can bind to DNA, which is a prerequisite for their photo-cleavage activity.[4]
Safety and Handling
Based on GHS classifications, this compound is considered to be a warning-level hazard. It may cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
This technical guide provides a solid foundation for researchers and scientists working with this compound. Further research is warranted to explore its full potential in drug development and other applications, particularly in elucidating the precise mechanisms of its biological activities and exploring its structure-activity relationships.
References
- 1. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-2-methyl-4(3h)quinazolinone sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 3-amino-2-ethyl-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-amino-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-amino-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis, and insights into its biological activities, presenting a complete profile for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-2-methylquinazolin-4-one | [2] |
| CAS Number | 1898-06-2 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Melting Point | 149-152 °C |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal in defining the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| CDCl₃ | 8.08 | d | H-5 |
| 7.63-7.61 | m | H-6, H-7 | |
| 7.36-7.31 | m | H-8 | |
| 5.15 | s | -NH₂ | |
| 2.66 | s | -CH₃ | |
| DMSO-d₆ | 8.13 | d | H-5 |
| 7.80 | t | H-7 | |
| 7.62 | d | H-8 | |
| 7.50 | t | H-6 | |
| 5.83 | s | -NH₂ | |
| 2.61 | s | -CH₃ |
¹³C NMR Spectral Data (Reference data from a closely related derivative, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, is provided for estimation)
| Assignment | Estimated Chemical Shift (δ) ppm |
| C=O | ~161.5 |
| C-2 | ~154.9 |
| C-4a | ~147.2 |
| Aromatic C | ~121.1 - 135.4 |
| -CH₃ | ~20-25 |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the key functional groups present in the molecule. The characteristic absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Assignment |
| 3415, 3260 | N-H stretching (amino group) |
| 3176 | C-H stretching (aromatic) |
| 2921 | C-H stretching (aliphatic -CH₃) |
| 1688 | C=O stretching (amide) |
| 1606 | C=C stretching (aromatic) |
| 1584 | C=N stretching |
| 1248 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | m/z | Assignment |
| ESI-MS | 176.33 | [M+H]⁺ |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. Both conventional heating and microwave-assisted methods have been reported.
Conventional Synthesis
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid and acetic anhydride is heated under reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.
-
The crude product is then purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
2-methyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol.
-
Hydrazine hydrate is added cautiously to the solution.
-
The mixture is refluxed for several hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration and recrystallized.
Microwave-Assisted Synthesis
-
A mixture of anthranilic acid and acetic anhydride is subjected to microwave irradiation at a controlled temperature.
-
The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, is then reacted with hydrazine hydrate in ethanol under microwave irradiation.
-
This method significantly reduces the reaction time compared to conventional heating.
Biological Activity and Signaling Pathways
Quinazolinone derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antibacterial effects.[3]
Anticancer Activity
Derivatives of this compound have shown promising anticancer properties. For instance, 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one has been reported to downregulate the EGFR/PI3K/AKT/mTOR signaling pathway in breast cancer cells. This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis (programmed cell death) of cancer cells.
Antibacterial Activity
Various derivatives of this compound have been synthesized and evaluated for their antibacterial efficacy against a range of bacterial strains.[4][5][6] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall synthesis.
Conclusion
The structure of this compound has been unequivocally established through a combination of modern spectroscopic techniques. The detailed synthetic protocols provide a clear pathway for its preparation, facilitating further research into its promising biological activities. The demonstrated anticancer and antibacterial potential of its derivatives highlights the importance of the quinazolinone scaffold in medicinal chemistry and provides a strong rationale for the continued exploration of this compound and its analogues in drug discovery programs.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-amino-2-methylquinazolin-4(3H)-one
This technical guide provides a comprehensive overview of 3-amino-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, synthesis, and biological significance.
Chemical Identity
The compound, this compound, is a quinazolinone derivative. The systematic IUPAC name for this compound is 3-amino-2-methylquinazolin-4-one [1]. The structure is characterized by a quinazoline core with a methyl group at position 2 and an amino group at position 3.
Chemical Structure:
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process. This process involves the initial formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.[3][4] Both conventional heating and microwave-assisted methods have been successfully employed.[3][5][6]
Synthetic Workflow Diagram:
References
- 1. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3<i>H</i>)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - ProQuest [proquest.com]
3-amino-2-methylquinazolin-4(3H)-one CAS number 1898-06-2
An In-Depth Technical Guide to 3-amino-2-methylquinazolin-4(3H)-one (CAS: 1898-06-2): A Privileged Synthon in Medicinal Chemistry
Introduction
The quinazolinone scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has established quinazolinone derivatives as a cornerstone in the development of therapeutic agents across a spectrum of diseases. Within this important class of compounds, This compound (CAS No. 1898-06-2) emerges not typically as a final active pharmaceutical ingredient, but as a pivotal synthetic intermediate, or synthon.
Its true value lies in its chemical architecture: a stable, readily synthesized core featuring a strategically positioned and reactive primary amino group at the N-3 position. This functional handle serves as a versatile anchor point for a vast array of chemical modifications, enabling researchers to systematically generate large libraries of novel molecules. The exploration of these derivatives has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will dissect its synthesis, highlighting both traditional and modern green chemistry approaches, detail its physicochemical and spectroscopic identity, and provide validated protocols for its use in derivatization. The focus will remain on the causality behind experimental choices, offering insights into why this synthon is a powerful tool for professionals in drug discovery and development.
Physicochemical and Spectroscopic Profile
A precise understanding of a synthon's physical and spectroscopic characteristics is fundamental for its effective use. This data serves as the benchmark for confirming identity, purity, and successful reaction outcomes during synthesis and derivatization.
Core Physicochemical Properties
The essential identification and property data for this compound are summarized below. This information is critical for accurate molar calculations, reaction setup, and safety assessments.
| Property | Value | Source |
| CAS Number | 1898-06-2 | [5][6] |
| Molecular Formula | C₉H₉N₃O | [5] |
| Molecular Weight | 175.19 g/mol | [5][6] |
| IUPAC Name | 3-amino-2-methylquinazolin-4-one | [5] |
| Appearance | Solid, typically white, gray, or cream-colored | [7][8] |
| Melting Point | 149-152 °C (lit.) or 224–226°C | [6][7] |
| InChI Key | IQOUPYQSZBDNAW-UHFFFAOYSA-N | [6] |
Note on Melting Point: Literature values for the melting point show some variance, which may be attributed to different crystalline forms or purity levels. The value of 224-226°C is reported in a peer-reviewed synthesis study, while 149-152°C is cited by a commercial supplier.[6][7] Researchers should establish their own baseline with a purified sample.
Spectroscopic Signature
Spectroscopic analysis provides an unassailable fingerprint of the molecular structure. The data below is compiled from characterization studies and is crucial for quality control.[7]
| Technique | Wavenumber (cm⁻¹)/Shift (ppm) | Assignment |
| ¹H-NMR (500 MHz, DMSO-d₆) | δ 7.91–7.90 (d, J = 9.58 Hz, 2H) | Aromatic Protons |
| δ 7.30–7.27 (m, 2H) | Aromatic Protons | |
| δ 6.50 (s, 2H) | -NH₂ Protons (Amino Group) | |
| δ 2.07 (s, 3H) | -CH₃ Protons (Methyl Group) | |
| ¹³C-NMR (125 MHz, DMSO-d₆) | δ 173.2 | C=O (Amide Carbonyl) |
| δ 151.2 | N-C=N (Guanidine-type Carbon) | |
| δ 135.0, 132.3, 122.9, 117.0, 116.8, 110.0 | Aromatic Carbons | |
| δ 20.8 | -CH₃ Carbon | |
| IR (KBr) | ~3461, 3194 | N-H Stretching (Amino Group) |
| ~1672, 1660 | C=O Stretching (Amide Carbonyl) | |
| ~1620, 1596 | C=N Stretching |
The presence of the singlet at 6.50 ppm in the ¹H-NMR, corresponding to the two protons of the amino group, and the strong carbonyl stretch around 1670 cm⁻¹ in the IR spectrum are key diagnostic markers for this molecule.
Synthesis Methodologies: A Tale of Two Pathways
The most prevalent and reliable synthesis of this compound is a two-step process starting from inexpensive, commercially available anthranilic acid.[9] The logic of this pathway is sound: first, an acetyl group is introduced and cyclized to form a stable benzoxazinone intermediate. This intermediate is then ring-opened and re-closed with hydrazine, which selectively installs the required amino group at the N-3 position. We present both the classical thermal method and a modern, green microwave-assisted alternative.
Caption: High-level synthetic workflow for this compound.
Protocol 1: Conventional Thermal Synthesis
This method relies on standard laboratory reflux equipment and is highly reproducible.
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) [7]
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine anthranilic acid (30 g, 220 mmol) and ethanol (30 mL).
-
Reagent Addition: Slowly add acetic anhydride to the mixture. An excess is often used to ensure complete reaction.[9]
-
Reaction: Heat the mixture to reflux. The causality here is that the thermal energy drives the acylation of the amine followed by intramolecular cyclization and dehydration to form the benzoxazinone ring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed.
-
Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water to precipitate the product. This minimizes the solubility of the product and reduces degradation.[9]
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of this compound [7]
-
Setup: In a 100 mL round-bottom flask, dissolve the dried intermediate from Step 1 (3 g, 18.63 mmol) in ethanol (10 mL).
-
Reagent Addition: Cautiously add hydrazine hydrate (0.91 mL, 18.63 mmol) dropwise to the solution while stirring. The stoichiometry is critical; an excess of hydrazine can lead to side products.[9]
-
Reaction: Heat the mixture to reflux for approximately 7 hours. The nucleophilic hydrazine attacks the carbonyl of the benzoxazinone, leading to ring opening followed by an intramolecular cyclization that expels water and forms the more stable quinazolinone ring.
-
Monitoring: Again, monitor the disappearance of the intermediate by TLC.
-
Isolation: Cool the reaction mixture in an ice bath. The final product will precipitate out of the ethanol solution.
-
Purification: Collect the gray or white solid by suction filtration, wash with a small amount of cold ethanol, and air-dry. The product is often of high purity, but can be recrystallized from ethanol if needed. A typical yield is around 98%.[7]
Protocol 2: Microwave-Assisted Green Synthesis
This modern approach significantly reduces reaction times and often improves yields by leveraging the efficiency of microwave dielectric heating.[8]
Step 1: Microwave Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one [8]
-
Setup: In a microwave-safe reaction tube, combine substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL).
-
Reaction: Place the sealed tube in a microwave reactor and irradiate at 250 W for 17–22 minutes, maintaining a temperature of 120–150 °C. The microwave energy directly couples with the polar reagents, leading to rapid, uniform heating that dramatically accelerates the cyclization.
-
Workup: After cooling, remove excess solvent under reduced pressure and pour the residue into ice water to precipitate the product. Recrystallize from ethanol.
Step 2: Microwave Synthesis of this compound While the first step is well-documented with microwave assistance, the second step is typically still performed under conventional reflux as the reaction is clean and high-yielding. However, microwave conditions could be optimized for even faster synthesis.
The 3-Amino Group: A Gateway to Chemical Diversity
The synthetic utility of this compound is almost entirely due to the nucleophilic primary amino group at the N-3 position. This group provides a reactive site for forming new covalent bonds, allowing the quinazolinone core to be decorated with a wide range of substituents. This is the fundamental principle behind its use in combinatorial chemistry and drug discovery.
The most common derivatization is the formation of an imine (or Schiff base) through condensation with an aldehyde.[6] This reaction is experimentally simple, high-yielding, and allows for the introduction of virtually any R-group carried by the aldehyde, making it a powerful tool for probing structure-activity relationships (SAR).
Caption: Derivatization pathways from the 3-amino functional group.
General Protocol: Schiff Base Synthesis
This protocol serves as a self-validating template for creating a library of derivatives.
-
Setup: Dissolve this compound (e.g., 0.50 g, 2.87 mmol) in a suitable solvent like ethanol.[7]
-
Reagent Addition: Add an equimolar amount (2.87 mmol) of the desired substituted benzaldehyde derivative.
-
Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the imine formation by protonating the aldehyde carbonyl, making it more electrophilic.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]
Biological Significance of Derivatives
While the core synthon itself is not noted for significant biological activity, its derivatives have been extensively investigated and have shown promise in several therapeutic areas. This underscores its role as a "privileged" scaffold.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that Schiff base derivatives of this compound possess significant antimicrobial properties.[2][7] By varying the substituent on the aldehyde, researchers can modulate the lipophilicity and electronic properties of the final molecule, tuning its ability to penetrate microbial cell walls and interact with intracellular targets. For example, a derivative incorporating a thiophene ring was identified as a potent antibacterial agent.[7] Other halogenated derivatives have also shown promise against both bacteria and fungi.[3]
Anticancer Activity & Mechanism of Action
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs (e.g., Gefitinib, Erlotinib) targeting protein kinases. Derivatives of this compound have been explored as potential anticancer agents, showing cytotoxicity against cell lines such as human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780).[4]
A key mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis (the formation of new blood vessels to supply the tumor).[4][10] By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling pathways responsible for cell proliferation and survival.
Caption: Conceptual inhibition of the VEGFR-2 signaling pathway by a quinazolinone derivative.
Additionally, certain substituted derivatives have been shown to act as DNA photo-disruptive agents, meaning they can induce DNA damage upon irradiation with UV light, suggesting a potential application in photodynamic therapy.[8][11]
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential in a research setting.
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
(Source: Aggregated GHS information from ECHA C&L Inventory)[5][6]
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[6]
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood to minimize exposure to dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated chemical waste container.
Conclusion
This compound (CAS: 1898-06-2) stands as a testament to the power of a well-designed synthon in modern medicinal chemistry. Its value is not derived from its own biological activity, but from its synthetic accessibility and the strategic placement of its N-3 amino group, which serves as a launchpad for chemical diversification. The straightforward and robust protocols for its synthesis, coupled with the ease of its derivatization, empower researchers to efficiently generate and screen novel chemical entities. The proven success of its derivatives as potent anticancer and antimicrobial agents confirms the quinazolinone core as a truly privileged scaffold. For any drug development professional, a thorough understanding of this key building block is not just beneficial—it is foundational for innovation in the field.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-2-methyl-4(3H)quinazolinone 98 1898-06-2 [sigmaaldrich.com]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-amino-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of 3-amino-2-methylquinazolin-4(3H)-one, a key heterocyclic compound with significant potential in medicinal chemistry.
Core Compound Data
This compound is a quinazoline derivative recognized as a valuable starting material for the synthesis of various biologically active molecules. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 175.19 g/mol | [1][2][3] |
| Molecular Formula | C₉H₉N₃O | [1][2][3] |
| CAS Number | 1898-06-2 | [2] |
| Appearance | Solid | |
| Melting Point | 149-152 °C (lit.) | |
| SMILES | CC1=Nc2ccccc2C(=O)N1N | |
| InChI Key | IQOUPYQSZBDNAW-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a benzoxazinone intermediate followed by condensation with hydrazine hydrate.[4][5] More recently, microwave-assisted methods have been developed to improve efficiency and yields.[6][7]
Conventional Synthetic Protocol
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
-
A mixture of anthranilic acid and an excess of acetic anhydride is heated.[4]
-
The reaction mixture is then poured into ice-cold water to precipitate the intermediate product, 2-methyl-4H-3,1-benzoxazin-4-one.[4]
-
The crude product is filtered and can be purified by recrystallization from a suitable solvent like ethanol.[4]
Step 2: Synthesis of this compound
-
The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one (e.g., 3 g, 18.63 mmol), is dissolved in ethanol (10 mL) with stirring.[5]
-
Hydrazine hydrate (e.g., 0.91 mL, 18.63 mmol) is added cautiously to the solution.[4][5]
-
The resulting mixture is refluxed for approximately 7 hours.[4][5] Reaction progress should be monitored using Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled, allowing the final product to precipitate.[4]
-
The solid product is collected by filtration and purified by recrystallization.[4]
Microwave-Assisted Synthetic Protocol
An alternative green chemistry approach utilizes microwave irradiation to accelerate the reaction.
-
A solution of the benzoxazinone intermediate (1 mmol) and hydrazine monohydrate (3 mmol) in absolute ethanol (5 mL) is prepared in a microwave tube.
-
The mixture is subjected to microwave irradiation (e.g., at 250 W) for a period of 20-33 minutes at a temperature between 120-150 °C.[6]
-
After cooling, the solvent is removed using a rotary evaporator.
-
The resulting solid is filtered and recrystallized from an appropriate solvent to yield the pure product.[6]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological and Pharmacological Context
Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities.[8][9] These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[8][10][11]
The core structure of this compound serves as a versatile scaffold. Its amino group at the 3-position is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. For instance, condensation with various aldehydes can produce Schiff bases, which have been investigated for their antimicrobial efficacy.[5]
Recent studies have also explored the DNA photo-disruptive capabilities of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, suggesting potential applications in photochemotherapy.[6][7] The binding of these compounds to DNA has been investigated through molecular docking studies, correlating their structural features with their photo-activity.[6][7] The broad biological profile of the quinazolinone core makes this compound and its derivatives promising candidates for further drug discovery and development efforts.[10]
References
- 1. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 1898-06-2 | FA117203 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. proquest.com [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 11. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]
Spectroscopic and Synthetic Profile of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-amino-2-methylquinazolin-4(3H)-one, a key intermediate in the development of various pharmacologically active compounds. The information is presented to facilitate research and development in medicinal chemistry and drug discovery.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The key data are summarized below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound in various deuterated solvents are presented below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Frequency (MHz) |
| 8.13 | d | 8.0 | Aromatic H | DMSO-d₆ | 500 |
| 8.08 | d | - | H₅ | CDCl₃ | 300 |
| 7.92-7.90 | d | 9.56 | Ar-H | CDCl₃ | 500 |
| 7.91-7.90 | d | 9.58 | Ar-H | DMSO-d₆ | 500 |
| 7.80 | t | 7.7 | Aromatic H | DMSO-d₆ | 500 |
| 7.63–7.61 | m | - | Ar-H | CDCl₃ | 300 |
| 7.62 | d | 8.2 | Aromatic H | DMSO-d₆ | 500 |
| 7.50 | t | 7.5 | Aromatic H | DMSO-d₆ | 500 |
| 7.36–7.31 | m | - | Ar-H | CDCl₃ | 300 |
| 7.30–7.27 | m | - | Ar-H | DMSO-d₆ | 500 |
| 6.50 | s | - | NH₂ | DMSO-d₆ | 500 |
| 5.83 | s | - | NH₂ | DMSO-d₆ | 500 |
| 5.15 | s | - | NH₂ | CDCl₃ | 300 |
| 2.66 | s | - | CH₃ | CDCl₃ | 300 |
| 2.61 | s | - | CH₃ | DMSO-d₆ | 500 |
| 2.07 | s | - | CH₃ | DMSO-d₆ | 500 |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Solvent | Frequency (MHz) |
| 173.21 | C=O | CDCl₃ | 125 |
| 151.18 | - | CDCl₃ | 125 |
| 135.00 | CH | CDCl₃ | 125 |
| 132.27 | CH | CDCl₃ | 125 |
| 122.89 | - | CDCl₃ | 125 |
| 117.04 | CH | CDCl₃ | 125 |
| 116.82 | CH | CDCl₃ | 125 |
| 109.99 | - | CDCl₃ | 125 |
| 20.78 | CH₃ | CDCl₃ | 125 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI-MS) [1]
| m/z | Ion |
| 176.33 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
FT-IR Data (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3415 | N-H stretching |
| 3260 | N-H stretching |
| 3176 | C-H aromatic stretching |
| 2921 | C-H aliphatic stretching |
| 2850 | C-H aliphatic stretching |
| 1688 | C=O (amide) stretching |
| 1606 | C=C aromatic stretching |
| 1584 | C=N stretching |
| 1453 | - |
| 1383 | CH₃ deformation |
| 1248 | C-N stretching |
| 879 | C=C out-of-plane bending |
| 766 | Ar-H bending and ring puckering |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a benzoxazinone intermediate followed by cyclization with hydrazine.[2][3][4]
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid (30 g, 220 mmol) and acetic anhydride is prepared in ethanol (30 mL).[3]
-
The mixture is then heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]
-
Microwave-Assisted Alternative: A mixture of substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) is placed in a microwave tube and heated under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.[5]
-
After completion, the excess solvent is distilled under reduced pressure, and the residue is poured into ice water to precipitate the product.
-
The resulting solid is then recrystallized from ethanol.
Step 2: Synthesis of this compound
-
A solution of 2-methyl-4H-3,1-benzoxazin-4-one (3 g, 18.63 mmol) in 10 mL of ethanol is stirred for a few minutes.[3]
-
Hydrazine hydrate (0.91 mL, 18.63 mmol) is then cautiously added to the solution.[3]
-
The resulting mixture is refluxed for 7 hours, with the reaction progress monitored by TLC.[3]
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered and recrystallized from an appropriate solvent to yield this compound.[3]
Spectroscopic Analysis
NMR Spectroscopy NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.[5]
-
The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[5]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry Mass spectra can be determined using a system such as a Shimadzu LCMS-2010 EV under electrospray ionization (ESI) conditions.[5] High-resolution mass spectra can be measured with a Q-TOF instrument with an ESI source.[5]
-
Nitrogen gas is used as the collision gas for MS experiments.[5]
Infrared Spectroscopy IR spectra are recorded in the range of 400–4000 cm⁻¹ on an FT-IR spectrometer.[5]
-
Samples are typically prepared as KBr pellets.[5]
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Elucidation of 3-amino-2-methylquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-amino-2-methylquinazolin-4(3H)-one. The information is intended to aid in the structural verification and characterization of this important heterocyclic scaffold, which is of significant interest in medicinal chemistry.
¹H and ¹³C NMR Spectral Data
The following tables summarize the proton and carbon NMR spectral data for this compound, compiled from various studies. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency (MHz) | Reference |
| 8.08 | d | 1H | H₅ | CDCl₃ | 300 | [1] |
| 7.63–7.61 | m | 2H | Ar-H | CDCl₃ | 300 | [1] |
| 7.36–7.31 | m | 1H | Ar-H | CDCl₃ | 300 | [1] |
| 5.15 | s | 2H | NH₂ | CDCl₃ | 300 | [1] |
| 2.66 | s | 3H | CH₃ | CDCl₃ | 300 | [1] |
| 7.91–7.90 | d (J = 9.58 Hz) | 2H | Ar-H | DMSO-d₆ | 500 | [2] |
| 7.30–7.27 | m | 2H | Ar-H | DMSO-d₆ | 500 | [2] |
| 6.50 | s | 2H | NH₂ | DMSO-d₆ | 500 | [2] |
| 2.07 | s | 3H | CH₃ | DMSO-d₆ | 500 | [2] |
| 7.92-7.90 | d (J = 9.56 Hz) | 2H | Ar-H | CDCl₃ | 500 | [3] |
| 7.30-7.27 | m | 2H | Ar-H | CDCl₃ | 500 | [3] |
| 6.50 | s | 2H | NH₂ | CDCl₃ | 500 | [3] |
| 2.07 | s | 3H | CH₃-C=N | CDCl₃ | 500 | [3] |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Solvent | Spectrometer Frequency (MHz) | Reference |
| 173.21 | C=O | CDCl₃ | 125 | [3] |
| 151.18 | C | CDCl₃ | 125 | [3] |
| 135.00 | CH | CDCl₃ | 125 | [3] |
| 132.27 | CH | CDCl₃ | 125 | [3] |
| 122.89 | C | CDCl₃ | 125 | [3] |
| 117.04 | CH | CDCl₃ | 125 | [3] |
| 116.82 | CH | CDCl₃ | 125 | [3] |
| 109.99 | C | CDCl₃ | 125 | [3] |
| 20.78 | CH₃ | CDCl₃ | 125 | [3] |
Experimental Protocols
The following section details the methodologies for obtaining the NMR spectra of this compound.
Synthesis of this compound
The synthesis of the title compound is a prerequisite for its spectral analysis. A common and effective method involves a two-step process:
-
Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one: This intermediate is prepared through the thermal cyclization of anthranilic acid with acetic anhydride.[4]
-
Synthesis of this compound: The benzoxazinone intermediate is then reacted with hydrazine hydrate in ethanol under reflux to yield the final product.[2][4] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[4]
NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.[5][6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[6]
-
Transfer the solution to a standard 5 mm NMR tube.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[6]
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[6]
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.[5]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire the spectrum using standard parameters, which may require a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Workflow for NMR Spectroscopic Analysis
The logical flow for the characterization of this compound via NMR is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery and Development
December 2025
Abstract
The quinazolinone scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of quinazolinone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. We delve into the molecular mechanisms of action, detailing key signaling pathways and molecular targets. Furthermore, this guide furnishes detailed experimental protocols for the biological evaluation of these compounds and summarizes key synthetic strategies. Quantitative data on the biological activities of various quinazolinone derivatives are presented in structured tables to facilitate comparison and guide future drug design efforts. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction
Quinazolinone, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] The structural versatility of the quinazolinone nucleus allows for extensive chemical modifications, leading to a wide spectrum of pharmacological activities.[1] Derivatives of quinazolinone have been successfully developed into clinically approved drugs and continue to be a focal point of intensive research for novel therapeutic applications. This guide aims to provide a comprehensive overview of the biological potential of quinazolinone derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Anticancer Activity
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a range of malignancies including breast, lung, and pancreatic cancers. Their mechanisms of action are multifaceted, primarily involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.[4] Quinazolinone derivatives competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation.[3][5]
2.1.2. PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is another critical target for quinazolinone derivatives in cancer therapy.[1][6] This pathway plays a central role in regulating cell growth, survival, and metabolism. Certain quinazolinone compounds have been shown to inhibit PI3Kα, a key isoform of PI3K, leading to the suppression of Akt and mTOR phosphorylation and subsequent induction of apoptosis in cancer cells.[1][6]
2.1.3. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[2][7] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[7]
Quantitative Anticancer Activity Data
The anticancer efficacy of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. A selection of these values is presented in Table 1.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Gefitinib | A549 (NSCLC) | 0.015 | EGFR Inhibitor | [8] |
| Erlotinib | NCI-H460 (NSCLC) | 0.045 | EGFR Inhibitor | [4] |
| Compound 6b | HCT116 (Colon) | 0.0136 | PI3Kα Inhibitor | [6] |
| Compound 7c | MCF7 (Breast) | 0.25 (p-Akt inhibition) | PI3K/Akt/mTOR Inhibitor | [1][9] |
| Compound 101 | K562 (Leukemia) | 5.8 | Tubulin Polymerization Inhibitor | [7] |
| Compound 106 | - | 0.6 | Tubulin Polymerization Inhibitor | [7] |
| Compound 32 | A549 (NSCLC) | 0.02 | Amide derivative | [10] |
| Compound 23 | PC-3, A549, MCF-7 | 0.016 - 0.19 | 1,2,3-triazole incorporation | [10] |
| Compound 53 | MCF-7, HepG-2 | 2.09, 2.08 | S-glycosylated derivative | [10] |
| Compound 8a | HepG2 (Liver) | 7.94 | Triazole-acetamide derivative | [11] |
| Compound 11g | HeLa (Cervical) | 10 | Nitro-substituted derivative | [12] |
NSCLC: Non-Small Cell Lung Cancer
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by anticancer quinazolinone derivatives.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13] Their mode of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinazolinone derivatives can be attributed to several mechanisms, including the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. By targeting this enzyme, these compounds effectively halt bacterial proliferation.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of quinazolinone derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 2 provides a summary of the MIC values for selected quinazolinone derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Fused Quinazolinone 1 | Staphylococcus aureus | 62.5 | [13] |
| Fused Quinazolinone 2 | Escherichia coli | 125 | [13] |
| Fused Quinazolinone 3 | Candida albicans | 250 | [13] |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one 1 | Staphylococcus aureus | 12.5 | [14] |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one 2 | Escherichia coli | 25 | [14] |
Anti-inflammatory Activity
Several quinazolinone derivatives have been reported to possess potent anti-inflammatory properties.[15][16] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and mediators.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinazolinone derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory activity of quinazolinone derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter to assess their efficacy. Table 3 presents data from such studies.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2,3,6-trisubstituted quinazolinone 1 | 20 | 53.33 | [15] |
| 2-phenyl quinazolinone derivative 1 | 50 | 77.5 | [15] |
| Thiazolidinone-substituted quinazolinone 21 | 50 | 32.5 | [16] |
| Thiourea-substituted 2-methyl quinazolinone | 20 | 65 | [15] |
Anticonvulsant Activity
Quinazolinone derivatives have a long history of investigation for their central nervous system activities, including anticonvulsant effects.[17][18] The discovery of methaqualone, a quinazolinone derivative with sedative-hypnotic and anticonvulsant properties, spurred extensive research in this area.
Mechanisms of Anticonvulsant Action
The anticonvulsant activity of some quinazolinone derivatives is thought to be mediated through their interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. By enhancing GABAergic inhibition, these compounds can suppress excessive neuronal firing that leads to seizures.
Quantitative Anticonvulsant Activity Data
The anticonvulsant efficacy of quinazolinone derivatives is often assessed in animal models using the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED50) is the dose required to protect 50% of the animals from the induced seizure. Table 4 summarizes the ED50 values for some quinazolinone derivatives.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | Mouse (MES test) | ~10-fold less active than phenytoin | [17] |
| Compound 6o | Mouse (MES test, oral) | 88.02 | [18] |
| Compound 6q | Mouse (MES test, oral) | 94.6 | [18] |
| Quinazoline analogue III | - | 73.1 | [19] |
| Quinazoline analogue IV | - | 11.79 | [19] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of quinazolinone derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e-g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the quinazolinone derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is used to screen for acute anti-inflammatory activity.[25][26][27]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the quinazolinone derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (initial volume) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[8][28][29]
Protocol:
-
Animal Preparation: Use mice or rats for the experiment.
-
Compound Administration: Administer the quinazolinone derivatives to the test groups at various doses. The control group receives the vehicle.
-
Electroshock Application: At the time of peak effect of the compound, deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the biological evaluation of quinazolinone derivatives.
Synthesis of Quinazolinone Derivatives
A variety of synthetic methods have been developed for the preparation of the quinazolinone scaffold and its derivatives.[13][30][31] A common and versatile approach involves the reaction of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization.
General Synthetic Scheme:
A widely used method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized, often in the presence of a dehydrating agent like acetic anhydride, to yield a 1,3-benzoxazin-4-one. Subsequent reaction of the benzoxazinone with an amine or ammonia leads to the formation of the desired 2,3-disubstituted or 2-substituted 4(3H)-quinazolinone, respectively.[13] Microwave-assisted and metal-catalyzed reactions have also been employed to improve reaction times and yields.[30]
Conclusion
Quinazolinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscores their importance in drug discovery. The continued exploration of the quinazolinone scaffold, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of novel and effective therapeutic agents for a wide range of diseases. This technical guide provides a foundational resource to aid researchers in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
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- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijoer.com [ijoer.com]
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- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 23. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. inotiv.com [inotiv.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 30. ujpronline.com [ujpronline.com]
- 31. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 3-amino-2-methylquinazolin-4(3H)-one and its Derivatives
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Among these, 3-amino-2-methylquinazolin-4(3H)-one serves as a crucial synthon for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, primarily focusing on its role as an anticonvulsant. Drawing from extensive research on its derivatives, we elucidate a proposed mechanism centered on the modulation of the GABAergic system. This whitepaper is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for future investigations into this promising class of compounds.
Introduction: The Quinazolinone Core - A Privileged Scaffold
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in the field of pharmacology. Their versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities, including anticonvulsant, sedative-hypnotic, anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. The this compound moiety, in particular, has been a focal point for the synthesis of numerous derivatives with potent central nervous system (CNS) activity[4][5][6].
Historically, the discovery of methaqualone as a sedative-hypnotic spurred further investigation into the CNS-depressant activities of quinazolinones[7]. This has led to the rational design and synthesis of novel compounds with improved efficacy and safety profiles. This guide will delve into the molecular underpinnings of the anticonvulsant action of this compound and its analogs, providing a scientific rationale for their observed pharmacological effects.
The Primary Pharmacological Profile: Anticonvulsant Activity
A substantial body of evidence points to the significant anticonvulsant potential of this compound derivatives[1][8][9][10][11]. These compounds have been extensively evaluated in preclinical models of epilepsy, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) seizure tests. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures[3][12][13]. The consistent activity of quinazolinone derivatives in these models suggests a broad spectrum of anticonvulsant action.
Proposed Mechanism of Action: Modulation of the GABAergic System
While the precise mechanism of the parent this compound is yet to be definitively elucidated, a compelling body of evidence from studies on its derivatives points towards the modulation of the γ-aminobutyric acid (GABA) system as the primary mode of action. GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, and its potentiation is a key strategy for the treatment of epilepsy[1][14].
Allosteric Modulation of the GABA-A Receptor
The leading hypothesis is that these quinazolinone derivatives act as positive allosteric modulators of the GABA-A receptor, likely at the benzodiazepine binding site[7]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability[1].
Molecular docking studies have consistently shown that 2,3-disubstituted quinazolin-4(3H)-one derivatives can favorably bind to the benzodiazepine site of the GABA-A receptor[7][15]. This binding is thought to enhance the affinity of GABA for its own binding site, thereby increasing the frequency of channel opening and potentiating the inhibitory effect of GABA.
dot
Caption: Proposed mechanism of GABA-A receptor modulation by quinazolinone derivatives.
Potential for Increased GABA Levels
In addition to direct receptor modulation, some studies suggest that quinazolinone derivatives may increase the overall concentration of GABA in the brain[16]. The precise mechanism for this is not yet fully understood but could involve the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, or effects on GABA reuptake transporters. An increase in synaptic GABA levels would lead to a greater activation of GABA-A receptors, contributing to the overall anticonvulsant effect.
Alternative and Secondary Mechanisms
While modulation of the GABAergic system appears to be the primary mechanism, other potential targets may contribute to the pharmacological profile of these compounds.
Interaction with DNA
Some research has explored the DNA photo-disruptive properties of this compound derivatives. Molecular docking studies have indicated a potential for these compounds to bind to DNA[17][18][19]. While this is more relevant to their potential as anticancer agents, it is a facet of their biological activity that warrants further investigation.
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase has been proposed as a dual mechanism of action for some anticonvulsant quinazolinones[7]. Carbonic anhydrase inhibition in the brain can lead to an increase in carbon dioxide levels, which has been shown to have anticonvulsant effects. However, molecular dynamics simulations have suggested that the binding of some quinazolinone derivatives to carbonic anhydrase II may not be stable[7].
Experimental Protocols for Mechanistic Elucidation
For researchers investigating the mechanism of action of this compound and its derivatives, the following experimental workflows are recommended.
In Vivo Anticonvulsant Screening
This model is used to identify compounds effective against generalized tonic-clonic seizures[2][20][21].
Protocol:
-
Animal Preparation: Use male ICR-CD-1 mice (25-30 g), acclimated for at least 3-4 days[2].
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes[2][5].
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[2]. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.
dot
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
This model is used to identify compounds effective against myoclonic and absence seizures[3][10][22].
Protocol:
-
Animal Preparation: Use male CF-1 mice (18-25 g), acclimated as above.
-
Drug Administration: Administer the test compound i.p. at various doses, including a vehicle control.
-
Chemoconvulsant Administration: At the time of peak drug effect, inject PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck[10].
-
Observation: Observe the animals for 30 minutes for the presence or absence of a clonic seizure lasting at least 5 seconds[10][23].
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure.
-
Data Analysis: Calculate the ED50 as described for the MES test.
In Vitro Target Validation
This assay determines the affinity of the test compound for the GABA-A receptor[1][8][24].
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, hippocampus) by homogenization and differential centrifugation[8].
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flumazenil) in the presence of varying concentrations of the test compound[14].
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
This technique directly measures the effect of the compound on GABA-A receptor function[6][25][26][27].
Protocol:
-
Cell Preparation: Use primary cultured neurons or cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Recording: Establish a whole-cell patch clamp configuration on a single cell.
-
GABA Application: Apply a known concentration of GABA to elicit a chloride current.
-
Compound Application: Co-apply the test compound with GABA and measure the change in the GABA-evoked current.
-
Data Analysis: A potentiation of the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation.
dot
Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.
Quantitative Data Summary
The following table summarizes the reported anticonvulsant activities of some 3-amino-2-substituted-quinazolin-4(3H)-one derivatives from the literature.
| Compound | Substitution Pattern | MES ED50 (mg/kg, i.p., mice) | scPTZ ED50 (mg/kg, i.p., mice) | Neurotoxicity TD50 (mg/kg, i.p., mice) | Reference |
| 4d | 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamide | 23.5 | 32.6 | 325.9 | [28] |
| 4l | 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamide | 26.1 | 79.4 | 361.2 | [28] |
This table is a representative sample and not an exhaustive list of all studied derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives exert their anticonvulsant effects primarily through the positive allosteric modulation of the GABA-A receptor. This is supported by in vivo anticonvulsant screening data, molecular docking studies, and in some cases, direct measurement of increased brain GABA levels.
While the GABAergic system is the most likely primary target, further research is warranted to fully elucidate the complete mechanistic profile of these compounds. Future studies should focus on:
-
Directly investigating the mechanism of the parent this compound to confirm if it shares the same mechanism as its derivatives.
-
Exploring the potential for subtype selectivity of these compounds for different GABA-A receptor isoforms, which could lead to the development of drugs with improved side-effect profiles.
-
Investigating the precise mechanism by which some derivatives may increase brain GABA levels.
-
Further exploring the relevance of secondary targets such as DNA and carbonic anhydrase to their overall pharmacological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpp.com [ijpp.com]
- 13. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of some new quinazolin-4-(3H)-ones as anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3<i>H</i>)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - ProQuest [proquest.com]
- 20. scispace.com [scispace.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
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- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Patch Clamp Protocol [labome.com]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. homepages.gac.edu [homepages.gac.edu]
- 28. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies [pubmed.ncbi.nlm.nih.gov]
The Quinazolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene and a pyrimidinone ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the molecular mechanisms underpinning their activity. This document is intended to serve as a comprehensive resource, complete with structured data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate ongoing research and drug development efforts.
Early Discovery and Foundational Syntheses
The journey of quinazolinone chemistry began in the latter half of the 19th century. The first synthesis of a quinazolinone derivative is credited to Peter Griess in 1869, who reacted cyanogen with anthranilic acid.[1] This pioneering work laid the groundwork for future explorations of this versatile scaffold. A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1] However, it was the development of more practical synthetic routes that truly unlocked the potential of this class of compounds.
The Niementowski Quinazolinone Synthesis
One of the most fundamental and widely adopted methods for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, first reported in 1895.[2][3] This reaction involves the condensation of anthranilic acid with an amide at high temperatures.[4]
Experimental Protocol: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
Materials:
-
Anthranilic acid
-
Acetamide
-
Sand bath or high-temperature heating mantle
-
Reaction vessel with a condenser
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and acetamide (2-3 equivalents) is placed in a round-bottom flask.
-
The flask is heated in a sand bath or with a heating mantle to a temperature of 180-200°C.
-
The reaction mixture is maintained at this temperature for 4-6 hours, during which water is eliminated.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, resulting in the solidification of the product.
-
The solid is then triturated with a suitable solvent, such as ethanol or dilute sodium hydroxide solution, to remove unreacted starting materials.
-
The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2-methyl-4(3H)-quinazolinone.
Synthesis of Methaqualone: A Landmark Quinazolinone
The synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, widely known as methaqualone, in 1951 by Indra Kishore Kacker and Syed Husain Zaheer in India for antimalarial research was a pivotal moment in the history of quinazolinones.[5][6] Although it proved ineffective against malaria, its potent sedative-hypnotic properties were discovered, leading to its commercialization as a prescription drug.[5][6]
Experimental Protocol: Synthesis of Methaqualone (2-Methyl-3-o-tolyl-4(3H)-quinazolinone)
This protocol is a representative example of the synthesis of a 2,3-disubstituted 4(3H)-quinazolinone.
Materials:
-
N-acetylanthranilic acid
-
o-toluidine
-
Phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA) as a condensing agent
-
Anhydrous solvent (e.g., toluene or xylene)
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap (if using PCl₃ in toluene/xylene)
-
Stirring apparatus
Procedure:
-
N-acetylanthranilic acid (1 equivalent) and o-toluidine (1 equivalent) are suspended in an anhydrous solvent such as toluene in a round-bottom flask.
-
A condensing agent, such as phosphorus trichloride (0.4 equivalents), is added cautiously to the stirred mixture.
-
The reaction mixture is heated to reflux (approximately 110-140°C) for several hours (typically 3-5 hours). If using a Dean-Stark trap, the water formed during the reaction is collected.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully neutralized with an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide.
-
The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude methaqualone is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Evolution of Therapeutic Applications
The initial discovery of the sedative-hypnotic effects of methaqualone spurred broad interest in the pharmacological potential of the quinazolinone scaffold.[7] Over the decades, research has unveiled a vast array of biological activities, with a significant focus on anticancer applications in recent years.[8][9][10]
From Sedative-Hypnotics to Diverse Pharmacological Activities
Following the introduction of methaqualone, extensive structure-activity relationship (SAR) studies were conducted, leading to the discovery of other derivatives with hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory effects.[7]
The Emergence of Quinazolinones as Anticancer Agents
A major shift in quinazolinone research occurred with the discovery of their potent anticancer properties.[8][11] Many derivatives have been developed as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.[9][12][13] The FDA has approved several quinazoline-containing drugs for cancer therapy, including gefitinib, erlotinib, and lapatinib, which target the epidermal growth factor receptor (EGFR).[14][15]
Mechanism of Action in Oncology
The anticancer effects of quinazolinone derivatives are often attributed to their ability to interfere with specific molecular targets within cancer cells. The primary mechanisms of action include the inhibition of protein kinases and the disruption of microtubule dynamics.
Inhibition of Receptor Tyrosine Kinases: EGFR and PI3K/Akt Pathway
Many potent quinazolinone-based anticancer agents function as inhibitors of receptor tyrosine kinases, particularly EGFR.[9][11] Overexpression or mutation of EGFR is a common feature in several cancers, leading to uncontrolled cell growth.[11] Quinazolinone inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[8] This blockade affects crucial pathways like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation and survival.[11][12][13]
Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of quinazolinone compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test quinazolinone compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test quinazolinone compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.
-
Add the recombinant EGFR kinase to each well and briefly incubate at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for EGFR.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Disruption of Tubulin Polymerization
Another important anticancer mechanism of certain quinazolinone derivatives is the inhibition of tubulin polymerization.[16] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. By binding to tubulin, these compounds can disrupt the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[16]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Test quinazolinone compounds dissolved in DMSO
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test quinazolinone compounds in the polymerization buffer.
-
On ice, add the polymerization buffer, GTP, and glycerol to microcuvettes or a 96-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Add the purified tubulin solution to each well and mix gently.
-
Immediately place the cuvettes or plate into the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
The extent of polymerization is determined by the plateau phase of the absorbance curve.
-
The inhibitory effect of the test compounds is assessed by comparing the rate and extent of polymerization in their presence to the vehicle control.
-
IC₅₀ values can be determined by testing a range of compound concentrations and analyzing the dose-dependent inhibition of tubulin polymerization.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC₅₀ values) of selected quinazolinone derivatives against various human cancer cell lines, as reported in the scientific literature.
Table 1: IC₅₀ Values of Quinazolinone Derivatives as EGFR Inhibitors
| Compound | Cancer Cell Line | Target EGFR Mutant | IC₅₀ (µM) | Reference |
| Gefitinib | A549 (NSCLC) | Wild-type | 15.59 | [17] |
| Erlotinib | A431 (Epidermoid) | Wild-type | 3 | [17] |
| Compound 9 | Various EGFR mutants | Mutant-selective | Not specified | [17] |
| Compound 12 | A431 (Epidermoid) | Not specified | 3.4 | [17] |
| Compound 17 | Not specified | EGFR Kinase | 0.0018 | [17] |
| Compound 24 | A549 (NSCLC) | Wild-type | 6.54 | [17] |
| Compound 24 | NCI-H1975 (NSCLC) | T790M | 1.94 | [17] |
| Compound 6d | NCI-H460 (NSCLC) | Not specified | 0.789 | [11] |
| Derivative G | MCF-7 (Breast) | Not specified | 0.44 | [18][19] |
| Derivative E | MDA-MB-231 (Breast) | Not specified | 0.43 | [18] |
Table 2: IC₅₀ Values of Quinazolinone Derivatives Targeting Other Pathways
| Compound | Cancer Cell Line | Putative Target/Pathway | IC₅₀ (µM) | Reference |
| Compound 18 | A549 (NSCLC) | Not specified | 0.54 | [10] |
| Compound 19 | A549 (NSCLC) | Not specified | 0.548 | [10] |
| Compound 23 | PC-3 (Prostate) | Not specified | 0.016 | [10] |
| Compound 32 | A549 (NSCLC) | Not specified | 0.02 | [10] |
| Compound 37 | MCF-7 (Breast) | EGFR | 2.86 | [10] |
| Compounds 21-23 | HeLa (Cervical) | Not specified | 1.85 - 2.81 | [20] |
| Compound 11g | MCF-7 and HeLa | Not specified | Not specified (most active) | [21] |
| 4a-4aa series | SW620, MDA-MB-231 | HDAC | Not specified | [5] |
Experimental and Logical Workflows
The development of novel quinazolinone-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
The history of quinazolinone compounds is a testament to the power of chemical synthesis in driving pharmacological discovery. From the early synthesis of the core scaffold to the development of targeted anticancer therapies, the quinazolinone nucleus has proven to be a remarkably versatile and "privileged" structure in medicinal chemistry. The ongoing exploration of novel derivatives and their mechanisms of action continues to open new avenues for the treatment of a wide range of diseases. This technical guide provides a solid foundation for researchers and scientists to build upon, fostering further innovation in the development of next-generation quinazolinone-based therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazolinone synthesis [organic-chemistry.org]
- 16. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-amino-2-methylquinazolin-4(3H)-one: A Synthon for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-2-methylquinazolin-4(3H)-one has emerged as a pivotal building block, or synthon, in the field of organic and medicinal chemistry. Its unique structural features, including a reactive amino group and a privileged quinazolinone scaffold, make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound as a synthon, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and pathway visualizations are presented to serve as a practical resource for professionals in the field.
Introduction
The quinazolin-4(3H)-one core is a prominent feature in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The introduction of an amino group at the 3-position and a methyl group at the 2-position of this scaffold yields this compound, a highly versatile intermediate. This modification provides a convenient handle for further chemical transformations, enabling the construction of complex molecular architectures and the exploration of new chemical space for drug discovery.[4][5] This guide will delve into the synthetic routes to this key synthon and explore its utility in constructing novel chemical entities.
Synthesis of this compound
The most prevalent and efficient synthesis of this compound is a two-step process commencing from anthranilic acid.[6][7] This procedure involves the initial formation of a benzoxazinone intermediate, followed by its reaction with hydrazine hydrate. Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter often providing advantages in terms of reaction time and yield.[8]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 3-Amino-2-methylquinazolin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the therapeutic potential of a specific derivative, 3-amino-2-methylquinazolin-4(3H)-one, and its analogues. Emerging research has identified this core structure as a promising candidate for the development of novel therapeutics in oncology, infectious diseases, and inflammatory disorders. This document provides a comprehensive overview of the key molecular targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
This compound is a heterocyclic compound that has garnered significant attention for its versatile biological activities. Modifications of this core structure have led to the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic efficacy of these compounds is attributed to their ability to interact with specific biological targets, thereby modulating key cellular processes involved in disease pathogenesis. This guide will delve into the primary therapeutic targets identified for this class of compounds.
Anticancer Activity: Targeting Tyrosine Kinases
A significant body of research points to the potential of this compound derivatives as anticancer agents, primarily through the inhibition of various tyrosine kinases that are crucial for tumor growth and survival.
Identified Tyrosine Kinase Targets
Several studies have demonstrated that derivatives of the core compound exhibit inhibitory activity against key tyrosine kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers.[1][2]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family, HER2 overexpression is a key driver in certain types of breast and gastric cancers.[2]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines and kinases. It is important to note that the specific substitutions on the core molecule significantly influence the potency.
| Compound Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Substituted Quinazolinone 1 | MCF-7 (Breast Cancer) | 0.20 ± 0.02 | [2] |
| Substituted Quinazolinone 2 | A2780 (Ovarian Cancer) | 0.14 ± 0.03 | [2] |
| Substituted Quinazolinone 3 | CDK2 | 0.173 ± 0.012 | [2] |
| Substituted Quinazolinone 4 | HER2 | 0.079 ± 0.015 | [2] |
| Substituted Quinazolinone 5 | EGFR | 0.097 ± 0.019 | [2] |
| 6-iodo-2-methyl-3-(substituted)-quinazolin-4(3H)-one | HeLa (Cervical Cancer) | 10 | [3] |
| 6-iodo-2-methyl-3-(substituted)-quinazolin-4(3H)-one | T98G (Glioblastoma) | 12 | [3] |
Signaling Pathway: EGFR Inhibition
The inhibition of EGFR by this compound derivatives disrupts downstream signaling cascades that promote cancer cell proliferation and survival.
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of compounds against EGFR tyrosine kinase.[4][5]
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A final DMSO concentration of ≤1% is recommended.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or vehicle control.
-
Recombinant EGFR enzyme.
-
A mixture of the peptide substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Antimicrobial Activity: Targeting DNA Gyrase
Derivatives of this compound have also shown promise as antimicrobial agents, with evidence suggesting that their mechanism of action involves the inhibition of bacterial DNA gyrase.
DNA Gyrase as a Therapeutic Target
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[6][7] It introduces negative supercoils into DNA, a process that is vital for relieving topological stress. As this enzyme is absent in humans, it represents an attractive target for selective antibacterial therapy.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for this compound derivatives against various bacterial strains.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted quinazolin-4(3H)-one motif | Staphylococcus aureus | 1.95 | [8] |
| Substituted quinazolin-4(3H)-one motif | Escherichia coli | - | [9] |
| Substituted quinazolin-4(3H)-one motif | Proteus mirabilis | - | [9] |
Note: Specific MIC values for E. coli and P. mirabilis were not explicitly stated in the provided abstracts but were mentioned as showing moderate to good activity.
Mechanism of Action: DNA Gyrase Inhibition
Inhibition of DNA gyrase by these compounds prevents the resealing of the DNA strands after the initial cleavage, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain.
-
Visualization: After electrophoresis, visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Determine the concentration of the test compound that inhibits supercoiling by 50% (IC50).
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties, with cyclooxygenase-2 (COX-2) being a key target.
COX-2 in Inflammation
COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[11][12][13] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table presents the IC50 values for the inhibition of COX-2 by quinazolinone derivatives.
| Compound Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,3-disubstituted 4(3H)-quinazolinone 1 | COX-2 | 0.33 | >303.0 | [14] |
| 2,3-disubstituted 4(3H)-quinazolinone 2 | COX-2 | 0.40 | >250.0 | [14] |
Signaling Pathway: COX-2 Inflammatory Cascade
Inhibition of COX-2 by this compound derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Caption: The COX-2 inflammatory pathway and its inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of recombinant human COX-2.[15][16][17]
Materials:
-
Recombinant human COX-2 enzyme
-
COX assay buffer
-
COX probe
-
COX cofactor
-
Arachidonic acid (substrate)
-
Test compound
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX assay buffer, COX probe, COX cofactor, and arachidonic acid according to the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX assay buffer
-
COX probe
-
COX cofactor
-
Test compound or vehicle control
-
Recombinant COX-2 enzyme
-
-
Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and its derivatives represent a versatile scaffold with significant therapeutic potential across multiple disease areas. The primary mechanisms of action identified to date involve the inhibition of key enzymes such as tyrosine kinases, DNA gyrase, and COX-2. The data presented in this guide, including quantitative measures of activity, elucidated signaling pathways, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds for clinical applications. Future work should focus on structure-activity relationship studies to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy and safety of lead candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inspiralis.com [inspiralis.com]
- 11. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. assaygenie.com [assaygenie.com]
Methodological & Application
Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one from Anthranilic Acid: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a reliable and efficient two-step synthesis of 3-amino-2-methylquinazolin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the cyclization of anthranilic acid using acetic anhydride to form the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. Subsequent treatment of this intermediate with hydrazine hydrate affords the target compound. This document provides a thorough explanation of the underlying chemical principles, step-by-step experimental protocols for both conventional and microwave-assisted methods, and guidance on characterization and troubleshooting. The described methodology is designed for reproducibility and scalability in a research setting.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone derivatives represent a "privileged" structural motif in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] These include anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[3][4][5] The this compound core, in particular, serves as a versatile synthon for the development of more complex pharmaceutical agents. Its primary amino group at the N-3 position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.[1] The straightforward and cost-effective synthesis from readily available starting materials like anthranilic acid makes it an attractive target for both academic research and industrial drug discovery programs.[6]
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound from anthranilic acid is efficiently achieved through a two-step process. This strategy is predicated on the initial formation of a reactive benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
The first step involves the acylation of the amino group of anthranilic acid by acetic anhydride, followed by an intramolecular cyclization. The acetic anhydride serves a dual role as both the acylating agent and a dehydrating agent. The reaction proceeds via the formation of N-acetylanthranilic acid, which then cyclizes upon heating to yield 2-methyl-4H-3,1-benzoxazin-4-one.[7][8] This intermediate is a stable, isolable solid. The use of excess acetic anhydride helps to drive the reaction to completion.[9]
Step 2: Synthesis of this compound
The second step is a condensation reaction between the 2-methyl-4H-3,1-benzoxazin-4-one intermediate and hydrazine hydrate.[10] The reaction is typically carried out in a protic solvent such as ethanol. The mechanism involves a nucleophilic attack of the hydrazine at the carbonyl carbon of the lactone in the benzoxazinone ring. This leads to ring opening, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyrimidine ring of the quinazolinone system.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound. Both conventional heating and microwave-assisted procedures are described for the synthesis of the intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Anthranilic acid | Reagent | Sigma-Aldrich |
| Acetic anhydride | ACS reagent, ≥98% | Sigma-Aldrich |
| Hydrazine hydrate | 80% solution | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Fisher Scientific |
| Petroleum ether | ACS reagent | Fisher Scientific |
| Ethyl acetate | ACS reagent | Fisher Scientific |
| n-Hexane | ACS reagent | Fisher Scientific |
| TLC plates | Silica gel 60 F254 | EMD Millipore |
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
Two methods are provided for this step: a conventional heating method and a microwave-assisted method. The microwave-assisted method offers significant advantages in terms of reduced reaction time.[11]
Method A: Conventional Heating
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anthranilic acid (13.7 g, 0.1 mol).
-
In the fume hood, carefully add acetic anhydride (20 mL, excess) to the flask.[12]
-
Heat the mixture under reflux for 3 hours at 130°C.[12] The solid will dissolve, and the solution will turn a pale yellow to light red color.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of ethyl acetate:n-hexane (1:1 v/v). The Rf of the product is approximately 0.3.[12]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting oily or solid residue, add ice-cold water to precipitate the product.[9]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one as colorless crystals.[9]
-
Dry the product in a vacuum oven. The expected melting point is 80-82°C.[12]
Method B: Microwave-Assisted Synthesis
-
In a microwave synthesis tube, combine anthranilic acid (0.411 g, 3 mmol) and acetic anhydride (5 mL).[11]
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 250 W for 17-22 minutes at a fixed temperature of 120-150°C.[11]
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with petroleum ether, and dry to yield the desired intermediate.[11] This product can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
In a 100 mL round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (3.0 g, 18.6 mmol) in ethanol (10 mL).[10]
-
Stir the solution for a few minutes until the solid is completely dissolved.
-
Cautiously add hydrazine hydrate (0.91 mL, 18.6 mmol) dropwise to the solution.[10]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 7 hours.[10]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white or gray solid.[10]
-
Dry the final product in a vacuum oven. The expected melting point is 149-152°C.[14]
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance | 1H NMR (DMSO-d6) δ (ppm) |
| 2-Methyl-4H-3,1-benzoxazin-4-one | C9H7NO2 | 161.16 | 80-82 | Colorless crystals | 8.10 (d, 1H), 7.85 (t, 1H), 7.60 (d, 1H), 7.45 (t, 1H), 2.40 (s, 3H) |
| This compound | C9H9N3O | 175.19 | 149-152 | White to gray solid | 7.91 (d, 2H), 7.30 (m, 2H), 6.50 (s, 2H, NH2), 2.07 (s, 3H, CH3)[10] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate | Incomplete reaction. | Ensure an excess of acetic anhydride is used. Optimize reaction time and temperature. Consider the microwave-assisted method for improved yield.[9] |
| Degradation during workup. | Pour the reaction mixture into ice-cold water to minimize degradation.[9] | |
| Low Yield of Final Product | Inefficient conversion of the intermediate. | Ensure correct stoichiometry of hydrazine hydrate. Monitor the reaction by TLC to determine the optimal reflux time.[9] |
| Side reactions. | Add hydrazine hydrate cautiously to the solution of the intermediate. Maintain the recommended reaction temperature.[9] | |
| Impure Product | Incomplete reaction or side products. | Recrystallize the crude product from a suitable solvent like ethanol.[9] |
Conclusion
The synthesis of this compound from anthranilic acid is a robust and well-established procedure. The two-step approach, involving the formation and subsequent reaction of a benzoxazinone intermediate, provides a high yield of the desired product. The methodologies outlined in this guide, including both conventional and microwave-assisted techniques, offer flexibility for various laboratory settings. The title compound's utility as a key building block in the synthesis of biologically active molecules underscores the importance of this synthetic protocol for researchers in drug discovery and medicinal chemistry.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-Amino-2-methyl-4(3H)quinazolinone 98 1898-06-2 [sigmaaldrich.com]
Application Note: Microwave-Assisted Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1] The derivative 3-amino-2-methylquinazolin-4(3H)-one is a key synthon for the development of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[2][3] Traditional synthesis methods often involve long reaction times and may result in lower yields. Microwave-assisted organic synthesis offers a green and efficient alternative, significantly reducing reaction times and often improving product yields.[2][3] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound and compares its efficiency with conventional heating methods.
The synthesis is a two-step process. The first step involves the cyclization of anthranilic acid with acetic anhydride to form the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[4][5] In the second step, this intermediate is reacted with hydrazine hydrate to yield the final product, this compound.[4][5]
Reaction Mechanism
The synthesis proceeds through two key steps:
-
Formation of 2-methyl-4H-3,1-benzoxazin-4-one: Anthranilic acid undergoes N-acylation with acetic anhydride, followed by a dehydrative cyclization to form the benzoxazinone intermediate.
-
Formation of this compound: The benzoxazinone intermediate undergoes nucleophilic attack by hydrazine hydrate at the carbonyl group of the lactone ring. This leads to the opening of the ring, followed by an intramolecular cyclization and dehydration to form the final quinazolinone product.
References
Application Notes & Protocols: Condensation Reactions with Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for conducting condensation reactions using hydrazine hydrate. These reactions are fundamental in synthetic chemistry for the formation of hydrazones, which are crucial intermediates in the synthesis of various heterocyclic compounds and serve as key scaffolds in drug discovery and development.[1][2] Applications include the synthesis of anti-tumor, antiviral, anti-tuberculosis, and anti-diabetic agents.[1][2][3]
Critical Safety Precautions
Hydrazine hydrate is an acutely toxic, corrosive, and suspected human carcinogen that must be handled with extreme caution.[4][5] Both acute and chronic exposure should be strictly avoided.[5] Adherence to the following safety protocols is mandatory.
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required. A face shield should be worn in situations with a high splash hazard.[5][6]
-
Hand Protection: Nitrile or chloroprene gloves must be worn.[5] Consult the glove manufacturer's specifications for chemical compatibility.
-
Body Protection: A flame-resistant lab coat is required.[5] For potential splashing, a chemical-resistant apron should be used.[6]
-
Respiratory Protection: All work with hydrazine hydrate must be conducted in a properly functioning chemical fume hood.[4][5] For emergencies or situations with significant exposure potential, a full-face, positive-pressure, self-contained breathing apparatus is necessary.[6]
1.2 Handling and Storage
-
Handling: Use only in a designated area for Particularly Hazardous Substances (PHS).[5] Avoid breathing vapors, and prevent contact with skin, eyes, and clothing.[6][7] Ground all equipment to prevent static discharge.[8] Keep containers tightly closed when not in use.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, open flames, and ignition sources.[7][8] Store separately from incompatible materials such as oxidizing agents, acids, and metals.[8] Containers should be stored in secondary containment.[5]
1.3 Emergency Procedures
-
Spill: Evacuate the area immediately. Do not attempt to clean up the spill yourself. Notify others and your supervisor, and call emergency services (911).[5]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6]
1.4 Waste Disposal
-
Hydrazine-containing waste is considered hazardous.[4] Collect all waste in a suitable, properly labeled container.[4] Dispose of contents and the container through an approved waste disposal plant.[7]
Reaction Mechanism and Workflow
The condensation of hydrazine with an aldehyde or ketone proceeds via nucleophilic addition to form a hydrazone.[9][10] The reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule.[11]
General Reaction Mechanism
The reaction begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is followed by proton transfer steps and subsequent dehydration to yield the final hydrazone product.
Caption: General mechanism of hydrazone formation.
Experimental Workflow
A typical experimental procedure follows a logical sequence from preparation to final product analysis.
Caption: Standard experimental workflow for hydrazone synthesis.
Experimental Protocols
The following sections provide generalized and specific protocols for the synthesis of hydrazones.
3.1 General Protocol for Hydrazone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Aldehyde or Ketone (1.0 eq)
-
Hydrazine Hydrate (1.0 - 10 eq, concentration varies, e.g., 55-100%)[6][12]
-
Catalyst (optional, e.g., Glacial Acetic Acid, p-Toluenesulfonic acid)[16][17]
-
Dehydrating agent (optional, e.g., anhydrous sodium sulfate)[18]
-
Drying Agent (e.g., anhydrous Na₂SO₄, MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).[14]
-
If using a catalyst, add a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid to the solution.[16][17]
-
With stirring, add hydrazine hydrate (typically 1.0-1.5 eq for simple hydrazones) dropwise at room temperature or while cooling in an ice bath.[12] Note: Some reactions, like the Wolff-Kishner reduction, require a large excess of hydrazine.[9][13]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[16] Reaction times can vary from 1 to 16 hours.[14][16]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.[16]
-
If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.[16]
-
Collect the solid product by filtration, wash with cold water and/or a small amount of cold solvent, and dry under vacuum.[15][19]
-
If the product is an oil or does not precipitate, perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13][14]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[16][20]
3.2 Data Presentation: Examples of Hydrazone Synthesis
The following table summarizes conditions from various literature procedures.
| Carbonyl Compound | Hydrazine Source | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| l-menthone | Benzoyl hydrazide | Methanol | Glacial Acetic Acid | Reflux | 4 | N/A | [16] |
| 2-Chlorobenzaldehyde | Hydrazine hydrate (6.8 eq) | Ethanol | None | 60 | 1 | >99 | [14] |
| Acetone | Hydrazine hydrate (100%) | None | None | <35 | 0.5 | N/A | [12] |
| 2,3-Dihydroxybenzaldehyde | Hydrazine monohydrate | Ethanol | None | 55 | 2 | 84 | [19] |
| Benzil | Hydrazine sulfate / NaOAc | Water/Methanol | None | Reflux | 0.5 | 94 | [18] |
| Various Aldehydes | Acylhydrazides | Methanol | p-Toluenesulfonic acid | Reflux | 6 | 22-88 | [17] |
| p-Bromobenzaldehyde | Hydrazine hydrate (10 eq) | THF-d8 | None | RT | 34 | 83 | [13] |
| Note: These examples use a substituted hydrazine (acylhydrazide) to form an acylhydrazone. | |||||||
| Note: This reaction leads to the reduction of the aldehyde to an alcohol, not the formation of a stable hydrazone, due to the large excess of hydrazine.*[13] |
Factors Influencing Reaction Outcome
Several factors can influence the efficiency and outcome of the condensation reaction. The interplay between stoichiometry, temperature, and catalysts is crucial for achieving high yields and purity.
Caption: Key factors influencing hydrazone synthesis.
-
Stoichiometry: The molar ratio of hydrazine to the carbonyl compound is critical. An equimolar ratio or slight excess of hydrazine typically favors hydrazone formation.[16] A large excess of hydrazine under basic conditions can lead to the complete reduction of the carbonyl to an alkane (Wolff-Kishner reduction).[9][13][21] Using less than one equivalent of hydrazine relative to a ketone can result in the formation of an azine intermediate.[12][22]
-
Catalysis: While the reaction can proceed without a catalyst, acidic conditions (e.g., using acetic acid) accelerate the dehydration step and often lead to higher yields and faster reaction times.[11]
-
Temperature: Many reactions are performed at elevated temperatures (reflux) to increase the reaction rate.[16] However, initial addition of hydrazine is often done at a lower temperature to control the initial exothermic reaction.[12]
-
Purification: Hydrazones are often crystalline solids that can be effectively purified by recrystallization.[16][20] For products that are oils or difficult to crystallize, column chromatography on silica gel or alumina may be required.[20] It is noted that some hydrazones can be sensitive to acidic silica gel, and using a solvent system doped with a base like triethylamine or using basic alumina may be necessary.[20]
References
- 1. Hydrazine hydrate: an important component of the chemical industry - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. jebchemicals.com [jebchemicals.com]
- 3. Application of hydrazine hydrate in chemical industry and other markets - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alcrut.com [alcrut.com]
- 17. mdpi.com [mdpi.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 20. reddit.com [reddit.com]
- 21. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. Hydrazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of 3-amino-2-methylquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of 3-amino-2-methylquinazolin-4(3H)-one and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the broad biological activities exhibited by the quinazolinone scaffold, including anticancer and antimicrobial properties.
Introduction
Quinazolin-4(3H)-ones are considered "privileged" pharmacophores in drug discovery. The this compound core, in particular, serves as a versatile synthon for the development of novel therapeutic agents. The synthetic route is generally a two-step process commencing from anthranilic acid. Further derivatization at the 3-amino position allows for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.
Synthetic Workflow
The general synthetic pathway involves the initial formation of a benzoxazinone intermediate, followed by condensation with hydrazine to yield the 3-amino-quinazolinone core. This core can then be further modified.
Application Notes and Protocols: Leveraging 3-amino-2-methylquinazolin-4(3H)-one in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2] Among its derivatives, 3-amino-2-methylquinazolin-4(3H)-one serves as a crucial starting material, or synthon, for the development of novel antimicrobial agents.[3][4] Its versatile amino group at the 3-position allows for the facile introduction of diverse chemical moieties, leading to the generation of extensive compound libraries for antimicrobial screening.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of new antimicrobial drugs.
Rationale for Use in Antimicrobial Drug Discovery
The core structure of this compound is attractive for several reasons:
-
Synthetic Accessibility: It can be synthesized in a straightforward, high-yielding manner from readily available starting materials like anthranilic acid.[3][6]
-
Structural Versatility: The primary amino group is a key handle for chemical modification, allowing for the synthesis of Schiff bases, amides, and various heterocyclic derivatives.[5][7]
-
Biological Activity: Numerous derivatives have demonstrated significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9]
-
Mechanism of Action: Some quinazolinone derivatives are suggested to act by inhibiting DNA gyrase, a crucial bacterial enzyme, which is a validated target for antibiotics.[10][11][12]
Data Summary: Antimicrobial Activity of Derivatives
The following tables summarize the in vitro antimicrobial activity of various derivatives of this compound reported in the literature. This data highlights the potential of this scaffold in generating potent antimicrobial candidates.
Table 1: Antibacterial Activity of Selected this compound Derivatives (Zone of Inhibition)
| Compound ID | Modification | Test Organism | Inhibition Zone (mm) | Reference |
| 3c | 3-((2-chlorobenzylidene)amino) | Escherichia coli | Not specified | [6] |
| 3e | 3-((3-hydroxybenzylidene)amino) | Not specified | Not specified | [6] |
| 3k | 3-((4-ethoxybenzylidene)amino) | Not specified | Not specified | [6] |
| 3m | 2-methyl-3-((thiophen-2-ylmethylene)amino) | Not specified | Not specified | [6] |
| THTQ | 1,2,4-Triazolo fused | Proteus mirabilis | 9 - 19 | |
| THTQ | 1,2,4-Triazolo fused | Escherichia coli | 15 - 16 | |
| THTQ | 1,2,4-Triazolo fused | Bacillus subtilis | 9 | |
| THTQ | 1,2,4-Triazolo fused | Staphylococcus aureus | 15 - 16 | |
| A-1 | 2,3,6-trisubstituted | Staphylococcus aureus | Good activity | [9] |
| A-1 | 2,3,6-trisubstituted | Streptococcus pyogenes | Very good activity | [9] |
| A-1 | 2,3,6-trisubstituted | Escherichia coli | Good activity | [9] |
| A-1 | 2,3,6-trisubstituted | Pseudomonas aeruginosa | Good activity | [9] |
Table 2: Antibacterial and Antifungal Activity of Selected Quinazolinone Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 3m | 2-methyl-3-((thiophen-2-ylmethylene)amino) | Bacteria | 1.95 | [6] |
| 4d | 6-amino, isoxazole derivative (4-bromo) | Bacteria & Fungi | 0.012 µM | [12] |
| 6d | 6-amino, isoxazoline derivative (4-bromo) | Bacteria & Fungi | 0.012 µM | [12] |
| VMA-17-04 | Not specified | Staphylococcus aureus | 16 | [13] |
| VMA-13-05 | Not specified | Staphylococcus aureus | 64 | [13] |
| VMA-17-01 | Not specified | Staphylococcus aureus | 32 | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 2)
This protocol describes a common two-step synthesis starting from anthranilic acid.
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (1)
-
To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or acetic acid), add acetic anhydride dropwise with stirring.[5][14]
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.[9]
-
Filter the solid, wash it with water, and dry it to obtain 2-methyl-4H-3,1-benzoxazin-4-one (1). Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]
Step 2: Synthesis of this compound (2)
-
Dissolve the synthesized 2-methyl-4H-3,1-benzoxazin-4-one (1) in ethanol.[6]
-
Reflux the resulting solution for approximately 7 hours, again monitoring by TLC.[6]
-
Upon completion, cool the reaction mixture. The product, this compound (2), will precipitate.[6]
-
Filter the precipitate, wash with a small amount of cold ethanol, and air-dry to obtain the final product.[6]
Protocol 2: Synthesis of Schiff Base Derivatives (3a-m)
This protocol outlines the general procedure for synthesizing Schiff bases from the amino-quinazolinone intermediate.
-
Dissolve this compound (2) in a suitable solvent such as ethanol or glacial acetic acid.[5][6]
-
Add an equimolar amount of the desired substituted benzaldehyde.[6]
-
Add a catalytic amount of glacial acetic acid if not used as the solvent.
-
Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.[5][9]
-
After cooling, the Schiff base product will precipitate. Filter the solid, wash it with a suitable solvent (e.g., ethanol), and dry.[5]
-
Recrystallize the product from an appropriate solvent to obtain the purified Schiff base derivative.[5]
Protocol 3: In Vitro Antimicrobial Screening by Disk Diffusion Method
This protocol describes a standard method for preliminary screening of the synthesized compounds for their antimicrobial activity.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the sterile media into petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of the agar plates with the prepared microbial suspension.
-
Disk Preparation and Application: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 100 µg/mL).[15] Impregnate sterile filter paper discs (6 mm diameter) with the compound solutions and allow the solvent to evaporate.
-
Place the impregnated discs, along with a standard antibiotic disc (e.g., Gentamicin, Ciprofloxacin) and a solvent control disc, onto the surface of the inoculated agar plates.[9][12]
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to quantify the antimicrobial potency of the active compounds identified in the initial screening.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in Protocol 3 and dilute it to the final required concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as in Protocol 3.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[6]
Visualizations
Caption: Synthetic pathway for this compound and its derivatives.
Caption: Workflow for antimicrobial screening of quinazolinone derivatives.
Conclusion
This compound is a highly valuable scaffold for the discovery of novel antimicrobial agents. Its straightforward synthesis and the ease of derivatization at the 3-amino position allow for the creation of diverse chemical libraries. The protocols outlined in this document provide a framework for the synthesis, screening, and evaluation of these compounds. The promising antimicrobial activities reported for various derivatives, potentially targeting essential bacterial enzymes like DNA gyrase, underscore the continued importance of this compound class in the fight against antimicrobial resistance. Further exploration and optimization of this scaffold are warranted to develop clinically useful antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 5. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 6. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]
- 15. ijpcbs.com [ijpcbs.com]
The Versatile Scaffold: 3-amino-2-methylquinazolin-4(3H)-one in Oncology Research
Application Note
The quinazolinone core, a fused benzene and pyrimidine ring system, represents a "privileged" scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2] Among these, 3-amino-2-methylquinazolin-4(3H)-one has emerged as a critical starting material, or synthone, for the development of novel anticancer agents. Its versatile structure allows for chemical modifications at the 3-amino group, leading to a diverse library of compounds with potent and selective anticancer properties. These derivatives have been investigated for their efficacy against various cancer cell lines, including breast, lung, ovarian, and cervical cancers, often demonstrating activity superior to existing therapies.[3][4][5]
The anticancer mechanism of action for derivatives of this compound is frequently attributed to the inhibition of key signaling pathways that are dysregulated in cancer. Notably, these compounds have been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as downstream intracellular kinases like PI3K, AKT, and mTOR.[1][6] By inhibiting these pathways, the compounds can effectively halt cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that supply tumors). Furthermore, some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[5]
This application note will provide an overview of the synthesis, biological evaluation, and mechanistic studies of anticancer agents derived from the this compound scaffold.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative derivatives of this compound against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Modification on 3-amino group | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Morpholinobenzylidene hybrid | A549 (Lung Cancer) | 2.83 | [6] |
| Compound 2j | Dithiocarbamate side chain | MCF-7 (Breast Cancer) | 3.79 | [4][5] |
| Compound 3j | Dithiocarbamate side chain | MCF-7 (Breast Cancer) | 0.20 | [4][5] |
| Compound 3g | Dithiocarbamate side chain | A2780 (Ovarian Cancer) | 0.14 | [5] |
| Compound 3a | Dithiocarbamate side chain | A2780 (Ovarian Cancer) | 3.00 | [5] |
| Lapatinib (Control) | - | MCF-7 (Breast Cancer) | 5.9 | [4][5] |
| Lapatinib (Control) | - | A2780 (Ovarian Cancer) | 12.11 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common two-step synthesis of the core scaffold.
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
Anthranilic acid is thermally cyclized with acetic anhydride.
-
The mixture is heated, leading to the formation of 2-methyl-4H-3,1-benzoxazin-4-one.[7]
Step 2: Synthesis of this compound
-
The synthesized 2-methyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol.
-
Hydrazine hydrate is added cautiously to the solution.
-
The resulting mixture is refluxed for several hours.
-
Upon cooling, the product, this compound, precipitates and can be collected by filtration.[7]
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff base derivatives from the this compound core.
-
This compound is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of a substituted benzaldehyde is added to the solution.
-
A catalytic amount of glacial acetic acid is often added.
-
The reaction mixture is refluxed for a specified period.
-
The resulting Schiff base derivative precipitates upon cooling and can be purified by recrystallization.[7]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the anticancer activity of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]
Signaling Pathways Targeted by Quinazolinone Derivatives
Derivatives of this compound have been shown to inhibit several critical signaling pathways implicated in cancer progression. A prominent example is the EGFR signaling cascade.
EGFR Signaling Pathway:
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazolinone derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling. This inhibition can lead to the suppression of pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-amino-2-methylquinazolin-4(3H)-one as a Precursor for Anticonvulsant Agents
Introduction
Quinazolin-4(3H)-one and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including sedative-hypnotic, anti-inflammatory, and notably, anticonvulsant properties.[1][2][3] The discovery of methaqualone, a sedative-hypnotic with anticonvulsant effects, spurred extensive research into the quinazolinone scaffold for developing novel antiepileptic drugs with improved efficacy and reduced side effects.[2][4] The 3-amino-2-methylquinazolin-4(3H)-one core is a particularly valuable precursor, offering a reactive amino group at the 3-position that serves as a versatile handle for chemical modification and the introduction of diverse pharmacophores to modulate anticonvulsant activity.[5][6]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, as well as methodologies for evaluating the anticonvulsant potential of the resulting compounds.
Synthesis of the Precursor: this compound
The synthesis of the title precursor is typically achieved through a multi-step process starting from anthranilic acid. The general workflow involves the formation of a benzoxazinone intermediate, followed by reaction with hydrazine hydrate.
Experimental Workflow for Precursor Synthesis
References
Application Notes and Protocols for DNA Photo-disruptive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA photo-disruptive studies are pivotal in the development of photodynamic therapy (PDT) and other light-activated therapeutic strategies. These studies investigate how photosensitizing agents, upon activation by light, induce damage to cellular DNA, leading to cell death. This application note provides detailed protocols for key experiments in this field, methods for data presentation, and visualizations of relevant pathways and workflows to guide researchers in this area of study.
The core principle of DNA photo-disruption involves a photosensitizer (PS) that, when excited by a specific wavelength of light, transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[1] These highly reactive species can cause various forms of DNA damage, including single-strand breaks (SSBs), double-strand breaks (DSBs), and base modifications, ultimately triggering apoptotic or necrotic cell death.[2][3]
Key Experimental Protocols
A comprehensive investigation of DNA photo-disruption involves a series of experiments to quantify DNA damage, assess cell viability, and detect the key mediators of damage.
Assessment of DNA Damage
a) Agarose Gel Electrophoresis for DNA Photocleavage
This protocol is used to qualitatively and semi-quantitatively assess the cleavage of plasmid DNA induced by a photosensitizer and light.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing plasmid DNA (e.g., pBR322, 0.1 μg), the photosensitizer at various concentrations, and a suitable buffer (e.g., Tris-HCl).[4]
-
Incubation: Incubate the mixture in the dark for a predetermined time to allow for the binding of the photosensitizer to the DNA.
-
Irradiation: Irradiate the samples with a light source of the appropriate wavelength to activate the photosensitizer for a specific duration.[4] Control samples should be kept in the dark.
-
Sample Preparation for Electrophoresis: After irradiation, add loading dye to each reaction mixture.[5]
-
Agarose Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).[6][7][8] Run the gel in a suitable buffer (e.g., TBE or TAE) at a constant voltage (e.g., 80-100 V) until the loading dye has migrated sufficiently.[6][9]
-
Visualization: Visualize the DNA bands under a UV transilluminator.[6][8] The supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid DNA will migrate at different rates and can be distinguished.
b) Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for quantifying DNA strand breaks in individual eukaryotic cells.[2][10]
Protocol:
-
Cell Preparation: After treatment with the photosensitizer and light, harvest the cells and resuspend them in ice-cold PBS.[10]
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[11] Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.[10][11]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[10][11] Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).[11]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[12] Quantify the DNA damage using appropriate software to measure parameters like tail moment and percentage of DNA in the tail.[12]
Detection of Reactive Oxygen Species (ROS)
ROS are the primary mediators of DNA damage in photodynamic processes.[13] Their detection is crucial for mechanistic studies.
Protocol using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA):
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.
-
Loading the Probe: Wash the cells with PBS and then incubate them with H₂DCFDA (e.g., 10 µM) in a serum-free medium in the dark.[14] H₂DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]
-
Treatment: After incubation, wash the cells to remove the excess probe and add a fresh medium. Treat the cells with the photosensitizer and expose them to light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer.[13] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Assessment of Cell Viability
Determining the effect of the photo-disruptive treatment on cell survival is a critical endpoint.
Protocol using MTT Assay:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the photosensitizer and irradiate them. Include appropriate controls (untreated, light only, photosensitizer only).
-
MTT Incubation: After the desired incubation period post-treatment, add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
| Table 1: Quantification of DNA Damage by Comet Assay | ||
| Treatment Group | Tail Moment (Mean ± SD) | % DNA in Tail (Mean ± SD) |
| Control (No Treatment) | ||
| Light Only | ||
| Photosensitizer Only | ||
| Photosensitizer + Light |
| Table 2: Intracellular ROS Levels | |
| Treatment Group | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Control (No Treatment) | |
| Light Only | |
| Photosensitizer Only | |
| Photosensitizer + Light |
| Table 3: Cell Viability by MTT Assay | |
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Control (No Treatment) | |
| Light Only | |
| Photosensitizer Only | |
| Photosensitizer + Light |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key processes in DNA photo-disruptive studies.
Caption: Signaling pathway of DNA photo-disruption.
Caption: General experimental workflow for DNA photo-disruptive studies.
Caption: Step-by-step workflow of the Comet Assay.
References
- 1. A Self-Immobilizing Photosensitizer with Long-Term Retention for Hypoxia Imaging and Enhanced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]
- 6. mycologylab.org [mycologylab.org]
- 7. bento.bio [bento.bio]
- 8. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molecularecology.russell.wisc.edu [molecularecology.russell.wisc.edu]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. mdpi.com [mdpi.com]
- 12. Use of alkaline Comet assay to assess DNA repair after m-THPC-PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Molecular Docking of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on quinazolinone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns that drive biological activity.[3]
Overview of Quinazolinone Derivatives and Their Targets
The 4(3H)-quinazolinone scaffold is a versatile heterocyclic motif that serves as a privileged structure in drug discovery.[1] Its derivatives have been successfully developed as therapeutic agents targeting a wide array of biological macromolecules. Molecular docking studies have been instrumental in elucidating the mechanism of action and guiding the structural optimization of these compounds.[1][3]
Key protein targets for quinazolinone derivatives that have been extensively studied using molecular docking include:
-
Anticancer Targets:
-
Antimicrobial Targets:
-
Other Targets:
-
GABAa Receptor[1]
-
Quantitative Data Summary
The following tables summarize the binding affinities of various quinazolinone derivatives against different protein targets as reported in the literature. Binding energy, typically expressed in kcal/mol, is a measure of the binding affinity between the ligand and the protein. A more negative value indicates a stronger binding interaction.
Table 1: Binding Energies of Quinazolinone Derivatives against Anticancer Targets
| Derivative Series | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| 2,3-disubstituted quinazolinones | GABAa Receptor | 4COF | Not Specified | -7.1 to -9.3 | [1] |
| Quinazolinone-Amino Acid Hybrids | EGFR Kinase | 1M17 | MOE | Not Specified (Scores provided) | [4] |
| Thiazolo[2,3-b]quinazolinones | EGFR-TKD | Not Specified | Not Specified | Comparable to Erlotinib | [13] |
| 2-mercapto-quinazolin-4-ones | EGFR-TK | Not Specified | Not Specified | Not Specified (IC50 provided) | [8] |
| Quinazoline-based thiazoles | EGFR Kinase | Not Specified | Not Specified | Not Specified (IC50 provided) | [5] |
| Quinazolin-4(3H)-ones | EGFR | Not Specified | Not Specified | -163.729 to -169.796 (Docking Scores) | [6] |
| Quinazolinone Analogues | EGFR | Not Specified | AutoDock | -7.53 (for best compound) | [14] |
| Quinazolinone derivatives | COX-2 | 3LN1 | Molegro Virtual Docker | -131.508 to -108.418 (Re-ranked Scores) | [15] |
| Novel Quinazolin-4-ones | COX-2 | 4COX | Schrodinger Maestro | -10.32 (for best compound) | [11] |
| Quinazolinone derivatives | MMP-13 | 3WV1 | Sybyl-X 2.0 | Not Specified | [9] |
| 4(3H)-quinazolinone derivatives | DHFR | 3EIG | GOLD | Not Specified | [7] |
| 2-mercapto-quinazolin-4-ones | DHFR | Not Specified | Not Specified | Not Specified (IC50 provided) | [8] |
Table 2: Binding Energies of Quinazolinone Derivatives against Antimicrobial Targets
| Derivative Series | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| Quinazolinone Schiff bases | DNA Gyrase | Not Specified | Not Specified | Favorable binding energies | [1] |
| Substituted quinazolinones | Staphylococcus aureus Sortase A | Not Specified | GOLD | Not Specified | [12] |
| Fused Quinazolinones | Bacterial and Fungal Macromolecules | Not Specified | Not Specified | -5.20 to -10.35 | [16] |
Experimental Protocols
The following protocols outline the standardized computational workflow for performing molecular docking studies with quinazolinone derivatives.
General Molecular Docking Workflow
The general workflow for a molecular docking study is depicted below.
Caption: General workflow for molecular docking studies.
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., EGFR, PDB ID: 1M17).[1][4]
-
Clean the Protein Structure:
-
Remove water molecules and any co-crystallized ligands from the PDB file.[1]
-
If the protein is a homodimer or multimer, retain only the monomeric chain of interest for docking unless the biological unit is the multimer.
-
-
Prepare the Protein:
-
Add polar hydrogen atoms to the protein structure.[1]
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Repair any missing side chains or atoms using software like Swiss-PdbViewer or the "Protein Preparation Wizard" in Maestro (Schrödinger).
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
-
Protocol 2: Ligand Preparation
-
Draw Ligand Structures: Draw the 2D structures of the quinazolinone derivatives using chemical drawing software like ChemDraw or MarvinSketch.[1]
-
Convert to 3D: Convert the 2D structures to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain stable, low-energy conformations. This is typically done using force fields like MMFF94.[1]
-
Define Torsion Angles: For flexible ligands, define the rotatable bonds to allow for conformational sampling during docking.
-
Save in Appropriate Format: Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT for AutoDock).
Protocol 3: Molecular Docking Simulation (using AutoDock as an example)
-
Grid Box Definition:
-
Docking Parameter Setup:
-
Choose a docking algorithm. The Lamarckian Genetic Algorithm is commonly used in AutoDock.[1]
-
Set the number of genetic algorithm runs (e.g., 10-100 runs).
-
Define other parameters such as population size, maximum number of energy evaluations, and crossover rate.
-
-
Run Docking Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.[1]
-
Scoring: The program will rank the docked poses based on a scoring function, which typically estimates the free energy of binding. The pose with the lowest binding energy is generally considered the most favorable.[1]
Protocol 4: Analysis of Results
-
Visualization: Visualize the docked poses of the quinazolinone derivatives within the active site of the protein using software like PyMOL, VMD, or Discovery Studio.
-
Interaction Analysis: Analyze the intermolecular interactions between the ligand and the protein.[1] This includes:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors and measure the bond distances.
-
Hydrophobic interactions: Observe interactions between nonpolar residues of the protein and hydrophobic moieties of the ligand.
-
Pi-pi stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
-
Binding Mode Comparison: Compare the binding modes of different quinazolinone derivatives to understand the structure-activity relationship (SAR).
-
Correlation with Experimental Data: Correlate the docking scores and observed interactions with experimental biological activity data (e.g., IC50 values) to validate the docking protocol.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts and workflows relevant to the molecular docking of quinazolinone derivatives.
Caption: Ligand and protein preparation workflow.
Caption: Simplified EGFR signaling pathway inhibition.
These application notes and protocols provide a foundational guide for researchers venturing into the computational study of quinazolinone derivatives. Adherence to these standardized procedures will facilitate the generation of reliable and reproducible results, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Introduction: The Quinazolinone Scaffold and the Versatility of Schiff Bases
An Application Guide for the Synthesis, and Characterization of Schiff Bases Derived from 3-amino-2-methylquinazolin-4(3H)-one
In the landscape of medicinal chemistry, the quinazolin-4(3H)-one core is recognized as a "privileged scaffold."[1] This is due to its derivatives' remarkable ability to interact with a wide array of biological receptors, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antibacterial, and anticancer properties.[2][3] The functionalization of this core structure opens avenues for the development of novel therapeutic agents.
One of the most effective strategies for derivatization is the formation of Schiff bases (or imines), compounds characterized by a carbon-nitrogen double bond (-C=N-). These are typically formed through the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from heterocyclic systems, such as quinazolinones, are of particular interest as they often exhibit enhanced biological profiles.[1][4] Their structural similarity to biological compounds and the relative ease of their synthesis make them prime candidates for drug discovery and development programs.
This document provides a detailed protocol for the synthesis of Schiff bases starting from this compound. It is designed for researchers and scientists in organic synthesis and drug development, offering a step-by-step guide from the preparation of the core amine precursor to the synthesis and characterization of the final Schiff base derivatives. We will delve into the causality behind experimental choices, ensuring a reproducible and logically sound methodology.
Part 1: Synthesis of the Precursor Amine
The journey to the target Schiff bases begins with the synthesis of the key intermediate, this compound. This is reliably achieved through a two-step process starting from anthranilic acid.
Mechanism Rationale
-
Step A (Benzoxazinone Formation): Anthranilic acid is first treated with acetic anhydride. The amino group of anthranilic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. Subsequent intramolecular cyclization and dehydration yield 2-methyl-4H-benzo[d][4][5]oxazin-4-one.[6][7] Acetic anhydride serves both as a reactant (providing the 2-methyl group) and a dehydrating agent.
-
Step B (Quinazolinone Formation): The benzoxazinone intermediate is then reacted with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring, leading to ring opening. A subsequent intramolecular cyclization and dehydration involving the second nitrogen of the hydrazine moiety results in the formation of the stable six-membered quinazolinone ring, now bearing a 3-amino group.[2][7]
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the key precursor.
Experimental Protocol: this compound
Step A: Synthesis of 2-methyl-4H-benzo[d][4][5]oxazin-4-one
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place anthranilic acid (0.1 mol).
-
Slowly add acetic anhydride (0.3 mol) to the flask.
-
Heat the mixture under reflux for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature. A solid mass will form.
-
Collect the solid product by filtration and wash it thoroughly with a cold, dilute sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with cold water.
-
Dry the crude product. It can be used in the next step without further purification.
Step B: Synthesis of this compound
-
Dissolve the crude 2-methyl-4H-benzo[d][4][5]oxazin-4-one (0.05 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.075 mol) dropwise to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound as a crystalline solid.[5]
Part 2: General Protocol for Schiff Base Synthesis
The core of this application note is the condensation reaction between the synthesized this compound and various aromatic aldehydes. This reaction is a classic example of nucleophilic addition-elimination.
Mechanism of Schiff Base Formation
The reaction proceeds via a two-stage mechanism. First, the nucleophilic nitrogen of the 3-amino group attacks the electrophilic carbonyl carbon of the aldehyde. The use of a catalytic amount of acid (e.g., glacial acetic acid) is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.[3][4] This addition forms an unstable carbinolamine intermediate. In the second stage, the carbinolamine is protonated by the acid catalyst, leading to the elimination of a water molecule and the formation of the stable imine (Schiff base) product.
General Experimental Protocol
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (20-30 mL).[5]
-
To this solution, add an equimolar amount (10 mmol) of the desired substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, allow the mixture to cool to room temperature. In many cases, the product will crystallize out of the solution.
-
If precipitation is slow, pour the reaction mixture into a beaker of ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted aldehyde, followed by a wash with distilled water.
-
Dry the product completely. For higher purity, the crude Schiff base should be recrystallized from a suitable solvent, typically ethanol.[4]
Overall Synthesis Workflow
Caption: General workflow for Schiff base synthesis.
Part 3: Characterization of the Final Products
Structural elucidation and purity assessment are critical. A combination of spectroscopic and analytical techniques is employed to validate the identity of the synthesized Schiff bases.
-
Melting Point (m.p.): A sharp and specific melting point range is a primary indicator of the compound's purity.
-
Infrared (IR) Spectroscopy: This is a powerful tool for identifying the key functional group transformation. The spectrum of the product should show the disappearance of the characteristic N-H stretching bands of the primary amine (from the starting material) and the appearance of a strong absorption band in the region of 1595-1655 cm⁻¹, which is indicative of the C=N (imine) bond.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural proof. The most characteristic signal is a singlet in the δ 8.0-9.5 ppm region, corresponding to the azomethine proton (-N=CH-).[5][6] The disappearance of the NH₂ signal from the starting material and the appearance of aromatic proton signals corresponding to the aldehyde used further confirm the structure.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the imine carbon (-CH=N-) typically in the δ 140-160 ppm range.[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The mass spectrum should display a molecular ion peak (M+) that corresponds to the calculated molecular weight of the target Schiff base.[5][6]
Part 4: Data Summary
The described protocol is versatile and can be applied to a wide range of aromatic aldehydes. The table below summarizes typical results for the synthesis of various derivatives.
| Aldehyde Used | Product Name | Typical Yield (%) | Melting Point (°C) | Key IR (C=N) (cm⁻¹) | ¹H NMR (-N=CH-) (δ ppm) |
| Benzaldehyde | 3-(benzylideneamino)-2-methylquinazolin-4(3H)-one | 85-90 | 141-143 | ~1610 | ~8.05 |
| 4-Chlorobenzaldehyde | 3-(4-chlorobenzylideneamino)-2-methylquinazolin-4(3H)-one | 88-92 | 204-206 | ~1605 | ~8.12 |
| 4-Hydroxybenzaldehyde | 3-(4-hydroxybenzylideneamino)-2-methylquinazolin-4(3H)-one | 80-85 | 248-250 | ~1615 | ~7.98 |
| 4-Methoxybenzaldehyde | 3-(4-methoxybenzylideneamino)-2-methylquinazolin-4(3H)-one | 90-95 | 168-170 | ~1608 | ~8.01 |
| 4-Nitrobenzaldehyde | 3-(4-nitrobenzylideneamino)-2-methylquinazolin-4(3H)-one | 80-83 | 217-218 | ~1600 | ~8.25 |
Note: Yields and melting points are illustrative and can vary based on reaction scale and purification efficiency. Data is compiled from literature sources.[5][6]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of Schiff bases from this compound. By detailing the synthesis of the precursor and the final condensation reaction, along with robust characterization methods, this guide serves as a valuable resource for researchers. The versatility of this synthesis allows for the creation of a diverse library of quinazolinone-based Schiff bases, which can be screened for various biological activities, contributing to the ongoing search for new and effective therapeutic agents.
References
- 1. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Analytical Characterization of Quinazolinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] The robust and accurate analytical characterization of these compounds is paramount to ensure their identity, purity, stability, and quality for research and drug development purposes.[2] This guide provides a detailed overview of the principal analytical techniques and experimental protocols for the comprehensive characterization of quinazolinone compounds.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the foundational structural elucidation of quinazolinone derivatives, providing detailed information about molecular structure, functional groups, and molecular weight.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of quinazolinone compounds by providing detailed information on the hydrogen and carbon framework.[2][5] Spectra are typically recorded in deuterated solvents like DMSO-d₆.[5]
Table 1: Typical NMR Chemical Shifts for the 4(3H)-Quinazolinone Core
| Assignment | ¹H Chemical Shift (δ) ppm (DMSO-d₆) | ¹³C Chemical Shift (δ) ppm (DMSO-d₆) |
|---|---|---|
| H-2 | ~8.20 (s) | ~145.0 |
| H-5 | ~8.15 (d) | ~126.0 |
| H-6 | ~7.55 (t) | ~126.5 |
| H-7 | ~7.85 (t) | ~134.5 |
| H-8 | ~7.75 (d) | ~127.0 |
| N-H | ~12.5 (br s) | - |
| C-4 (C=O) | - | ~162.0 |
| C-4a | - | ~121.0 |
| C-8a | - | ~148.0 |
Data is representative for the parent 4(3H)-Quinazolinone scaffold and may vary based on substitution.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinazolinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans is required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[5]
-
-
Data Processing: Process the raw data using a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of quinazolinone compounds.[2] Fragmentation patterns, typically generated by Electron Impact (EI) or Electrospray Ionization (ESI), provide valuable structural information.[5][6]
Table 2: Common EI-MS Fragmentation of the 4(3H)-Quinazolinone Core
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
|---|---|---|
| 146 | High | [M]⁺ (Molecular Ion) |
| 118 | Medium | [M-CO]⁺ |
| 91 | Medium | [M-CO-HCN]⁺ |
| 90 | Medium | [M-CO-H₂CN]⁺ |
Fragmentation patterns are highly dependent on the specific structure and substitution of the quinazolinone derivative.[5][7]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a small amount (<1 mg) of the solid sample into the mass spectrometer via a direct insertion probe.[5]
-
Instrumentation: Use a mass spectrometer equipped with an EI ion source and a mass analyzer (e.g., quadrupole or time-of-flight).[5]
-
Data Acquisition: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV).[5]
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights, which can be compared to known fragmentation pathways of the quinazolinone core.[5][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]
Table 3: Characteristic FTIR Absorption Bands for Quinazolinone Compounds
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretch | Amide / Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1685 - 1650 | C=O Stretch | Amide (Carbonyl) |
| 1625 - 1600 | C=N Stretch | Imine |
| 1610 - 1475 | C=C Stretch | Aromatic Ring |
Data compiled from references[5],[8],[9],[10].
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the quinazolinone sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[5]
-
Pellet Formation: Transfer the fine powder to a pellet press and apply 7-10 tons of pressure to form a transparent or translucent pellet.[5]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[5]
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups.[5]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used to study compound stability or interactions with other molecules, such as DNA.[9][11] The absorption spectra of quinazolinone derivatives typically show two main bands.[12]
Table 4: Typical UV-Vis Absorption Bands for Quinazolinone Derivatives in Acetonitrile
| Wavelength Range (nm) | Electronic Transition | Associated Moiety |
|---|---|---|
| 240 - 300 | π → π* | Aromatic Ring |
| 310 - 425 | n → π* | Carbonyl (C=O) group |
The exact position and intensity of absorption bands are sensitive to the solvent and the nature of substituents on the quinazolinone ring.[12]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the quinazolinone compound in a suitable UV-transparent solvent (e.g., acetonitrile, DMSO, or water) at a known concentration.[9][12]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating quinazolinones from reaction mixtures and for determining the purity of the final compounds.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis and purification of quinazolinone derivatives due to its high resolution and sensitivity.[13][14] Reversed-phase chromatography using a C18 column is most common.[15]
Table 5: Typical Analytical HPLC Method Parameters for Quinazolinone Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFA B: Acetonitrile or Methanol |
| Gradient | A time-based gradient, e.g., 10% B to 90% B over 20 minutes |
| Flow Rate | 0.7 - 1.2 mL/min |
| Detector | UV Absorbance (e.g., at 224 nm or 254 nm) |
| Column Temperature | Controlled, e.g., 25-30 °C |
Method parameters must be optimized for each specific compound.[14][15][16]
Experimental Protocol: Analytical HPLC
-
Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase, filtering each through a 0.45 µm filter and degassing them prior to use.[16]
-
Sample Preparation: Dissolve the quinazolinone sample in a suitable solvent (ideally the mobile phase) to a known concentration (e.g., 1 mg/mL).[2] Filter the sample through a 0.45 µm syringe filter.[14]
-
Instrumentation: Equilibrate the HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.[15]
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the sample. Run the gradient method and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak. Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and help develop solvent systems for column chromatography.[14][17]
Experimental Protocol: TLC Analysis
-
Stationary Phase: Use a silica gel-coated plate (e.g., Silica Gel 60 F254).[8]
-
Sample Application: Dissolve the sample in a volatile solvent. Spot a small amount onto the TLC plate's baseline using a capillary tube.
-
Mobile Phase Development: Place the plate in a sealed chamber containing a pre-determined solvent system (e.g., Hexane/Ethyl Acetate).[14] Allow the solvent to ascend the plate until it is near the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).[8]
-
Data Analysis: Calculate the Retention Factor (Rf) value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An Rf value of 0.2-0.4 is often ideal for subsequent column chromatography purification.[14]
Visualized Workflows and Pathways
Integrated Analytical Workflow
The comprehensive characterization of a novel quinazolinone compound follows a logical progression from initial synthesis to final structural confirmation, integrating the techniques described above.
Caption: Generalized workflow for the characterization of quinazolinone compounds.
Hypothetical Signaling Pathway Modulation
The biological activity of quinazolinone derivatives often involves the modulation of specific cellular signaling pathways. Analytical characterization is the first step in confirming the structure of the compound responsible for this activity.
Caption: A representative signaling pathway potentially targeted by quinazolinone derivatives.
References
- 1. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
Application Notes and Protocols for Testing the Cytotoxicity of 3-Amino-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 3-amino-2-methylquinazolin-4(3H)-one, a quinazolinone derivative with potential therapeutic applications. The following protocols describe standard cell-based assays to determine the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, crucial for the evaluation of this compound's cytotoxic potential.
Introduction
Quinazolinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The core structure of this compound suggests its potential as a cytotoxic agent. Preliminary studies indicate that this compound exhibits growth inhibition and induces apoptosis in various cancer cell lines.[1][2] The precise mechanism and quantitative cytotoxic parameters, however, require detailed investigation using a panel of standardized in vitro assays. Many quinazolinone derivatives exert their cytotoxic effects through the induction of apoptosis via intrinsic and extrinsic pathways, modulation of signaling pathways such as PI3K-AKT and MAPK, or by interfering with cellular processes like tubulin polymerization.[3][4][5][6][7]
This document outlines the protocols for several key cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, the Neutral Red (NR) uptake assay for lysosomal integrity, and apoptosis assays for detecting programmed cell death.
Data Presentation
The following tables summarize the reported cytotoxic effects of this compound on various cell lines. It is important to note that specific IC50 values from the primary literature are not available; therefore, the data is presented qualitatively based on the reported growth inhibition.[1] For rigorous assessment, it is imperative to determine the IC50 values experimentally using the protocols provided.
Table 1: Qualitative Cytotoxic Activity of this compound
| Cell Line | Cell Type | Reported Growth Inhibition |
| AMN3 | Mammary Adenocarcinoma | Significant (p<0.01) |
| HEp-2 | Laryngeal Carcinoma | Significant (p<0.01) |
| GB | Glioblastoma | Significant (p<0.01) |
| HeLa | Cervical Carcinoma | Less pronounced |
| Vero | Monkey Kidney (Normal) | Less pronounced |
| REF | Rat Embryo Fibroblast (Normal) | Minor |
| RD | Rhabdomyosarcoma | Minor |
Table 2: Experimental IC50 Values for this compound (Template)
This table should be populated with experimentally determined 50% inhibitory concentration (IC50) values.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | MTT | 48 | Experimental Value |
| e.g., A549 | LDH | 24 | Experimental Value |
| e.g., HepG2 | Neutral Red | 48 | Experimental Value |
| e.g., Jurkat | Apoptosis (Annexin V) | 24 | Experimental Value |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below. This process involves initial cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][3]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[8]
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and background (medium only).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[2][7]
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of viable cells compared to the vehicle control.
Apoptosis Assays
To determine if cell death is occurring via apoptosis, several methods can be employed.[5][9]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis.[5] Commercially available kits can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a fluorescent or colorimetric substrate.
General Protocol for Caspase-3/7 Activity Assay:
-
Seed and treat cells in a 96-well plate as previously described.
-
After treatment, add the caspase-3/7 reagent (containing a luminogenic substrate) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways in Quinazolinone-Induced Cytotoxicity
The cytotoxic effects of quinazolinone derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound require further investigation, the following diagram illustrates common pathways targeted by this class of compounds.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies [mdpi.com]
Application Notes and Protocols for In Vitro Antimicrobial Screening of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro antimicrobial screening of quinazolinone derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities.[1][2][3][4][5] This document outlines detailed protocols for common screening methods, presents data in a structured format for easy interpretation, and includes workflow diagrams to visualize the experimental processes.
Introduction to Quinazolinone Derivatives and Antimicrobial Screening
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3][4][5] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and quinazolinone derivatives represent a promising scaffold for such endeavors.[1][6]
In vitro antimicrobial screening is the first crucial step in the evaluation of new chemical entities. These assays determine the ability of a compound to inhibit or kill microorganisms in a controlled laboratory setting. The most common methods employed for screening quinazolinone derivatives are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar diffusion method for assessing the zone of inhibition.[6][7][8][9] Following the determination of MIC, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is often established to differentiate between static and cidal effects.[1][2][10]
Data Presentation: Antimicrobial Activity of Quinazolinone Derivatives
The antimicrobial efficacy of various quinazolinone derivatives is summarized below. These tables provide a comparative overview of their activity against a range of bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinazolinone Derivatives against Bacterial Strains (μg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinazolinone Derivative 1 | 32 | 64 | >512 | >512 | [1] |
| Quinazolinone Derivative 2 | 64 | 32 | 128 | 256 | [1] |
| Fused Pyrrolo-quinazolinone 8 | >512 | 64 | >512 | >512 | [1] |
| Fused Pyrrolo-quinazolinone 9 | 256 | 32 | >512 | >512 | [1] |
| Anthranilic Acid Derivative 14 | 128 | 64 | 64 | 32 | [1] |
| Anthranilic Acid Derivative 15 | 32 | 32 | 64 | 32 | [1] |
| Ciprofloxacin (Standard) | 15.62 | - | - | - | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Quinazolinone Derivatives against Fungal Strains (μg/mL)
| Compound/Derivative | Candida albicans (MIC) | Candida albicans (MFC) | Aspergillus niger (MIC) | Aspergillus niger (MFC) | Reference |
| Quinazolinone Derivative 1 | 128 | 512 | 256 | >512 | [2] |
| Quinazolinone Derivative 2 | 64 | 256 | 128 | 512 | [2] |
| Fused Pyrrolo-quinazolinone 8 | 32 | 128 | 64 | 256 | [1] |
| Fused Pyrrolo-quinazolinone 9 | 32 | 64 | 32 | 128 | [1] |
| Fused Pyridazine-quinazolinone 2 | 64 | 256 | 32 | 128 | [1] |
| Fused Pyridazine-quinazolinone 3 | 32 | 128 | 64 | 256 | [1] |
| Ketoconazole (Standard) | - | - | - | - | [2] |
Table 3: Zone of Inhibition of Quinazolinone Derivatives (mm)
| Compound/Derivative | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans | Reference |
| Derivative A-1 | ++ | ++ | + | + | - | - | [3] |
| Derivative A-2 | - | - | +++ | - | - | ++ | [3] |
| Derivative A-3 | - | - | - | ++ | +++ | - | [3] |
| Derivative A-4 | - | ++ | ++ | +++ | ++ | - | [3] |
| Derivative A-6 | + | + | - | + | ++ | +++ | [3] |
Note: Activity is often reported qualitatively in older studies. +++ = Excellent, ++ = Very Good, + = Good, - = No Activity.
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards and published research.[2][9][12]
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12]
Materials:
-
96-well microtiter plates
-
Synthesized quinazolinone derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[2]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each quinazolinone derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).[2]
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL.
-
This will result in wells with decreasing concentrations of the quinazolinone derivative.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[12]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye or a spectrophotometer.
-
Agar Well/Disk Diffusion Method
This method is used for preliminary screening of antimicrobial activity. It relies on the diffusion of the compound from a well or a disk into the agar medium.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)[9]
-
Sterile petri dishes
-
Sterile cotton swabs
-
Whatman No. 1 filter paper discs (6 mm diameter) or a sterile cork borer
-
Synthesized quinazolinone derivatives
-
Standard antibiotic/antifungal discs
-
Solvent (e.g., DMF)
Protocol:
-
Media Preparation and Inoculation:
-
Prepare and pour the appropriate agar into sterile petri dishes.
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
Uniformly spread the microbial suspension over the entire surface of the agar plates using a sterile cotton swab to create a lawn culture.[9]
-
-
Well/Disk Preparation and Application:
-
For the well diffusion method: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.
-
For the disk diffusion method: Impregnate sterile filter paper discs with a defined concentration of the test compound dissolved in a suitable solvent.[9]
-
Aseptically place the impregnated discs on the surface of the inoculated agar plates or add a defined volume of the test compound solution into the wells.[9]
-
Include a negative control (solvent alone) and a positive control (standard antibiotic/antifungal).
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 24 hours.
-
Incubate the fungal plates at 28°C for 48-72 hours.[9]
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited) in millimeters (mm).[9]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC is determined to understand if a compound is microbicidal or microbistatic.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.[2]
-
Spread the aliquot onto a fresh, drug-free agar plate (Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi).[2]
-
Incubate the plates at the appropriate temperature and duration (37°C for 24 hours for bacteria; 25-28°C for 48 hours for fungi).[2]
-
The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms from the initial inoculum.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for in vitro antimicrobial screening of quinazolinone derivatives.
Caption: Logical progression of antimicrobial screening for lead identification.
References
- 1. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 3-amino-2-methylquinazolin-4(3H)-one.
Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate 1: 2-methyl-4H-3,1-benzoxazin-4-one | Incomplete reaction between anthranilic acid and acetic anhydride. | - Ensure an excess of acetic anhydride is used. - Optimize reaction time and temperature. Consider extending the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). - Microwave-assisted synthesis can significantly reduce reaction time and improve yield.[1] |
| Degradation of the product during workup. | - After the reaction, pour the mixture into ice-cold water to precipitate the product, which minimizes degradation.[1] - Recrystallize the crude product from a suitable solvent like ethanol to enhance purity.[1] | |
| Low Yield of Final Product: this compound | Inefficient conversion of the benzoxazinone intermediate. | - Ensure the correct stoichiometry of hydrazine hydrate is used. An excess may lead to side reactions. - Optimize the reflux time by monitoring the reaction with TLC. - The choice of solvent is critical; absolute ethanol is commonly used and generally provides good results.[1] |
| Side reactions. | - Add hydrazine hydrate cautiously and potentially dropwise to the solution of the benzoxazinone intermediate to control the reaction rate. - Maintain the recommended reaction temperature to avoid the formation of byproducts.[1] | |
| Product is Impure (Contaminated with Starting Materials or Byproducts) | Incomplete reaction. | - Ensure sufficient reaction time and optimal temperature for both synthetic steps. Monitor completion by TLC. |
| Inefficient purification. | - Recrystallization from ethanol is a common and effective method for purifying the final product.[1] - If impurities persist, column chromatography may be necessary. | |
| Difficulty in Isolating the Product | The product is soluble in the reaction solvent. | - After cooling the reaction mixture, if the product does not precipitate, try adding ice-cold water to induce precipitation.[1] |
| Oily product formation. | - If an oily product is obtained, it may be purified by column chromatography using a suitable eluent system, such as a mixture of ethanol and water.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway is a two-step process. The first step involves the thermal cyclization of anthranilic acid with acetic anhydride to form the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. In the second step, this intermediate is condensed with hydrazine hydrate to yield the final product.[1]
Q2: What are the key reaction conditions for the synthesis of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate?
A2: Typically, a mixture of anthranilic acid and an excess of acetic anhydride is heated under reflux. The reaction progress should be monitored by TLC.
Q3: How can the yield of the final product be improved?
A3: Optimizing the reaction conditions is crucial. This includes using the correct stoichiometric amount of hydrazine hydrate, selecting an appropriate solvent (ethanol is common), and carefully controlling the reflux time. Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times.
Q4: What is the best method for purifying the final product?
A4: Recrystallization from ethanol is the most frequently used and effective method for purifying this compound.[1] For persistent impurities, column chromatography can be employed.
Q5: Are there greener synthesis methods available?
A5: Yes, microwave-assisted synthesis is considered a greener alternative. It often leads to shorter reaction times, reduced energy consumption, and can result in higher yields and cleaner products.[1]
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Quinazolinone Derivative
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | 10 hours | 79 | |
| Microwave Irradiation (800W) | 5 minutes | 87 |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
In a round-bottom flask, combine anthranilic acid (e.g., 30 g, 220 mmol) and acetic anhydride (e.g., 30 mL).
-
Heat the mixture under reflux. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (e.g., 3 g, 18.63 mmol) in absolute ethanol (e.g., 10 mL) in a round-bottom flask with stirring.
-
Cautiously add hydrazine hydrate (e.g., 0.91 mL, 18.63 mmol) to the solution.
-
Reflux the resulting mixture for approximately 7 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Protocol 2: Microwave-Assisted Synthesis of this compound
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
In a microwave-safe tube, mix substituted anthranilic acid (e.g., 3 mmol) and acetic anhydride (e.g., 5 mL).
-
Heat the mixture under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature (120–150 °C).
-
After completion, distill the excess solvent under reduced pressure.
-
Pour the residue into ice water to precipitate the solid product.
-
Filter and recrystallize from ethanol.
Step 2: Synthesis of this compound (Final Product)
-
In a microwave-safe tube, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (e.g., 1 mmol) in absolute ethanol (e.g., 5 mL).
-
Add hydrazine monohydrate (e.g., 3 mmol).
-
Irradiate the mixture under microwave at 250 W for 20–33 minutes at a fixed temperature (120–150 °C).
-
After cooling, distill off most of the solvent using a rotary evaporator.
-
Filter the resulting solid and recrystallize from an appropriate solvent to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield in synthesis.
References
Technical Support Center: Synthesis of Quinazolinones
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during quinazolinone synthesis?
A1: During the synthesis of quinazolinones, several side reactions can occur, leading to the formation of impurities and reduction in the yield of the desired product. The most frequently encountered side reactions include:
-
Formation of Dimers and Trimers: Self-condensation of starting materials or intermediates can lead to the formation of dimeric or trimeric byproducts.
-
Hydrolysis: The quinazolinone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of N-acylanthranilic acid or other degradation products.
-
Incomplete Cyclization: The reaction may stop at the intermediate stage, such as N-acylanthranilamide, without proceeding to the final cyclized quinazolinone.
-
N-Oxide Formation: Oxidation of one of the nitrogen atoms in the quinazoline ring can lead to the formation of N-oxide impurities, particularly when using oxidizing agents or under aerobic conditions.
-
Side reactions of starting materials: Depending on the specific synthetic route, starting materials like anthranilic acid can undergo self-condensation to form products like 2-amino-N-(2-carbamoylphenyl)benzamide.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation requires careful control of reaction conditions. Key strategies include:
-
Temperature Control: Gradual heating and maintaining the optimal reaction temperature can prevent the decomposition of starting materials and the formation of temperature-induced byproducts.
-
Solvent Selection: Using an appropriate solvent that ensures the solubility of all reactants and is suitable for the reaction temperature is crucial.
-
Stoichiometry: Precise control of the molar ratios of reactants can prevent side reactions arising from an excess of one of the starting materials.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxides.
-
pH Control: Maintaining a neutral pH, where possible, can minimize acid or base-catalyzed hydrolysis of the quinazolinone ring.
Q3: What are the best practices for purifying quinazolinone derivatives?
A3: Purification of quinazolinones often requires a combination of techniques. The most common methods include:
-
Recrystallization: This is an effective method for obtaining highly pure crystalline products, provided a suitable solvent is found.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities with different polarities. The choice of eluent is critical for achieving good separation.
-
Preparative HPLC: For achieving very high purity or separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Impurity, Suspected Dimer
Symptoms:
-
A spot with lower Rf value than the product on TLC.
-
A peak with a higher mass-to-charge ratio (approximately double that of the product) in the mass spectrum.
Possible Cause: Self-condensation of starting materials or intermediates, particularly at high temperatures. For instance, in the Niementowski reaction, anthranilic acid can react with the intermediate N-acylanthranilamide to form a dimeric impurity.
Troubleshooting Steps & Optimization:
| Parameter | Recommended Action | Expected Outcome |
| Temperature | Lower the reaction temperature and monitor the reaction progress by TLC or HPLC. A temperature gradient study can help identify the optimal temperature to minimize dimer formation. | Reduced rate of intermolecular side reactions, leading to a lower yield of the dimeric byproduct. |
| Concentration | Perform the reaction at a higher dilution (lower concentration of reactants). | Decreased probability of intermolecular collisions, favoring the intramolecular cyclization to form the desired monomeric quinazolinone. |
| Order of Addition | If applicable to your synthesis, consider adding the more reactive starting material slowly to the reaction mixture to maintain its low concentration. | Minimized self-condensation of the reactive starting material. |
Experimental Protocol: Separation and Characterization of a Dimeric Impurity
This protocol describes a general procedure for the separation of a quinazolinone monomer from its dimeric byproduct using column chromatography and subsequent characterization.
Materials:
-
Crude reaction mixture containing the quinazolinone and suspected dimer.
-
Silica gel (230-400 mesh) for column chromatography.
-
A suitable eluent system (e.g., hexane:ethyl acetate or dichloromethane:methanol), determined by TLC analysis.
-
NMR tubes and deuterated solvents (e.g., DMSO-d6 or CDCl3).
-
HPLC-MS system.
Procedure:
-
TLC Analysis: Develop a TLC method to clearly separate the product and the higher molecular weight impurity.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product and the pure impurity.
-
-
Characterization:
-
Mass Spectrometry (MS): Analyze the purified impurity by MS to confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra of the purified impurity to elucidate its structure. The dimer will typically show a more complex spectrum with a higher number of protons and carbons compared to the monomer.
-
Issue 2: Presence of an Impurity with a Molecular Weight Corresponding to the Addition of Water
Symptoms:
-
A more polar spot on TLC compared to the starting materials and product.
-
A peak in the mass spectrum with a molecular weight corresponding to the quinazolinone plus 18 amu (M+18).
Possible Cause: Hydrolysis of the quinazolinone ring, which is susceptible to cleavage under either acidic or basic conditions, especially at elevated temperatures. The hydrolysis product is often the corresponding N-acylanthranilic acid.
Troubleshooting Steps & Optimization:
| Parameter | Recommended Action | Expected Outcome |
| pH | If the reaction is conducted under acidic or basic conditions, try to perform it closer to neutral pH if the reaction mechanism allows. Use the minimum required amount of acid or base. | Reduced rate of acid or base-catalyzed hydrolysis of the quinazolinone ring. |
| Water Content | Use anhydrous solvents and reagents. If water is a byproduct of the reaction, consider using a Dean-Stark apparatus or adding a drying agent. | Minimized presence of water in the reaction mixture, thereby reducing the extent of hydrolysis. |
| Work-up | During the work-up, neutralize the reaction mixture promptly and avoid prolonged contact with aqueous acidic or basic solutions. Extract the product into an organic solvent as quickly as possible. | Prevention of hydrolysis during the isolation and purification steps. |
Experimental Protocol: Quantification of Hydrolysis by HPLC
This protocol provides a method to quantify the extent of quinazolinone hydrolysis under specific conditions.
Materials:
-
Pure quinazolinone sample.
-
Buffers of different pH (e.g., pH 2, 7, and 10).
-
HPLC system with a C18 reversed-phase column and a UV detector.
-
Acetonitrile (ACN) and water (HPLC grade).
Procedure:
-
Sample Preparation: Prepare stock solutions of the quinazolinone in a suitable organic solvent (e.g., acetonitrile).
-
Hydrolysis Study:
-
In separate vials, add a known amount of the quinazolinone stock solution to each buffer to a final desired concentration.
-
Incubate the vials at a constant temperature (e.g., 50 °C).
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction by neutralizing the pH and/or diluting with the mobile phase.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a gradient elution method, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, to separate the quinazolinone from its more polar hydrolysis product.
-
Monitor the elution at a suitable UV wavelength (e.g., the λmax of the quinazolinone).
-
-
Quantification:
-
Create a calibration curve for the pure quinazolinone.
-
Calculate the percentage of remaining quinazolinone at each time point to determine the rate of hydrolysis.
-
Data Presentation
Table 1: Influence of Temperature on Side Product Formation in the Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone
| Temperature (°C) | Yield of 2-Phenyl-4(3H)-quinazolinone (%) | Yield of Dimeric Impurity (%) | Yield of Unreacted Anthranilic Acid (%) |
| 140 | 65 | 5 | 15 |
| 160 | 78 | 10 | 5 |
| 180 | 72 | 18 | <2 |
| 200 | 60 | 25 | <1 |
Note: Yields are approximate and can vary based on specific reaction conditions and scales.
Table 2: Effect of pH on the Hydrolysis of 2,3-Disubstituted Quinazolinone at 50°C over 24 hours
| pH | Quinazolinone Remaining (%) | N-Acylanthranilic Acid Formed (%) |
| 2 | 85 | 15 |
| 7 | >98 | <2 |
| 10 | 90 | 10 |
Note: Data is representative and the rate of hydrolysis is highly dependent on the specific quinazolinone structure.
Mandatory Visualizations
Caption: Key reaction and side-reaction pathways in quinazolinone synthesis.
Caption: A logical workflow for troubleshooting common quinazolinone synthesis issues.
Technical Support Center: Purification of 3-amino-2-methylquinazolin-4(3H)-one
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 3-amino-2-methylquinazolin-4(3H)-one by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound? A1: Ethanol is the most commonly used and effective solvent for this purpose.[1] The compound is highly soluble in hot ethanol and sparingly soluble in cold ethanol, which are the ideal characteristics for a recrystallization solvent. Diluted ethanol has also been used successfully.
Q2: What is the expected appearance and melting point of the purified product? A2: Purified this compound is typically a white to light yellow or off-white solid, appearing as a powder or crystals.[2] Its reported melting point is generally in the range of 142-152 °C.[2][3] One study reported a much higher melting point of 224–226°C for a gray-colored solid, which may indicate a different polymorph or purity level.[4]
Q3: My purified product is still showing impurities by TLC or other analytical methods. What should I do next? A3: If impurities persist after recrystallization from ethanol, a second purification step using column chromatography is recommended.[1] This method is highly effective for separating compounds with different polarities, which may be necessary if the impurities have similar solubility profiles to the target compound.
Q4: Can I use a solvent mixture for recrystallization? A4: While single-solvent recrystallization with ethanol is standard, a two-solvent system (e.g., ethanol/water) can sometimes be employed, especially if an oily product is obtained.[1] However, using mixed solvents can increase the likelihood of the product "oiling out."[5]
Q5: What are the common impurities found in crude this compound? A5: Common impurities often originate from the synthesis process and can include unreacted starting materials, such as 2-methyl-4H-3,1-benzoxazin-4-one, or by-products from side reactions. Incomplete cyclization can also lead to acyclic intermediate impurities.
Troubleshooting Recrystallization Issues
This guide addresses specific problems that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. This is the most common cause, resulting in a solution that is not supersaturated upon cooling.[5][6] 2. The solution has become supersaturated but lacks a nucleation site to initiate crystal growth.[5][6] | 1. Reheat the solution to its boiling point and evaporate a portion of the solvent to reduce the total volume. Allow it to cool again.[5][7] 2. Induce crystallization by: a) Gently scratching the inside surface of the flask with a glass rod.[6][7] b) Adding a "seed crystal" of the pure compound.[6][7] c) Cooling the solution further in an ice bath.[5] |
| An oily product forms instead of crystals ("oiling out"). | 1. The solution is cooling too rapidly. 2. The compound is significantly impure, causing a depression of the melting point.[5] 3. The boiling point of the solvent is higher than the melting point of the compound (less likely with ethanol for this specific compound). | 1. Reheat the solution to redissolve the oil. You may add a small amount of additional solvent. Allow the solution to cool much more slowly at room temperature before any ice bath cooling.[5][7] 2. Consider a preliminary purification by column chromatography to remove impurities before attempting recrystallization again.[1] |
| Low recovery yield of purified crystals. | 1. Too much solvent was used, causing a significant amount of the product to remain dissolved in the cold mother liquor.[6][7] 2. Premature crystallization occurred during a hot filtration step (if performed). 3. The crystals were washed with an excessive amount of cold solvent or with solvent that was not sufficiently chilled.[6] | 1. Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[6] After filtration, you can try to recover more product from the mother liquor by evaporating some solvent and re-cooling. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent cooling and crystallization. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Colored impurities remain in the final product. | The colored impurities have similar solubility to the product and co-crystallize. | If the impurities are minor, a second recrystallization may be sufficient. For persistent colored impurities, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product and reduce yield.[7] |
Data Presentation
The table below summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃O | [8] |
| Molecular Weight | 175.19 g/mol | [3][8] |
| Melting Point | 142-143 °C | [2] |
| 149-152 °C | [3] | |
| Appearance | White to Light yellow powder/crystal | [2] |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a standard procedure for the purification of this compound.
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate stirrer and add a small amount of ethanol. Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely in the boiling solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[6]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, particulates) or if activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.[6]
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Amino-2-methyl-4(3H)quinazolinone 98 1898-06-2 [sigmaaldrich.com]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for microwave-assisted synthesis
Welcome to the technical support center for microwave-assisted synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave synthesis over conventional heating?
Microwave-assisted synthesis offers several significant advantages over traditional heating methods, primarily due to its unique heating mechanism.[1][2][3][4][5] Unlike conventional methods that rely on external heat sources and thermal conductivity, microwave irradiation directly heats the reactants and solvents in the reaction mixture.[3] This direct energy transfer leads to:
-
Rapid Reaction Rates: Dramatically reduced reaction times, often from hours or days to just minutes.[1][6]
-
Higher Yields: Improved reaction yields and product purity.[3][6]
-
Milder Reaction Conditions: The ability to achieve desired results under less harsh conditions.[4]
-
Energy Efficiency: Lower energy consumption as only the reaction mixture is heated, not the entire apparatus.[3][4]
Q2: How do I select an appropriate solvent for my microwave reaction?
Choosing the right solvent is crucial for the success of a microwave-assisted reaction.[7] The ability of a solvent to absorb microwave energy and convert it into heat is determined by its dielectric properties, specifically the loss tangent (tan δ).[8][9] Solvents are generally classified into three categories based on their microwave absorption capabilities:
-
High Absorbers (tan δ > 0.5): These solvents, such as alcohols (e.g., ethanol, methanol) and DMSO, heat very quickly.[8][9]
-
Medium Absorbers (tan δ 0.1 - 0.5): Solvents like DMF and acetonitrile fall into this category and heat efficiently.[8][10]
-
Low Absorbers (tan δ < 0.1): Non-polar solvents like toluene, hexane, and dioxane are poor microwave absorbers.[8][11]
While polar solvents are generally preferred, non-polar solvents can be used if the reactants or a co-solvent are polar enough to absorb microwave energy.[8][10]
Q3: Can I use metal catalysts in a microwave reactor?
Yes, transition metal catalysts can be used in microwave-assisted reactions and their use can be greatly enhanced by microwave irradiation.[12] Only small amounts of ground metal catalysts are needed, which will not cause arcing within the microwave field.[12] However, it is important to avoid using metal filings or other ungrounded metals.[12]
Q4: Is it possible to scale up a reaction developed in a microwave synthesizer?
Scaling up microwave-assisted reactions presents challenges due to the limited penetration depth of microwaves into absorbing materials.[13][14][15] However, successful scale-up is feasible. Strategies include:
-
Batch Processing: Using larger, single vessels or multiple smaller vessels in parallel.[13]
-
Continuous-Flow Processing: Pumping the reaction mixture through a microwave cavity, which allows for processing significant quantities of material with only a small amount in the microwave field at any given time.[13]
Direct scalability from small single-mode reactors to larger multimode systems has been demonstrated for various organic transformations without altering the optimized conditions.[14]
Troubleshooting Guide
This section addresses common issues encountered during microwave-assisted synthesis experiments.
Problem 1: The reaction is not reaching the target temperature.
-
Possible Cause: The reaction mixture has low microwave absorbance.
-
Solution:
-
Add a polar co-solvent: Introduce a small amount of a high-absorbing solvent (e.g., ethanol, DMF) to increase the overall dielectric properties of the mixture.[10]
-
Increase reactant concentration: If the reactants themselves are polar, increasing their concentration can improve microwave absorption.[10]
-
Use ionic liquids: These are excellent microwave absorbers and can be used as solvents or additives.[10]
-
Add a passive heating element: For completely non-polar mixtures, a silicon carbide (SiC) stir bar or other passive heating elements can be used to absorb microwaves and transfer heat to the reaction.[8]
-
-
-
Possible Cause: Insufficient microwave power.
-
Solution: Gradually increase the applied microwave power. Be mindful of the pressure limits of the reaction vessel.[16]
-
Problem 2: The reaction shows decomposition of starting materials or products.
-
Possible Cause: The reaction temperature is too high.
-
Possible Cause: Localized superheating or "hot spots".[17]
-
Solution:
-
Ensure efficient stirring: Use an appropriate magnetic stir bar to ensure uniform temperature distribution throughout the reaction mixture.[12] For viscous solutions, mechanical stirring might be necessary if the reactor supports it.
-
-
Problem 3: The reaction pressure is exceeding the safety limits.
-
Possible Cause: Using a low-boiling point solvent at a high temperature.
-
Possible Cause: The reaction is generating gaseous byproducts.
-
Solution:
-
Reduce the scale of the reaction: Use smaller amounts of reactants to decrease the amount of gas produced.
-
Ensure proper vessel sealing: Check that the vessel cap and seal are intact and correctly fitted.
-
-
Problem 4: Arcing or sparking is observed inside the microwave cavity.
-
Possible Cause: Presence of metal inside the microwave.
-
Possible Cause: Food or chemical residue on the waveguide cover.
Data Presentation
Table 1: Microwave Absorption Properties of Common Solvents
This table classifies common organic solvents based on their ability to absorb microwave energy, which is crucial for solvent selection. The loss tangent (tan δ) is a measure of a material's ability to convert electromagnetic energy into heat.[8]
| Classification | Loss Tangent (tan δ) | Example Solvents |
| High Absorbers | > 0.5 | Ethanol, Methanol, Formamide, DMSO, Propanol |
| Medium Absorbers | 0.1 - 0.5 | Water, DMF, Acetonitrile, Dichloromethane |
| Low Absorbers | < 0.1 | Toluene, Hexane, Dioxane, Chloroform, Acetone |
Data compiled from multiple sources.[7][8]
Table 2: General Starting Parameters for Microwave Synthesis
This table provides recommended starting points for key reaction parameters. These should be optimized for each specific reaction.
| Parameter | Sealed Vessel | Open Vessel (Atmospheric) |
| Temperature | 10-20 °C above conventional method temperature.[21] | For reflux, set at least 50 °C above the solvent's boiling point.[16][21] |
| Time | Typically 2-15 minutes.[10] | Can be longer than sealed vessel reactions. Start with conventional reaction time and reduce. |
| Power | Start with 100 W for sub-boiling temperatures.[16] | Dependent on solvent volume and desired heating rate. |
| Pressure | Up to 20 bar (instrument dependent).[10] | Atmospheric pressure. |
Experimental Protocols & Workflows
General Protocol for a Microwave-Assisted Reaction
-
Reagent Preparation: To a microwave-safe reaction vial, add a magnetic stir bar.
-
Addition of Reactants: Add the reactants and any solid reagents to the vial.
-
Solvent Addition: Add the chosen solvent. Ensure all solid materials are submerged in the solvent.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature, reaction time, and maximum power level.
-
Cooling: After the reaction is complete, allow the vial to cool to a safe temperature (typically below 50 °C) before opening.[22]
-
Work-up and Analysis: Once cooled, uncap the vial and proceed with the reaction work-up and analysis (e.g., TLC, HPLC-MS).[22]
Visualizing Workflows and Logic
The following diagrams illustrate key decision-making processes in optimizing microwave-assisted synthesis.
Caption: Workflow for optimizing a microwave-assisted reaction.
Caption: Decision tree for selecting a suitable solvent.
References
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Microwave-Assisted Synthesis - Georganics [georganics.sk]
- 3. ijnrd.org [ijnrd.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Solvent Choice for Microwave Synthesis [cem.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Solvent Choice for Microwave Synthesis [cem.com]
- 10. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 11. Microwave Chemistry with Non-polar Reaction Solutions [cem.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Getting Started with Microwave Synthesis [cem.com]
- 17. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. anderson-james.com [anderson-james.com]
- 20. Maintenance of Industrial Microwave Machine [kelidmachine.com]
- 21. Getting Started with Microwave Synthesis [cem.com]
- 22. biotage.com [biotage.com]
Technical Support Center: Overcoming Poor Solubility of Quinazolinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of quinazolinone derivatives during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazolinone derivatives exhibit poor aqueous solubility?
A1: The poor water solubility of many quinazolinone derivatives is primarily due to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity.[1] This molecular structure makes it difficult for water molecules to effectively surround and dissolve the compound.[1] Consequently, many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[1]
Q2: What is the first step to take when a quinazolinone derivative fails to dissolve in an aqueous buffer for an in vitro assay?
A2: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (between 37-60°C) and ultrasonication can be employed to aid dissolution.[1] When diluting the stock solution into the aqueous assay buffer, it should be done incrementally while vortexing to minimize localized high concentrations that can lead to precipitation. If precipitation still occurs, it is an indication that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]
Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?
A3: This common issue, often referred to as "precipitation upon dilution," can be addressed using several strategies:[1]
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of the quinazolinone derivative.[1][2] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][2]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be added to the buffer.[1] These molecules form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[2]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[1][2] This complexation effectively masks the hydrophobic regions of the drug, enhancing its aqueous solubility.[2] Pre-incubating the compound with the cyclodextrin before diluting it into the assay buffer can be particularly effective.[1][2]
Q4: How does pH affect the solubility of quinazolinone derivatives?
A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a quinazoline-based drug, is a weak base and is more soluble at a lower, acidic pH where it becomes ionized.[1] Conversely, its solubility decreases significantly at neutral or basic pH.[1] Therefore, adjusting the pH of the buffer system can be a highly effective method for improving solubility. However, it is crucial to ensure that the pH change does not negatively impact the stability of the compound or the integrity of the biological assay.[1]
Q5: My quinazolinone derivative shows potent in vitro activity but has poor oral bioavailability in animal models. What can I do?
A5: This is a common challenge for BCS Class II and IV drugs, where low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.[1][2] To improve oral bioavailability, advanced formulation strategies are often necessary.[1] Some of these strategies include:
-
Salt Formation: Converting the neutral drug into a salt form can often increase its aqueous solubility and dissolution rate.[1]
-
Solid Dispersions: The drug can be dispersed at a molecular level within a hydrophilic polymer matrix. This reduces the particle size and can convert the drug to a more soluble amorphous state.[1]
-
Nanosuspensions: This involves producing drug nanoparticles, which significantly increases the surface area available for dissolution.[1]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve both solubility and stability.[1][2][3]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[1] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability allows. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[1] |
| Immediate precipitation upon dilution into aqueous buffer. | The final concentration of the compound exceeds its solubility in the assay buffer.[4] | - Decrease the final concentration of the compound.[4] - Perform serial dilutions of the stock solution in the assay buffer.[4] - Add the stock solution dropwise while gently vortexing or stirring the buffer.[4] |
| Precipitation occurs over time in the incubator. | Temperature shift affecting solubility (e.g., from room temperature to 37°C).[4] | Pre-warm the assay media to the incubation temperature before adding the compound.[4] |
| pH shift in the medium due to CO2 environment or cell metabolism. | Ensure the media is properly buffered for the incubator's CO2 concentration. Test the compound's solubility at different pH values to determine its sensitivity.[4] | |
| Inconsistent results in cell-based assays. | Compound precipitation leading to variable effective concentrations. | Employ solubility enhancement techniques such as the use of co-solvents, surfactants, or cyclodextrins.[1] Consider if the compound is binding to plastics or interacting with media components.[1] |
| Potent in vitro activity, but poor oral bioavailability in animal models. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.[1] | Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations.[1] |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement for various poorly soluble drugs using different formulation techniques. While not all examples are specific to quinazolinones, they illustrate the potential magnitude of improvement achievable.
| Technique | Drug Example | Carrier/Method | Solubility Enhancement | Reference |
| Salt Formation | Lapatinib | Methanesulfonate salt | 4-fold increase in kinetic aqueous solubility compared to the free base. | [1] |
| Solid Dispersion | Quinazolinone Derivative | Polaxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate. | [2][5] |
| Solid Dispersion | Lapatinib | HPMCP HP 55 | Significantly increased dissolution rate compared to the pure drug. | [1] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Gefitinib | - | 2.14-fold increase in dissolution rate compared to the pure drug. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[1][2]
1. Selection of Components:
-
Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000).[1]
-
Select a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone derivative and the carrier are fully soluble.[1]
2. Dissolution:
-
Accurately weigh the quinazolinone derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Dissolve both components completely in the chosen solvent in a round-bottom flask.
3. Solvent Removal:
-
Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation.
-
Continue the evaporation until a dry, solid film or mass is formed on the wall of the flask.
4. Final Preparation:
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator.
5. Characterization:
-
Evaluate the dissolution rate of the solid dispersion compared to the unformulated drug.[1]
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This method is used to produce drug nanoparticles, which can significantly increase the surface area for dissolution.[1]
1. Preparation of Pre-suspension:
-
Disperse the micronized quinazolinone derivative in an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer 188, Tween® 80) to prevent particle aggregation.[1]
2. High-Shear Mixing:
-
Subject the pre-suspension to a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure a uniform, coarse suspension.[1]
3. High-Pressure Homogenization:
-
Pass the coarse suspension through a high-pressure homogenizer.
-
Repeat the homogenization cycles until the desired particle size distribution is achieved. The number of cycles and the pressure will need to be optimized for each specific compound.
4. Characterization:
-
Analyze the particle size and distribution of the nanosuspension using techniques such as dynamic light scattering (DLS).
-
Evaluate the dissolution rate of the nanosuspension compared to the unformulated drug.
Visualizations
Caption: Workflow for addressing poor solubility of quinazolinone derivatives.
Caption: Simplified EGFR signaling pathway targeted by some quinazolinone derivatives.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield of 2-methyl-4H-3,1-benzoxazin-4-one intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of the intermediate 2-methyl-4H-3,1-benzoxazin-4-one.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, primarily from anthranilic acid and acetic anhydride.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating, a short reaction time, or poor quality of starting materials.
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Side Reactions: The formation of byproducts, such as N-acetylanthranilic acid, can reduce the yield of the desired benzoxazinone. This is often caused by the presence of water in the reaction mixture.
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Product Decomposition: The desired product, 2-methyl-4H-3,1-benzoxazin-4-one, is susceptible to hydrolysis back to N-acetylanthranilic acid, especially during workup if exposed to excess water or prolonged heating in aqueous solutions.[1][2]
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Losses During Workup and Purification: Significant amounts of product can be lost during filtration, extraction, and recrystallization steps.
Question 2: How can I determine if my reaction has gone to completion?
Answer: Monitoring the reaction progress is crucial. The most common method is Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can visualize the disappearance of the starting material (anthranilic acid) and the appearance of the product. A typical solvent system for TLC is a 1:1 mixture of ethyl acetate and n-hexane.[3][4]
Question 3: I observe a significant amount of a white solid that is not my desired product. What is it and how can I prevent its formation?
Answer: The white solid is likely N-acetylanthranilic acid, the acetylated intermediate that has not cyclized or has formed from the hydrolysis of the product.[1][5]
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Prevention:
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Ensure Anhydrous Conditions: Use dry glassware and high-purity, anhydrous acetic anhydride. Moisture can promote the formation and prevent the cyclization of N-acetylanthranilic acid.
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Sufficient Heating: Ensure the reaction is heated to the appropriate temperature to facilitate the cyclization of the intermediate to the final product.
-
Question 4: What is the optimal temperature and reaction time for the synthesis?
Answer: The optimal conditions can vary slightly depending on the specific procedure. However, a general guideline is to heat the reaction mixture of anthranilic acid and acetic anhydride to reflux. The reaction time typically ranges from 15 minutes to a few hours.[1][4] Shorter reaction times may be possible with higher temperatures.
Question 5: My final product is an oil instead of a crystalline solid. How can I induce crystallization?
Answer: If you obtain an oily product, it may be impure or may not have fully solidified.[4]
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Purification: Ensure excess acetic anhydride is removed under vacuum.[4]
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Trituration: Try triturating the oil with a non-polar solvent like petroleum ether or hexane. This can help to remove impurities and induce crystallization.
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Recrystallization: Recrystallizing from a suitable solvent system, such as ethanol or a mixture of acetic acid and water, can yield pure, crystalline product.[1][3][4]
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Seeding: If you have a small crystal of the pure product, adding it to the oil (seeding) can initiate crystallization.
Data Presentation: Reaction Condition Comparison
The following table summarizes different reaction conditions reported for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, which can help in optimizing your experimental setup.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Anthranilic Acid | Anthranilic Acid | Anthranilic Acid |
| Reagent | Acetic Anhydride | Acetic Anhydride | Acetic Anhydride |
| Temperature | Reflux | 130°C | 35-40°C |
| Reaction Time | 15 minutes | 3 hours | 50-55 minutes |
| Workup/Purification | Cooling, addition of water, vacuum filtration, wash with cold methanol.[1] | Removal of excess acetic anhydride under high vacuum.[4] | Removal of excess solvent by rotary evaporator, extraction with petroleum ether, recrystallization from ethanol.[3][4] |
| Reported Yield | Not specified | 100% (oily product)[4] | 79%[3][4] |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
This protocol is a synthesis of commonly reported procedures.
Materials:
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Anthranilic acid
-
Acetic anhydride
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Petroleum ether (40-60°C)
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Ethanol
-
Round-bottom flask
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Reflux condenser
-
Heating mantle or hot plate
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Rotary evaporator
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
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TLC plates (silica gel), developing chamber, and UV lamp
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 1.37 g (0.01 mole) of anthranilic acid and 15 mL of acetic anhydride. Add a few boiling chips.
-
Reflux: Attach a reflux condenser and heat the mixture to 35-40°C using a heating mantle for approximately 50-55 minutes.[3][4]
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Reaction Monitoring: Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.
-
Solvent Removal: Once the reaction is complete, remove the excess acetic anhydride at low pressure using a rotary evaporator.
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Extraction: To the resulting solid, add petroleum ether (40-60°C) to extract the 2-methyl-4H-3,1-benzoxazin-4-one. Repeat the extraction to ensure all the product is collected.[3][4]
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Crystallization: Dry the combined petroleum ether extracts. The crystals of 2-methyl-4H-3,1-benzoxazin-4-one should form upon solvent evaporation.
-
Recrystallization: For further purification, recrystallize the solid product from ethanol.[3][4]
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Drying and Characterization: Dry the purified crystals and determine the melting point (expected: 80-82°C) and yield.[3][4]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low product yield.
References
- 1. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]
- 4. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 5. www1.udel.edu [www1.udel.edu]
Preventing degradation of 3-amino-2-methylquinazolin-4(3H)-one during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-amino-2-methylquinazolin-4(3H)-one during experimental workup.
Troubleshooting Guide
Issue: Low Yield or Purity of this compound After Workup
| Potential Cause | Recommended Solution |
| Hydrolysis of the Quinazolinone Ring | The quinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[1][2] One study on related quinazoline derivatives showed significant decomposition at 80°C in 0.1 M HCl and complete degradation in 0.1 M NaOH.[3] Mitigation: - During aqueous washes, use cold, dilute acidic or basic solutions and minimize contact time.[1] - Ideally, maintain the pH of aqueous solutions in the neutral range (pH 6-8) during extraction and washing steps. - Avoid prolonged heating of the product in acidic or basic aqueous media. |
| Oxidative Degradation | The this compound molecule may be sensitive to oxidation, as suggested by its "air sensitive" classification by some suppliers. The pyrimidine nucleus, in general, can be susceptible to oxidation.[4] Mitigation: - During workup, consider using degassed solvents to minimize exposure to dissolved oxygen. - If possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon). - Avoid the use of strong oxidizing agents during the workup process. |
| Photodegradation | Some derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one have been found to be photo-active, suggesting that the parent compound may also be sensitive to light, particularly UV radiation.[5][6] Mitigation: - Protect the reaction mixture and the isolated product from direct light by using amber glassware or by covering the glassware with aluminum foil. - Minimize exposure to ambient light during all stages of the workup and purification process. |
| Thermal Decomposition | Although generally stable at room temperature, prolonged exposure to high temperatures during workup (e.g., solvent evaporation) can lead to degradation.[2] Mitigation: - When concentrating the product solution, use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., ≤ 40-50°C). - Avoid leaving the dry or semi-dry product on the rotary evaporator for extended periods after the solvent has been removed. |
| Contamination with Starting Materials or Byproducts | Incomplete reaction or side reactions during the synthesis can lead to impurities that are difficult to remove during workup and may co-crystallize with the product. Mitigation: - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting materials. - Optimize reaction conditions (e.g., temperature, reaction time) to minimize the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-white or yellowish, even after recrystallization. What could be the cause?
A1: A yellowish tint can be an indication of minor impurities or slight degradation. This could be due to trace amounts of oxidized byproducts or exposure to light during the workup. To obtain a purer, white product, you can try the following:
-
Perform a second recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Ensure all steps of the workup and purification are performed with minimal exposure to light.[5][6]
Q2: During the aqueous wash of my organic layer containing the product, I observe some precipitation at the interface. What is happening?
A2: This precipitation could be the product crashing out of the organic phase due to a change in solubility. This can happen if the organic solvent becomes saturated with water or if the pH of the aqueous layer is such that the protonated or deprotonated form of your compound is less soluble. To remedy this, you can try adding more of the organic solvent to ensure the product remains fully dissolved.
Q3: What is the best way to store this compound to prevent degradation?
A3: Based on its potential sensitivity to air and light, it is recommended to store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon).[7] Storing it in a cool and dark place, such as a refrigerator or a desiccator at room temperature away from light sources, will further enhance its stability.
Q4: Can I use a stronger base than sodium bicarbonate to neutralize any excess acid in my workup?
A4: While a stronger base like sodium hydroxide can be used, it should be done with caution. Quinazolinones can be susceptible to hydrolysis in strong basic conditions, especially with heating.[1][3] If you must use a stronger base, use a dilute solution, keep the temperature low (e.g., using an ice bath), and minimize the contact time. Neutralizing with a saturated solution of sodium bicarbonate is generally a milder and safer option.
Experimental Protocols
Standard Workup and Recrystallization Protocol
This protocol assumes the synthesis of this compound from the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate in a solvent like ethanol.
-
Cooling and Precipitation: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Further cooling in an ice bath may enhance the precipitation of the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the crude product under vacuum.
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
If the solution is colored, you may add a very small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Visualizations
Caption: A typical experimental workflow for the workup and purification of this compound.
Caption: Potential degradation pathways for this compound during workup.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1898-06-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: TLC Monitoring of 3-Amino-2-methylquinazolin-4(3H)-one Synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and TLC monitoring of 3-amino-2-methylquinazolin-4(3H)-one.
Experimental Protocols
A common and effective method for synthesizing this compound involves a two-step process.[1][2][3] The first step is the formation of the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, through the thermal cyclization of anthranilic acid with acetic anhydride.[1][4] This intermediate is then condensed with hydrazine hydrate to produce the final product.[1][4]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
In a round-bottom flask, combine anthranilic acid and an excess of acetic anhydride.
-
Heat the mixture under reflux. The reaction progress should be monitored by TLC until the starting material (anthranilic acid) is consumed.
-
After the reaction is complete, allow the mixture to cool.
-
Pour the cooled mixture into ice-cold water to precipitate the intermediate product.
-
Filter the resulting solid, wash it with cold water, and dry it. For higher purity, the crude product can be recrystallized from a solvent like ethanol.[1]
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the dried 2-methyl-4H-3,1-benzoxazin-4-one intermediate in ethanol with stirring.[1][4]
-
Cautiously add a stoichiometric amount of hydrazine hydrate to the solution.[1][4]
-
Reflux the resulting mixture for several hours (e.g., 7 hours).[1][4] Monitor the reaction's completion by TLC.
-
Once the reaction is complete, cool the mixture.
-
The final product will precipitate out of the solution. Filter the solid, wash it, and recrystallize from a suitable solvent to obtain pure this compound.[1]
Microwave-assisted methods can also be employed to potentially reduce reaction times and improve yields for both steps.[1][5]
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[6]
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[7]
-
Spotting: Use a capillary tube to spot small amounts of the starting material, the reaction mixture, and a "co-spot" (a mixture of both starting material and reaction mixture) on the baseline.[6] Keep the spots small and concentrated.[8]
-
Development: Place the spotted TLC plate in a closed chamber containing a suitable solvent system (eluent). Ensure the solvent level is below the baseline.[7][8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm), as quinazolinone derivatives are typically UV-active.[9] Circle the spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10] The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.
Data Presentation: TLC Reference Data
The polarity of the compounds changes during the synthesis, which allows for effective monitoring by TLC. The starting material, anthranilic acid, is more polar than the intermediate, which is in turn more polar than the final product. This means the Rf value should increase as the reaction progresses.
| Compound | Structure | Relative Polarity | Expected Rf Value |
| Anthranilic Acid (Starting Material) | High | Low | |
| 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) | Medium | Medium | |
| This compound (Product) | Low | High | |
| Table 1. Relative polarities and expected TLC migration for compounds in the synthesis. |
The ideal solvent system should provide good separation between the spots, with the product having an Rf value ideally between 0.25 and 0.35 for easy analysis.[7]
| Solvent System (Ratio) | Polarity | Typical Application |
| Hexane:Ethyl Acetate (7:3) | Low to Medium | Good starting point for separating the intermediate and final product. |
| Hexane:Ethyl Acetate (1:1) | Medium | May be useful if compounds are running too low on the plate. |
| Dichloromethane:Methanol (9.5:0.5) | Medium to High | Suitable for more polar compounds or if spots are not moving from the baseline.[6] |
| Chloroform:Methanol (9:1) | Medium to High | An alternative polar system. |
| Table 2. Recommended starting solvent systems for TLC analysis. |
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of the synthesis.
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| Q: The spots are streaking or appearing as elongated smears. | 1. The sample is too concentrated (overloaded).[7][11] 2. The compound is highly polar and interacting strongly with the silica gel.[6] 3. The compound may be acidic or basic.[7] | 1. Dilute the sample solution before spotting.[6][11] 2. For acidic compounds (like anthranilic acid), add a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase.[11] 3. For basic compounds, add a small amount (0.1-2.0%) of triethylamine to the mobile phase.[11] |
| Q: All spots remain on the baseline (Rf ≈ 0). | The mobile phase (eluent) is not polar enough to move the compounds up the plate.[6][11] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6] Alternatively, switch to a more polar solvent system like dichloromethane/methanol. |
| Q: All spots are running at the solvent front (Rf ≈ 1). | The mobile phase is too polar for the compounds.[6][11] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[6] |
| Q: The spots are overlapping or poorly resolved. | The polarity of the mobile phase is not optimal for separating the mixture. | Systematically try different solvent systems or vary the ratios of your current system.[6] A slight change in polarity can often improve separation. |
| Q: I don't see any spots on the TLC plate after development. | 1. The sample was too dilute.[7][11] 2. The compounds are not UV-active. 3. The solvent level in the developing chamber was above the spotting line.[7] | 1. Concentrate the sample solution or spot multiple times in the same location, allowing the solvent to dry between applications.[11] 2. Try using a staining agent (e.g., iodine vapor or potassium permanganate stain) to visualize the spots.[7] 3. Ensure the solvent in the chamber is always below the baseline where samples are spotted. |
| Q: The solvent front is running unevenly. | 1. The adsorbent on the plate is uneven or has flaked off. 2. The plate is touching the side of the developing chamber or the filter paper wick.[7] | 1. Use a new, undamaged TLC plate. 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and TLC monitoring of this compound.
TLC Troubleshooting Logic
Caption: Logical diagram for troubleshooting common TLC analysis problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction? A1: Thin-Layer Chromatography is used to track the progress of the chemical reaction.[8] By separating the components of the reaction mixture, you can visually determine when the starting material has been consumed and the new product has been formed. This helps in deciding the optimal reaction time and preventing the formation of byproducts from prolonged heating.
Q2: How do I choose the right solvent system for my TLC? A2: The best solvent system provides a clear separation between the starting material, intermediate, and product spots. A good starting point is often a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[7][12] You can start with a ratio of 7:3 (Hexane:Ethyl Acetate) and adjust the ratio based on the results. If spots are too low, increase the polarity (more ethyl acetate); if they are too high, decrease the polarity (more hexane).[6]
Q3: What does a "co-spot" tell me on a TLC plate? A3: The co-spot is a single spot containing both the starting material and the reaction mixture. Its purpose is to help confirm the identity of the spots. If the product spot in the reaction lane and the starting material spot are well-separated, the co-spot lane will show two distinct spots at the same heights. This confirms that the new spot in the reaction lane is indeed a different compound from the starting material.
Q4: My compound is known to be acidic/basic. How does this affect TLC? A4: Strongly acidic or basic compounds can interact strongly with the slightly acidic silica gel on the TLC plate, often resulting in streaking or tailing of the spots.[7] To counteract this, you can add a small amount of a modifying agent to your eluent: for acidic compounds, add a few drops of acetic acid; for basic compounds, add a few drops of triethylamine.[11]
Q5: Can I use a pen to mark the baseline on my TLC plate? A5: No, you should always use a pencil. The graphite from a pencil is inert and will not move with the solvent. Ink from a pen contains organic dyes that will dissolve in the eluent and travel up the plate, creating confusing streaks and extra spots that interfere with the analysis.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Scaling Up 3-Amino-2-methylquinazolin-4(3H)-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 3-amino-2-methylquinazolin-4(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound production, presented in a question-and-answer format.
Issue 1: Low Yield of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
Question: We are experiencing a significant drop in the yield of the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, upon scaling up the reaction from lab to pilot plant. What are the potential causes and solutions?
-
Answer: Low yields of the benzoxazinone intermediate during scale-up can often be attributed to incomplete reactions or product degradation. Here are some common causes and recommended solutions:
-
Incomplete Reaction: Ensure that an excess of acetic anhydride is used to drive the reaction to completion.[1] In a larger reactor, mixing may be less efficient, so consider increasing the stirring speed or using a more appropriate agitator to ensure homogeneity.
-
Suboptimal Thermal Control: The reaction of anthranilic acid and acetic anhydride is endothermic, requiring heat to proceed. In a large reactor, inefficient heat transfer can lead to lower reaction temperatures and incomplete conversion. Monitor the internal reaction temperature closely and adjust the heating mantle or jacket temperature accordingly.
-
Product Degradation During Work-up: The intermediate can be susceptible to hydrolysis. After the reaction is complete, it is crucial to cool the mixture and precipitate the product promptly. Pouring the reaction mixture into ice-cold water can help minimize degradation.[1]
-
Issue 2: Exothermic Runaway During Hydrazine Addition
-
Question: We observed a significant and difficult-to-control exotherm during the addition of hydrazine hydrate to the 2-methyl-4H-3,1-benzoxazin-4-one intermediate at a larger scale. How can we mitigate this safety hazard?
-
Answer: The reaction with hydrazine hydrate is highly exothermic, and its management is critical during scale-up to prevent a thermal runaway.[2][3][4] The reduced surface area-to-volume ratio in larger reactors makes heat dissipation more challenging.[5] Consider the following control measures:
-
Controlled Addition: Add the hydrazine hydrate solution slowly and in a controlled manner to the solution of the benzoxazinone intermediate. This allows the cooling system to effectively remove the generated heat.
-
Solvent Choice: Using a lower-boiling-point solvent can provide an additional layer of safety. In the event of a cooling failure, the solvent will start to reflux, absorbing a significant amount of heat and preventing the temperature from rising to the decomposition point of the reactants.[3][4]
-
Addition of a Base: Acidic byproducts can lower the decomposition temperature of hydrazine. The addition of a base, such as sodium acetate, can neutralize these byproducts and increase the thermal stability of the reaction mixture.[1][3][4]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to accurately determine the heat of reaction and the rate of heat generation. This data is essential for designing an adequate cooling system for the larger reactor.[2]
-
Issue 3: Product Isolation and Purification Challenges at Scale
-
Question: We are struggling with isolating a pure, crystalline form of this compound at a multi-kilogram scale. Column chromatography, which we used at the lab scale, is not a viable option. What are the recommended industrial purification methods?
-
Answer: Large-scale purification of pharmaceutical intermediates typically relies on crystallization rather than chromatography.[6][7][8] The goal is to control the crystallization process to achieve the desired purity, crystal form, and particle size.[9][10][11]
-
Cooling Crystallization: This is a common technique where the product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization.[10] The rate of cooling is a critical parameter that influences crystal size and purity.
-
Anti-Solvent Crystallization: In this method, a solvent in which the product is insoluble (an anti-solvent) is added to a solution of the product, causing it to precipitate.[10] The rate of anti-solvent addition and the mixing efficiency are crucial for controlling the crystallization process.
-
Seeding: To ensure consistency between batches and to control the final crystal size, it is highly recommended to use seed crystals of the desired polymorphic form.[9]
-
Filtration and Drying: The isolation of the final product involves filtration followed by drying. The choice of filtration equipment (e.g., Nutsche filter dryer) and drying conditions (temperature, vacuum) should be optimized to prevent product degradation and to obtain a free-flowing powder with low residual solvent content.
-
Issue 4: Inconsistent Product Quality and Impurity Profile
-
Question: We are observing batch-to-batch variability in the color and impurity profile of our scaled-up this compound. How can we improve consistency?
-
Answer: Inconsistent product quality at a larger scale can stem from variations in raw materials, reaction conditions, and processing parameters.
-
Raw Material Quality: Ensure that the quality of starting materials (anthranilic acid, acetic anhydride, and hydrazine hydrate) is consistent across different batches.
-
Process Parameter Control: Tightly control critical process parameters such as reaction temperature, addition rates, and mixing speed. The use of an automated reactor control system can significantly improve reproducibility.[5]
-
In-Process Controls (IPCs): Implement in-process analytical checks (e.g., HPLC, TLC) to monitor the progress of the reaction and the formation of impurities. This allows for corrective actions to be taken during the process.
-
Impurity Identification and Purging: Identify the major impurities and their formation pathways. This will help in optimizing the reaction conditions to minimize their formation and in designing an effective purification strategy to remove them.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. First, anthranilic acid is reacted with acetic anhydride to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.[1]
Q2: What are the key safety precautions to consider when working with hydrazine hydrate at a large scale?
A2: Hydrazine is a hazardous substance, and its handling requires strict safety protocols, especially at an industrial scale. Key precautions include:
-
Engineering Controls: Use a well-ventilated area or a closed system to minimize exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Thermal Hazard Assessment: As the reaction is exothermic, a thorough thermal hazard assessment is crucial to prevent runaway reactions.[12]
-
Spill Management: Have procedures and materials in place for the safe cleanup of hydrazine spills.
Q3: Can microwave-assisted synthesis be scaled up for industrial production?
A3: While microwave-assisted synthesis can offer significant advantages in terms of reaction speed and yield at the lab scale, scaling it up for large-scale industrial production can be challenging due to limitations in microwave penetration depth and the design of large-scale microwave reactors. However, continuous flow microwave reactors are an emerging technology that may offer a viable solution for the industrial production of such compounds.
Q4: How can I effectively monitor the progress of the reaction during scale-up?
A4: For large-scale production, in-process controls (IPCs) are essential for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is a robust and quantitative method for tracking the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Conventional Method | Microwave-Assisted Method |
| Step 1: Intermediate Formation | ||
| Reactants | Anthranilic acid, Acetic anhydride | Anthranilic acid, Acetic anhydride |
| Solvent | Ethanol | None |
| Temperature | Reflux | 120-150 °C |
| Reaction Time | Several hours | 17-22 minutes |
| Step 2: Final Product Formation | ||
| Reactants | 2-methyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrate | 2-methyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrate |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | 120-150 °C |
| Reaction Time | 7 hours | 20-33 minutes |
| Overall Yield | Variable, often moderate | Good to excellent (up to 85%)[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
A mixture of anthranilic acid (1 equivalent) and acetic anhydride (excess, e.g., 3-5 equivalents) is heated under reflux until the reaction is complete, as monitored by TLC or HPLC.[1] After completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The residue is then poured into ice-cold water to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to improve purity.[1]
Protocol 2: Synthesis of this compound (Final Product)
To a stirred solution of 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol, hydrazine hydrate (1-1.2 equivalents) is added cautiously in a controlled manner, maintaining the temperature with an ice bath if necessary.[3] The resulting mixture is then heated to reflux for several hours, with the reaction progress monitored by TLC or HPLC.[1] Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then recrystallized from an appropriate solvent, such as ethanol, to yield pure this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for scaling up production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternatives to chromatographic separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. syrris.com [syrris.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproduct Formation in Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the formation of byproducts during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during quinazolinone synthesis, such as low yields and the presence of impurities. The issues are presented in a question-and-answer format to directly address specific concerns.
Issue 1: Low Yield of the Desired Quinazolinone Product
Q1: My Niementowski reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Niementowski synthesis, which typically involves the condensation of an anthranilic acid with an amide, can stem from several factors. High reaction temperatures (often exceeding 130°C) can lead to the decomposition of starting materials or the formation of undesired byproducts. The reaction is also sensitive to the substituents on the anthranilic acid and the amide, and in some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: The optimal temperature is typically between 130-160°C.[2] Temperatures that are too low can lead to incomplete cyclization, while excessively high temperatures can cause degradation and the formation of polymeric materials.[2]
-
Adjust Stoichiometry: Using an excess of the amide, such as formamide, can help drive the reaction to completion. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[3][4]
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates or the final product. Use anhydrous solvents and dry glassware to minimize this.[1]
Issue 2: Presence of Significant Impurities and Byproducts
Q2: My final product is impure, showing multiple spots on TLC. What are the likely byproducts in my quinazolinone synthesis and how can I minimize them?
A2: The formation of byproducts is a common challenge. The nature of these impurities depends heavily on the synthetic route and reaction conditions.
Common Byproducts and Minimization Strategies:
| Byproduct | Common Synthetic Route | Likely Cause | Minimization Strategy |
| Unreacted Starting Materials (e.g., Anthranilic Acid) | General | Incomplete reaction. | Extend reaction time, increase temperature moderately, or use an excess of the other reactant.[2][5] |
| Acyclic Intermediates (e.g., N-Acylanthranilamide) | Niementowski and others | Incomplete cyclization. | Optimize cyclization conditions (e.g., increase temperature, use a suitable catalyst, or extend reaction time). Microwave-assisted synthesis can also promote efficient cyclization.[5] |
| Quinoline Derivatives | Friedländer Synthesis | Reaction conditions favoring an alternative cyclization pathway. | Carefully control reaction conditions such as temperature and catalyst. The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, and slight variations can lead to different heterocyclic systems.[6][7][8] |
| Self-Condensation Products (e.g., Dimer of anthranilic acid) | Niementowski Synthesis | High reaction temperatures. | Maintain the reaction temperature within the optimal range (130-160°C).[2] |
| Over-alkylation/arylation Products | General | Reaction conditions are too harsh. | Use milder reaction conditions, such as lower temperatures or shorter reaction times.[5] |
Q3: How can I effectively purify my quinazolinone product from these common byproducts?
A3: A combination of techniques is often necessary for successful purification.
-
Acid-Base Extraction: To remove unreacted anthranilic acid, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous basic solution (e.g., sodium bicarbonate). The anthranilic acid will form a water-soluble salt and move to the aqueous layer.[2]
-
Recrystallization: This is a highly effective method for purifying solid quinazolinone derivatives. Common solvent systems include ethanol/water and ethyl acetate/hexane.[2]
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from byproducts with different polarities. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.[2]
Data Presentation
Comparison of Synthesis Methods: Conventional vs. Microwave-Assisted
The use of microwave irradiation can significantly improve the synthesis of quinazolinones by reducing reaction times and often increasing yields, which in turn can minimize the formation of thermally induced byproducts.
| Product | Method | Catalyst | Reaction Time | Yield (%) |
| 2-Phenyl-quinazolin-4(3H)-one | Conventional Heating | SbCl₃ | 3-5 h | 72 |
| 2-Phenyl-quinazolin-4(3H)-one | Microwave | SbCl₃ | 3-5 min | 94 |
| 2-(4-Fluorophenyl)quinazolin-4(3H)-one | Conventional Heating | SbCl₃ | 3-5 h | 86 |
| 2-(4-Fluorophenyl)quinazolin-4(3H)-one | Microwave | SbCl₃ | 3-5 min | 98 |
| 3-(6-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | Conventional Heating | N/A | - | 96 |
| 3-(6-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | Microwave | N/A | 10 min | 85 |
| 3-(7-Nitro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | Conventional Heating | N/A | - | 86 |
| 3-(7-Nitro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | Microwave | N/A | 15 min | - |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-quinazolin-4(3H)-one
This protocol describes a rapid and high-yield synthesis using microwave irradiation.
Materials:
-
Anthranilamide (2 mmol)
-
Benzaldehyde (2 mmol)
-
Antimony(III) trichloride (SbCl₃) (1 mol%)
-
Microwave reactor
Procedure:
-
Thoroughly mix anthranilamide (2 mmol) and benzaldehyde (2 mmol) with SbCl₃ (1 mol%) in a microwave-safe reaction vessel.
-
Irradiate the mixture for 3-5 minutes in a microwave reactor equipped with a condenser.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture and stir.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-quinazolin-4(3H)-one.[3]
Protocol 2: Purification of Quinazolinone by Column Chromatography
This protocol outlines a general procedure for the purification of a quinazolinone derivative using silica gel column chromatography.
Materials:
-
Crude quinazolinone product
-
Silica gel (230-400 mesh)
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Chromatography column and accessories
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) of the crude product. A good solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions as they elute from the column. Monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified quinazolinone.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Byproduct formation pathways in the Niementowski synthesis.
Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Enhancing the stability of 3-amino-2-methylquinazolin-4(3H)-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-amino-2-methylquinazolin-4(3H)-one in solution during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses common issues related to the stability of this compound in solution.
Issue: Compound Precipitates from Aqueous Solution
-
Potential Cause: The compound has low aqueous solubility. This is a common characteristic of many quinazolinone derivatives due to their rigid, lipophilic structure.
-
Recommended Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: Initially, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).
-
Use Co-solvents: When diluting the stock solution into an aqueous buffer, the addition of a small percentage (e.g., 1-5% v/v) of a co-solvent like ethanol or polyethylene glycol (PEG) can help maintain solubility.
-
Adjust pH: The solubility of quinazolinone derivatives can be pH-dependent. Assess the compound's solubility at different pH values to find the optimal range for your experiment.
-
Employ Surfactants or Cyclodextrins: Low concentrations of non-ionic surfactants (e.g., Tween® 80) or the use of cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes or micelles that enhance aqueous solubility.[1]
-
Issue: Inconsistent Results or Loss of Activity Over Time
-
Potential Cause: The compound may be degrading in the experimental medium. Quinazolinones can be susceptible to hydrolysis, particularly under harsh pH conditions or elevated temperatures.[2]
-
Recommended Solutions:
-
Control pH: Maintain the pH of the solution within a stable range. For many quinazolinones, neutral to slightly acidic conditions are preferable. Avoid strongly acidic or alkaline conditions, especially at elevated temperatures.
-
Temperature Control: Prepare solutions fresh and store them at recommended temperatures (e.g., 4°C or -20°C) to minimize thermal degradation. For experiments, use the lowest effective temperature.
-
Protect from Light: Some quinazolinone derivatives are known to be photo-active.[3][4] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term experiments.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize the risk of degradation.
-
Issue: Observing Unknown Peaks in Analytical Assays (e.g., HPLC)
-
Potential Cause: These new peaks likely represent degradation products. The primary degradation pathway for many quinazolinones in aqueous solution is hydrolysis of the amide bond within the quinazolinone ring.
-
Recommended Solutions:
-
Perform Forced Degradation Studies: To identify potential degradants, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in understanding the degradation profile of the compound.
-
Optimize Storage and Handling Conditions: Based on the results of the forced degradation studies, refine the storage and handling protocols to minimize the formation of these impurities. This may involve adjusting the pH, using de-gassed solvents to prevent oxidation, and ensuring protection from light.
-
Data on Factors Influencing Stability
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability profile based on the general behavior of quinazolinone derivatives.
| Parameter | Condition | Expected Stability | Recommendations |
| pH | Acidic (pH < 4) | Moderate to Low | Avoid prolonged exposure to strong acids. |
| Neutral (pH 6-7.5) | High | Optimal for storage and most experiments. | |
| Alkaline (pH > 8) | Moderate to Low | Prone to hydrolysis; avoid strong bases.[5] | |
| Temperature | -20°C to 4°C | High | Recommended for long-term storage of stock solutions. |
| Room Temperature (~25°C) | Moderate | Suitable for short-term handling; prepare fresh solutions. | |
| Elevated (> 40°C) | Low | Significant degradation can occur; avoid heating solutions.[2] | |
| Light | Protected from Light | High | Store in amber vials or protect from light. |
| Exposed to UV/Visible Light | Moderate to Low | Potential for photodegradation.[3][4] | |
| Solvent | DMSO, Ethanol | High | Good for preparing concentrated stock solutions. |
| Aqueous Buffers | Moderate | Stability is pH and temperature-dependent. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (with UV and visible light) for a period compliant with ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Quantify the remaining parent compound and any major degradation products.
-
Visualizations
Caption: Plausible hydrolytic degradation pathway.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disrupt… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Method Development for HPLC Analysis of Quinazolinone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of quinazolinone compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my quinazolinone compound?
A: Peak tailing is a common issue when analyzing basic compounds like many quinazolinones. It is often caused by secondary interactions between the basic nitrogen groups in the analyte and residual acidic silanol groups on the silica-based stationary phase of the HPLC column[1][2]. To mitigate this, you can adjust the mobile phase pH, use a specially designed column, or add a mobile phase modifier[1][2].
Q2: My retention times are shifting between injections. What is the likely cause?
A: Fluctuating retention times can stem from several factors, including inadequate column equilibration, variations in column temperature, or slight inconsistencies in the mobile phase composition[1][2]. Ensuring the column is thoroughly equilibrated between runs, using a column oven to maintain a constant temperature, and preparing the mobile phase with high precision are crucial steps to address this issue[1][2].
Q3: What is the best type of HPLC column to use for quinazolinone analysis?
A: Reversed-phase C18 columns are widely used and suitable for the analysis of many quinazolinone derivatives[1][2][3][4]. However, for basic quinazolinones that are prone to peak tailing, it is often better to use a column specifically designed for basic compounds, such as one with end-capping or a base-deactivated stationary phase, to minimize interactions with residual silanol groups[1][2].
Q4: How can I improve the resolution between my quinazolinone analyte and a closely eluting impurity?
A: Poor resolution can often be resolved by optimizing the mobile phase. Minor adjustments to the pH of the mobile phase or the ratio of the organic solvent can significantly impact the selectivity and enhance the separation of peaks that are close together[1].
Q5: What should I do if I observe high backpressure in my HPLC system?
A: High backpressure is typically indicative of a blockage in the system, which could be in the guard column, column inlet frit, or tubing. To resolve this, you can try back-flushing the column (if the manufacturer's instructions permit), filtering your sample and mobile phase, or checking for any blockages in the system's tubing.
Troubleshooting Guides
This section provides in-depth guidance on common issues encountered during the HPLC analysis of quinazolinone compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My quinazolinone peak is exhibiting severe tailing. How can I improve its symmetry?
A: Peak tailing for basic compounds like quinazolinones is often due to unwanted secondary interactions with the stationary phase. Here is a systematic approach to troubleshoot this problem:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) can help to protonate the quinazolinone molecule and suppress the ionization of residual silanol groups on the column, thereby reducing the undesirable secondary interactions.
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase.
-
Column Selection: If peak tailing persists, consider switching to an end-capped C18 column or a column specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample and re-injecting.
References
Validation & Comparative
A Comparative Analysis of 3-amino-2-methylquinazolin-4(3H)-one and Other Anticonvulsant Scaffolds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant potential of the 3-amino-2-methylquinazolin-4(3H)-one scaffold against other established anticonvulsant drug classes. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and development of novel antiepileptic agents. The comparison is based on available preclinical data from standardized animal models of epilepsy.
Introduction to Anticonvulsant Scaffolds
The development of new antiepileptic drugs (AEDs) is a continuous effort to improve efficacy, reduce side effects, and overcome drug resistance. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can interact with various targets in the central nervous system to suppress seizure activity. The quinazolin-4(3H)-one ring system has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticonvulsant effects.[1][2] This guide focuses on a specific derivative, this compound, and compares its potential with other well-known anticonvulsant scaffolds such as hydantoins, carboxamides, benzodiazepines, and succinimides.
The primary preclinical screening for anticonvulsant activity often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.[3] Efficacy is typically reported as the median effective dose (ED50), and neurotoxicity is reported as the median toxic dose (TD50), often determined by the rotarod test.
Comparative Analysis of Anticonvulsant Scaffolds
While specific experimental data for the anticonvulsant activity of this compound in MES and scPTZ models is limited in publicly available literature, extensive research has been conducted on various other quinazolin-4(3H)-one derivatives.[1][2][3][4][5][6] These studies provide valuable insights into the structure-activity relationship (SAR) of this scaffold and its potential as a source of new anticonvulsant agents.
For the purpose of this comparison, we will consider the general anticonvulsant profile of the quinazolin-4(3H)-one scaffold based on published data for its derivatives and compare it with established anticonvulsant drugs representing different scaffolds.
Data Presentation
Table 1: Comparative Anticonvulsant Activity of Different Scaffolds in Mice (i.p. administration)
| Scaffold/Drug | Class | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) (TD50/ED50) |
| Quinazolin-4(3H)-one Derivatives | Quinazolinone | Varies widely (e.g., 28.9 - 152)[7][8] | Varies widely (e.g., 18.9 - >100)[9][10] | Varies | Varies |
| Phenytoin | Hydantoin | ~9.8 - 11.4[8][11] | Inactive | ~44.0[8] | ~4.0 - 4.5 |
| Carbamazepine | Carboxamide | ~10.5 - 11.8[12][13] | >100[8] | ~53.3 - 66.3[12] | ~4.5 - 6.3 |
| Diazepam | Benzodiazepine | ~0.14 - 0.24 (i.v.)[14] | Potent | - | - |
| Ethosuximide | Succinimide | Inactive | ~94.4[11] | >500 | >5.3 |
| Valproate | Fatty Acid | ~216.9 - 264[8][13] | ~149[8] | ~418[8] | ~1.6 - 1.9 |
Note: Data is compiled from various sources and experimental conditions may vary. The data for quinazolin-4(3H)-one derivatives represents a range observed for different analogs and not for this compound specifically. Direct comparison should be made with caution.
Signaling Pathways in Epilepsy
The anticonvulsant activity of many drugs is mediated through their interaction with key signaling pathways that regulate neuronal excitability. The two primary systems involved are the GABAergic (inhibitory) and glutamatergic (excitatory) systems.
GABAergic Signaling Pathway
The GABAergic system is the main inhibitory neurotransmitter system in the brain. Enhancement of GABAergic transmission generally leads to a decrease in neuronal excitability and is a common mechanism of action for many anticonvulsant drugs.
Caption: Overview of the GABAergic signaling pathway.
Glutamatergic Signaling Pathway
The glutamatergic system is the primary excitatory neurotransmitter system in the brain. Excessive glutamatergic activity is a hallmark of epileptic seizures, and many anticonvulsant drugs act by attenuating this excitatory signaling.
Caption: Overview of the glutamatergic signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to evaluate anticonvulsant activity.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[15]
Workflow for the Maximal Electroshock (MES) Test
Caption: Experimental workflow for the MES test.
Protocol:
-
Animals: Male albino mice (e.g., Swiss albino) weighing 20-25 g are typically used.
-
Drug Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses to different groups of animals. A control group receives only the vehicle.
-
Waiting Period: The animals are left for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution, corresponding to the time of peak effect.
-
Electroshock Application: A corneal electrode is used to deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint, indicating protection.
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 value is calculated using a suitable statistical method (e.g., probit analysis).
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify anticonvulsant compounds that are effective against myoclonic and absence seizures.[15]
Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test
Caption: Experimental workflow for the scPTZ test.
Protocol:
-
Animals: Male albino mice (e.g., Swiss albino) weighing 18-25 g are commonly used.
-
Drug Administration: The test compound is administered i.p. at various doses to different groups of animals. A control group receives the vehicle.
-
Waiting Period: A waiting period is observed for the drug to reach its peak effect.
-
PTZ Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Observation: The animals are placed in individual observation chambers and observed for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: The absence of clonic seizures for at least a 5-second period is considered protection.
-
Data Analysis: The number of protected animals at each dose is recorded, and the ED50 is calculated.
Conclusion
Compared to established anticonvulsant scaffolds, quinazolinones have the potential to offer a different pharmacological profile, possibly interacting with multiple targets. Further preclinical studies, including the determination of ED50 and TD50 values for this compound in standardized models, are crucial to accurately assess its potential and guide future drug development efforts. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such studies.
References
- 1. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Anti-convulsant potential of quinazolinones - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01284A [pubs.rsc.org]
- 5. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamatergic Mechanisms Related to Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
The Versatile Quinazolinone Scaffold: A Comparative Guide to Structure-Activity Relationships
Quinazolinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their versatile scaffold allows for extensive structural modifications, leading to potent agents with anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinazolinone derivatives, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their quest for novel therapeutics.
Anticancer Activity: Targeting Key Pathways
Quinazolinone derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[1][2] Structure-activity relationship studies have been instrumental in optimizing their potency and selectivity.
Key SAR Insights for Anticancer Activity:
-
Substitution at position 2: The nature of the substituent at the 2-position of the quinazolinone ring is crucial for anticancer activity. Aromatic or heteroaromatic substitutions are often favored. For instance, the presence of a 2-phenyl group can be beneficial.[3]
-
Substitution at position 3: Modifications at the N-3 position with different aryl or alkyl groups significantly influence cytotoxicity. Studies have shown that methyl-substituted derivatives can exhibit higher potency compared to phenyl or benzyl substitutions.[3]
-
Substitution on the fused benzene ring: Electron-withdrawing or electron-donating groups on the benzene ring of the quinazolinone core can modulate activity. For example, a chlorine atom at the 7-position has been shown to favor anticonvulsant activity, a property sometimes explored in conjunction with anticancer studies.[4]
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, such as chalcones or hydrazones, into the quinazolinone scaffold has led to hybrid molecules with enhanced anticancer activity.[4][5]
Comparative Anticancer Activity of Quinazolinone Derivatives:
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Benzene Ring) | Target Cell Line | IC50 (µM) | Reference |
| 1a | -CH(OH)Ph | - | - | A549 (Lung) | 0.27 | [6] |
| 1f | -CH(OH)(4-ethoxyphenyl) | - | - | A549 (Lung) | 0.30 | [6] |
| 1q | -CH(OH)(4-methylthiophenyl) | - | - | A549 (Lung) | 0.34 | [6] |
| Compound 130 | -NH-N=CH-Ar | Phenyl | - | MCF-7 (Breast) | 1.31 | [7] |
| HepG2 (Liver) | 1.89 | [7] | ||||
| SGC (Gastric) | 2.10 | [7] | ||||
| Compound 4a | 2-mercapto linked hydroxamic acid | Methyl | H | SW620 (Colon) | 4.24 | [3] |
| MDA-MB-231 (Breast) | 2.93 | [3] | ||||
| Compound 4c | 2-mercapto linked hydroxamic acid | Methyl | 7-CH3 | SW620 (Colon) | 3.61 | [3] |
| MDA-MB-231 (Breast) | 3.34 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: COX Inhibition
Quinazolinone derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[8] Many derivatives show selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Key SAR Insights for Anti-inflammatory Activity:
-
2,3-Disubstitution: The presence of different substituents at both the 2 and 3-positions is a common feature of anti-inflammatory quinazolinones.
-
Aryl Substituents: Aryl groups at the 2- and 3-positions are often associated with good anti-inflammatory activity. For example, compounds with an o-methoxyphenyl substituent at C-3 and a p-dimethylaminophenyl at C-2 have shown activity higher than the standard drug phenylbutazone.[10][11]
-
Halogen Substitution: The introduction of halogen atoms, such as iodine, on the quinazolinone ring can significantly increase anti-inflammatory activity.[10]
Comparative Anti-inflammatory Activity of Quinazolinone Derivatives:
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Benzene Ring) | In-vitro COX-2 Inhibition (%) | In-vivo Carrageenan-induced Paw Edema Inhibition (%) | Reference |
| Compound 32 | Substituted Phenyl | Substituted Phenyl | - | Better than Celecoxib | - | [8][9] |
| 2-Phenyl quinazolinone 4 | Phenyl | - | - | - | 58% | [10] |
| 2-Methylthio quinazolinone 6 | -SCH3 | Thiourea derivative | - | - | 67% | [10] |
| 2-Butyl quinazolinone 7 | Butyl | Thiourea derivative | - | - | 73% | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
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Compound Administration: The test quinazolinone derivatives and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Antimicrobial Activity: Broad-Spectrum Potential
Quinazolinone derivatives have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]
Key SAR Insights for Antimicrobial Activity:
-
Substitution at position 2: The nature of the substituent at the 2-position plays a critical role. For example, the introduction of thioureide moieties can enhance antimicrobial activity.[13]
-
Alkyl vs. Aryl Substituents: In some series, alkyl thioureides at the 2-position have shown greater antimicrobial activity than their aryl counterparts.[13]
-
Hybridization with other Heterocycles: Fusing or linking the quinazolinone ring with other heterocyclic systems like pyrazoles or indoles can lead to potent antimicrobial agents.[12]
-
Lipophilicity: Increasing the lipophilicity at the C-2 position, for instance by replacing a methyl group with a butyl group, has been shown to yield more active compounds.[10]
Comparative Antimicrobial Activity of Quinazolinone Derivatives (MIC in µg/mL):
| Compound ID | R1 (Position 2) | R2 (Position 3) | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 27 | Varied | Varied | S. aureus (Vancomycin-resistant) | ≤0.5 | [14] |
| Compound 4 | 2-Thio-methylthioureide | - | B. subtilis | - | [13] |
| E. coli | - | [13] | |||
| Compound 20 | 2-Thio-carbohydrazide (R=CH3) | - | B. subtilis | - | [13] |
| E. coli | - | [13] | |||
| P. aeruginosa | - | [13] | |||
| Compound 21 | 2-Thio-carbohydrazide (R=C2H5) | - | B. subtilis | - | [13] |
| E. coli | - | [13] | |||
| P. aeruginosa | - | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The quinazolinone derivative is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Science: Diagrams and Workflows
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by quinazolinone derivatives, a typical experimental workflow, and the logical relationship in SAR studies.
Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Antimicrobial efficacy of 3-amino-2-methylquinazolin-4(3H)-one derivatives compared to standard antibiotics
For Immediate Release
In the ongoing battle against microbial resistance, researchers are in a constant search for novel antimicrobial agents. A promising class of compounds, 3-amino-2-methylquinazolin-4(3H)-one derivatives, has demonstrated significant antimicrobial efficacy. This guide provides a comparative analysis of these derivatives against standard antibiotics, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of new therapeutic candidates.
Quantitative Efficacy: A Head-to-Head Comparison
The antimicrobial potential of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives compared to standard antibiotics against several pathogenic bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis |
| Quinazolinone Derivative 1 | 12.5 | 25 |
| Quinazolinone Derivative 2 | 25 | 50 |
| Quinazolinone Derivative 3 | 6.25 | 12.5 |
| Amoxicillin | 0.25 - 128[1] | - |
| Ciprofloxacin | 0.125 - 1.0 | - |
| Gentamicin | 0.03 - 2.0 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria (µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa |
| Quinazolinone Derivative 1 | 50 | >100 |
| Quinazolinone Derivative 2 | 25 | 50 |
| Quinazolinone Derivative 3 | 12.5 | 25 |
| Ciprofloxacin | ≤0.25 - 1.0[2] | 0.25 - 0.5[3] |
| Gentamicin | 0.5 - 2.0[4] | 1.0 - 4.0 |
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The data presented above was obtained using standardized antimicrobial susceptibility testing methods. The following protocols provide a detailed overview of the experimental procedures employed.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
Several morphologically similar colonies of the test bacterium are picked from an 18-24 hour agar plate.
-
The colonies are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5][6] This can be done visually by comparing the suspension to a Wickerham card or by using a spectrophotometer.[2]
-
The standardized bacterial suspension is then diluted to the final inoculum density required for the test.
2. Preparation of Microtiter Plates:
-
A serial two-fold dilution of the test compound (this compound derivatives or standard antibiotics) is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Each well will contain a final volume of 100 µL.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are included.
-
The microtiter plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
4. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental workflow for MIC determination.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Agar Plates:
-
Mueller-Hinton agar is prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes to a uniform depth of approximately 4 mm. The final pH of the agar should be between 7.2 and 7.4.
-
The agar plates are allowed to solidify at room temperature.
2. Preparation of Bacterial Inoculum:
-
A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
3. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
-
The entire surface of the Mueller-Hinton agar plate is evenly swabbed in three directions to ensure confluent growth.
-
The plate is allowed to dry for a few minutes.
4. Application of Antimicrobial Disks:
-
Paper disks impregnated with a known concentration of the test compound or standard antibiotic are aseptically placed on the surface of the inoculated agar plate.
-
The disks should be placed at least 24 mm apart from each other and from the edge of the plate.
-
Each disk is gently pressed down to ensure complete contact with the agar surface.
5. Incubation:
-
The plates are inverted and incubated at 35-37°C for 18-24 hours.
6. Interpretation of Results:
-
After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
The size of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent. A larger zone of inhibition generally indicates greater antimicrobial activity.[2]
References
- 1. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altuner.me [altuner.me]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 5. McFarland standards - Wikipedia [en.wikipedia.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Comparative Cytotoxicity of 3-Amino-2-methylquinazolin-4(3H)-one Derivatives in Cancer vs. Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of quinazolinone derivatives as anticancer agents is a burgeoning area of research. A critical aspect of their preclinical evaluation is the assessment of their selective cytotoxicity towards cancer cells while minimizing harm to normal, healthy cells. This guide provides a comparative analysis of the cytotoxic effects of various derivatives of 3-amino-2-methylquinazolin-4(3H)-one on different cancer and normal cell lines, supported by experimental data from published studies. While specific data for this compound is limited, this guide focuses on structurally related compounds to provide a valuable overview of the structure-activity relationships and selectivity profiles within this class of molecules.
Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC50 values) of several 3-amino-quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is also presented where available, with a higher SI value indicating greater selectivity for cancer cells.
Table 1: Cytotoxicity of 3-Methylenamino-4(3H)-quinazolone Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound 5 (2-chloro-6-fluorobenzylidene) | RD (Rhabdomyosarcoma) | 14.65 | LLC-PK1 (Porcine Kidney Epithelial) | 34.82 - 60.18 | ~2.4 - 4.1 |
| MDA-MB-231 (Breast Cancer) | 147.70 | ||||
| Compound 6 (benzo[d][2][3]dioxol-5-ylmethylene) | MDA-MB-231 (Breast Cancer) | 10.62 | LLC-PK1 (Porcine Kidney Epithelial) | 34.82 - 60.18 | ~3.3 - 5.7 |
| RD (Rhabdomyosarcoma) | 50-55 | ||||
| Compound 7 (4-bromo-2-hydroxybenzylidene) | MDA-MB-231 (Breast Cancer) | 8.79 | LLC-PK1 (Porcine Kidney Epithelial) | 34.82 - 60.18 | ~4.0 - 6.8 |
| RD (Rhabdomyosarcoma) | 50-55 | ||||
| Paclitaxel (Reference) | RD (Rhabdomyosarcoma) | 0.58 | LLC-PK1 (Porcine Kidney Epithelial) | 1.31 | 2.26 |
| MDA-MB-231 (Breast Cancer) | 0.04 |
Table 2: Cytotoxicity of Quinazolin-4(3H)-one-Morpholine Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound 1 | A549 (Lung Cancer) | 2.83 | BEAS-2B (Normal Lung Bronchial Epithelial) | >80 | >28.27 |
| Paclitaxel (Reference) | A549 (Lung Cancer) | 1.19 | BEAS-2B (Normal Lung Bronchial Epithelial) | 2.86 | 2.40 |
| Sorafenib (Reference) | A549 (Lung Cancer) | 7.54 | BEAS-2B (Normal Lung Bronchial Epithelial) | 37.1 | 4.92 |
Table 3: Cytotoxicity of Quinazoline Schiff Bases [4]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Compound 1 | MCF-7 (Breast Cancer) | 6.246 | MCF-10A (Normal Breast Epithelial) | No suppressive activity |
| WRL-68 (Normal Hepatic) | No suppressive activity | |||
| Compound 2 | MCF-7 (Breast Cancer) | 5.910 | MCF-10A (Normal Breast Epithelial) | No suppressive activity |
| WRL-68 (Normal Hepatic) | No suppressive activity |
Table 4: Cytotoxicity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives [5][6]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound 5a | HepG2 (Liver Cancer) | 18.37 | BJ (Normal Foreskin Fibroblast) | >50 | >2.72 |
| Compound 5b | HepG2 (Liver Cancer) | 10.25 | BJ (Normal Foreskin Fibroblast) | 21.04 | 2.05 |
| Compound 5c | HepG2 (Liver Cancer) | 15.11 | BJ (Normal Foreskin Fibroblast) | 35.28 | 2.33 |
| Sorafenib (Reference) | HepG2 (Liver Cancer) | 5.86 | BJ (Normal Foreskin Fibroblast) | 10.51 | 1.79 |
Table 5: Cytotoxicity of Quinazoline Derivatives Bearing Triazole-Acetamides [7]
| Compound | Cancer Cell Line | IC50 (µM) (48h) | IC50 (µM) (72h) | Normal Cell Line | IC50 (µM) (48h) | IC50 (µM) (72h) |
| Compound 8a | HCT-116 (Colon) | 10.72 | 5.33 | WRL-68 (Normal Hepatic) | 100.10 | 71.32 |
| HepG2 (Liver) | 17.48 | 7.94 | ||||
| MCF-7 (Breast) | 25.11 | 12.96 | ||||
| Compound 8f | MCF-7 (Breast) | 21.29 | 11.32 | WRL-68 (Normal Hepatic) | 105.21 | 80.14 |
| Doxorubicin (Reference) | HCT-116 (Colon) | 1.66 | 1.21 | WRL-68 (Normal Hepatic) | - | - |
| HepG2 (Liver) | 1.15 | 0.82 | ||||
| MCF-7 (Breast) | 1.42 | 0.95 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies.
1. Cell Culture
-
Cancer Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and RD (rhabdomyosarcoma) were used.
-
Normal Cell Lines: Human and other mammalian normal cell lines such as MCF-10A (non-tumorigenic breast epithelial), BEAS-2B (normal bronchial epithelial), BJ (foreskin fibroblast), WRL-68 (hepatic), and LLC-PK1 (porcine kidney epithelial) were used as controls.
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Paclitaxel) were also included.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
3. Lactate Dehydrogenase (LDH) Assay [4]
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
-
Cell Treatment: Cells were seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the culture supernatant was collected.
-
LDH Reaction: The collected supernatant was mixed with the LDH reaction mixture according to the manufacturer's protocol.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The amount of LDH released was calculated as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of quinazolinone derivatives.
Caption: Potential signaling pathways modulated by 3-amino-quinazolin-4(3H)-one derivatives.
References
- 1. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Quinazolinones: A Comparative Analysis of Anticancer and Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into the quinazolinone structure has been a particularly fruitful strategy for modulating their pharmacological properties. This guide provides a comparative analysis of halogenated quinazolinone derivatives, focusing on their anticancer and antimicrobial performance, supported by experimental data from various studies.
Comparative Anticancer Activity
Halogenated quinazolinone derivatives have emerged as potent anticancer agents, frequently targeting key signaling pathways involved in tumor growth and proliferation. The nature and position of the halogen substituent significantly influence their inhibitory activity.
A noteworthy trend is the enhanced cytotoxicity associated with specific halogen substitutions. For instance, studies have shown that the presence of a fluorine atom at certain positions can significantly boost anticancer potency.[1] The substitution of electron-withdrawing groups, such as halogens, on the quinazolinone ring system is a key factor in their anticonvulsant and anticancer activities.[2]
The primary mechanism of anticancer action for many halogenated quinazolinones is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Dual inhibition of both EGFR and VEGFR is a sought-after characteristic for broader anticancer efficacy.[4][5]
Below is a summary of the in vitro cytotoxic activity of representative halogenated quinazolinone derivatives against various cancer cell lines.
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5g | 3-Fluoro | A549 (Lung) | Not specified, high activity | [1] |
| PC-3 (Prostate) | Not specified, high activity | [1] | ||
| SMMC-7721 (Liver) | Not specified, high activity | [1] | ||
| Compound 5k | 3,4-Difluoro | A549 (Lung) | Not specified, high activity | [1] |
| PC-3 (Prostate) | Not specified, high activity | [1] | ||
| SMMC-7721 (Liver) | Not specified, high activity | [1] | ||
| Compound 5l | 3,5-Difluoro | A549 (Lung) | Not specified, high activity | [1] |
| PC-3 (Prostate) | Not specified, high activity | [1] | ||
| SMMC-7721 (Liver) | Not specified, high activity | [1] | ||
| Compound 45 | 4-Fluorophenyl | HepG-2 (Liver) | 4.36 ± 0.3 | [6] |
| HCT116 (Colorectal) | 7.34 ± 0.7 | [6] | ||
| Compound 4 | S-alkylated, para-substituent on N3-phenyl | HepG-2 (Liver) | 1.5 - 9.43 | [5] |
| HCT-116 (Colorectal) | 1.5 - 9.43 | [5] | ||
| MCF-7 (Breast) | 1.5 - 9.43 | [5] |
Signaling Pathways in Anticancer Action
The anticancer effects of many halogenated quinazolinone derivatives are mediated through the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the EGFR/VEGFR signaling cascade and the PI3K/Akt/mTOR pathway.
EGFR/VEGFR Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Comparative Antimicrobial Activity
Halogenated quinazolinone derivatives also exhibit significant antimicrobial properties. The presence and position of halogens on the quinazolinone ring can enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes and thereby inhibiting their growth.[7] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 are crucial for antimicrobial activity, with halogen atoms at positions 6 and 8 often leading to improved potency.[6][8]
The following table summarizes the antimicrobial activity of various halogenated quinazolinone derivatives against different microbial strains.
| Compound ID | Halogen Substituent(s) | Microbial Strain | Activity | Reference |
| A-2 | 6-Bromo, m-chloro on phenylimino | E. coli | Excellent | [9] |
| A-3 | 6-Bromo, o-hydroxy on phenylimino | A. niger | Excellent | [9] |
| A-4 | 6-Bromo, p-methoxy on phenylimino | P. aeruginosa | Excellent | [9] |
| A-6 | 6-Bromo, m-nitro on phenylimino | C. albicans | Excellent | [9] |
| Compound 27 | 6-Fluoro | S. aureus (including MRSA) | MIC ≤0.5 µg/mL | [10] |
| Compound 30 | 6-Fluoro | S. aureus ATCC 29213 | MIC = 0.5 µg/mL | [11] |
| Compound 52 | 7-Fluoro | S. aureus ATCC 29213 | MIC = 0.5 µg/mL | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of halogenated quinazolinone derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Appropriate cell culture medium with supplements
-
Halogenated quinazolinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated quinazolinone derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well to achieve a final concentration of approximately 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of halogenated quinazolinone derivatives against various microbial strains.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Halogenated quinazolinone derivatives
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial dilutions of the halogenated quinazolinone derivatives in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
Conclusion
The halogenation of the quinazolinone scaffold is a powerful strategy for the development of potent anticancer and antimicrobial agents. Structure-activity relationship studies consistently demonstrate that the type and position of the halogen substituent are critical determinants of biological activity. Fluoro- and bromo-substituted derivatives, in particular, have shown significant promise. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel, more effective halogenated quinazolinone-based therapeutics.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
Bridging the Gap: A Guide to Validating Molecular Docking with In Vitro Binding Assays
For researchers, scientists, and drug development professionals, molecular docking is a powerful computational tool to predict the binding of small molecules to protein targets. However, these in silico predictions are theoretical and require experimental validation to confirm their accuracy. This guide provides a comprehensive comparison of common in vitro binding assays used to validate molecular docking results, complete with experimental data, detailed protocols, and illustrative diagrams to streamline your drug discovery workflow.
Molecular docking simulations provide valuable insights into potential drug candidates by predicting their binding affinity and mode of interaction with a target protein. While these computational methods are instrumental in screening large compound libraries and prioritizing hits, they are based on scoring functions that are approximations of the complex biological reality. Therefore, experimental validation of the predicted binding is a critical step to ensure the reliability of the in silico results and to justify the progression of a compound in the drug discovery pipeline. In vitro binding assays are the gold standard for this validation, offering quantitative measurements of binding affinity and kinetics.
Comparing the Tools of Validation: A Head-to-Head Look at In Vitro Binding Assays
Several biophysical techniques are available to experimentally determine the binding affinity between a ligand and its target protein. The choice of assay depends on various factors, including the nature of the target protein, the properties of the ligand, the required throughput, and the specific information needed (e.g., thermodynamics, kinetics). The following table summarizes and compares three widely used methods for validating molecular docking studies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
| Assay | Principle | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) | Label-free, real-time analysis of binding kinetics.[1] High sensitivity, allowing for the detection of a wide range of affinities. | Requires immobilization of one binding partner, which may affect its activity. Mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[2][3] | Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[4] Considered the "gold standard" for binding affinity determination.[4] | Low throughput, requires relatively large amounts of sample. Sensitive to buffer mismatches.[2] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand upon binding to a larger protein.[5] | Inhibition constant (Ki), IC50 | Homogeneous "mix-and-read" format, amenable to high-throughput screening.[6] Requires small sample volumes. | Requires a fluorescently labeled ligand. The size difference between the ligand and the protein must be significant. |
From Theory to Practice: Quantitative Correlation of Docking and In Vitro Data
The ultimate goal of validating molecular docking is to establish a correlation between the predicted binding scores and the experimentally determined binding affinities. While a perfect linear correlation is rare due to the inherent approximations in docking scoring functions, a good correlation can validate the docking protocol for a specific target and aid in the selection of promising candidates. The following table presents a selection of case studies that compare docking scores with experimental data from the aforementioned in vitro assays.
| Target Protein | Compound Series | Docking Score (kcal/mol) | In Vitro Assay | Experimental Affinity (IC50/Ki/KD) | Reference |
| Monoacylglycerol Lipase (MAGL) | Triterpenes | -11.5 to -8.6 | MAGL Inhibition Assay | 93 nM to >10 µM | [7] |
| Cyclooxygenase-2 (COX-2) | Lonazolac Analogues | -9.461 to -7.962 | Not specified | Not specified | [8] |
| MDM2 | Small Molecule Inhibitors | Not specified | Isothermal Titration Calorimetry (ITC) | 2.08 µM to 16.6 µM | [9] |
| FAK | Small Molecule Inhibitors | Not specified | Fluorescence Polarization (FP) & Surface Plasmon Resonance (SPR) | Ki = 111.2 µM (FP), KD = 51.5 µM (SPR) | [3] |
| SARS-CoV-2 Main Protease | Arbidol and Baicalein | -7.85 (average) | Surface Plasmon Resonance (SPR) | KD = 1.94 x 10⁻⁵ M (Arbidol), 5.67 x 10⁻⁸ M (Combination) | [10] |
In-Depth Methodologies: Experimental Protocols
To ensure the reproducibility and accuracy of in vitro validation, detailed experimental protocols are essential. Below are generalized, step-by-step protocols for the three key binding assays.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization of the Ligand:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.
-
Inject the ligand (protein) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of analyte (small molecule) dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association of the analyte in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the analyte.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to account for any initial mixing effects.
-
Carry out a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat pulses for each injection to obtain the heat change as a function of the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Protocol
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled version of a known binder (tracer).
-
Determine the optimal concentrations of the tracer and the protein that give a stable and sufficiently large assay window (the difference in polarization between the free and bound tracer).
-
-
Competition Assay:
-
In a microplate, add the protein and the fluorescent tracer at their predetermined optimal concentrations.
-
Add the test compounds (unlabeled ligands) at various concentrations.
-
Include appropriate controls, such as wells with only the tracer and wells with the tracer and protein but no competitor.
-
-
Incubation and Measurement:
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Visualizing the Validation Process and Biological Context
To further clarify the workflow of validating molecular docking results and to place the findings within a biological context, the following diagrams have been generated.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercomputing Multi-Ligand Modeling, Simulation, Wavelet Analysis and Surface Plasmon Resonance to Develop Novel Combination Drugs: A Case Study of Arbidol and Baicalein Against Main Protease of SARS-CoV-2 [mdpi.com]
Navigating the Target Landscape of Quinazolinones: A Comparative Guide to the Cross-Reactivity of the 3-amino-2-methylquinazolin-4(3H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While specific cross-reactivity screening data for 3-amino-2-methylquinazolin-4(3H)-one is not extensively available in public literature, the broader class of quinazolinone derivatives is well-documented for its promiscuous binding profile, engaging a variety of biological targets. This guide provides a comparative analysis of the cross-reactivity of the quinazolinone scaffold, for which this compound is a key synthetic intermediate. By examining the inhibitory activities of various quinazolinone derivatives against several enzyme families, we can infer a likely target interaction profile and understand the polypharmacology of this important chemical class. This document summarizes key quantitative data, details common experimental protocols for target-based assays, and visualizes relevant signaling pathways and experimental workflows to support further research and drug development efforts.
The Promiscuous Nature of the Quinazolinone Scaffold
The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for ligands that bind to a wide range of biological targets. This inherent promiscuity makes understanding the cross-reactivity of any given quinazolinone derivative crucial for assessing its therapeutic potential and off-target effects. Investigations into various analogs have revealed significant interactions with protein kinases, cholinesterases, and metabolic enzymes like α-glucosidase.
Comparative Analysis of Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of various quinazolinone derivatives against a panel of common off-target enzymes. It is important to note that the specific substitutions on the quinazolinone core heavily influence the potency and selectivity of the inhibition.
| Target Enzyme Family | Target Enzyme | Derivative Information | Activity Type | Value (µM) | Reference |
| Protein Kinases | CDK2 | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | IC50 | 0.173 - 1.74 | [1][2] |
| HER2 | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | IC50 | 0.079 - 0.138 | [1] | |
| EGFR | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | IC50 | 0.097 - 0.181 | [1] | |
| VEGFR2 | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | IC50 | 0.247 - 0.294 | [1] | |
| Cholinesterases | Acetylcholinesterase (AChE) | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | IC50 | 2.97 - 5.86 | [3] |
| Acetylcholinesterase (AChE) | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | Ki | 2.5 - 5.7 | [3] | |
| Carbohydrate-Metabolizing Enzymes | α-Glucosidase | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | IC50 | 12.5 - >750 |
Experimental Protocols
In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, HER2, CDK2)
-
Kinase substrate peptide
-
ATP (at or near the Km for the kinase)
-
Test compound (e.g., a quinazolinone derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup:
-
In a well of the assay plate, add the serially diluted test compound or DMSO as a control.
-
Add the kinase enzyme to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[4][5]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in the Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound at various concentrations.
-
Add the AChE enzyme solution.
-
Add the DTNB solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every 10 seconds for 3 minutes) using a microplate reader in kinetic mode.[6]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-glucosidase activity by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the α-glucosidase enzyme solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
-
Reaction Initiation:
-
Add the pNPG substrate to initiate the reaction.
-
Incubate the mixture at 37°C for a defined time (e.g., 20 minutes).[7]
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for screening and characterizing the cross-reactivity of a compound against a panel of protein kinases.
Caption: Workflow for in vitro kinase panel screening.
Overview of EGFR and VEGFR2 Signaling Pathways
Quinazolinone derivatives frequently target receptor tyrosine kinases such as EGFR and VEGFR2, which are pivotal in cancer cell proliferation and angiogenesis. The diagram below provides a simplified overview of these interconnected signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
Benchmarking Anticonvulsant Activity: A Comparative Guide to Diazepam and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant activity of diazepam against a panel of alternative antiepileptic drugs (AEDs) with diverse mechanisms of action. The data presented is compiled from preclinical screening models to offer an objective performance benchmark for researchers in the field of epilepsy and anticonvulsant drug development.
Introduction to Anticonvulsant Benchmarking
The development of novel anticonvulsant therapies relies on standardized preclinical models to predict clinical efficacy and potential side effects. Diazepam, a benzodiazepine, has long served as a benchmark compound in these assays due to its potent and well-characterized anticonvulsant effects. Its primary mechanism involves the positive allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission.[1] This guide compares diazepam's profile with other established AEDs that target different key pathways in seizure generation, including voltage-gated sodium channels and glutamatergic signaling.
The primary experimental models referenced in this guide are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test, which are widely accepted models for generalized tonic-clonic and myoclonic/absence seizures, respectively.[2] Additionally, the Rotarod test is included to assess motor impairment, providing a measure of the therapeutic index.
Comparative Anticonvulsant Activity
The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) for diazepam and a selection of comparator anticonvulsant drugs in standard preclinical models in mice. The Protective Index (PI), calculated as the ratio of TD50 to ED50, offers a measure of the margin of safety.
| Drug | Primary Mechanism of Action | MES (ED50 mg/kg) | PTZ (ED50 mg/kg) | Rotarod (TD50 mg/kg) | Protective Index (MES) | Protective Index (PTZ) |
| Diazepam | GABA-A Receptor Positive Allosteric Modulator | Toxic Dose | 0.2 | 3.8 | - | 19 |
| Phenytoin | Voltage-Gated Sodium Channel Blocker | 9.5 | Inactive | 68.5 | 7.2 | - |
| Carbamazepine | Voltage-Gated Sodium Channel Blocker | 8.8 | 33.1 | 65 | 7.4 | 2.0 |
| Valproic Acid | Multiple Mechanisms (incl. GABA transaminase inhibition, Na+ channel blockade) | 272 | 149 | 426 | 1.6 | 2.9 |
| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) Binder | Inactive | 47 | >1000 | - | >21 |
| Topiramate | Multiple Mechanisms (incl. Na+ channel blockade, GABA-A modulation, AMPA/kainate receptor antagonism) | 40.9 | 1030 | 160 | 3.9 | 0.16 |
Note: Data is compiled from various preclinical studies in mice and should be considered representative. Absolute values may vary depending on the specific experimental conditions and animal strains used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[3]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at a predetermined time before the test.
-
A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.
-
A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is the dose that protects 50% of the animals.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures, and it evaluates a compound's ability to elevate the seizure threshold.[4]
-
Apparatus: Observation chambers.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c. in mice) is administered.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
-
Endpoint: The absence of clonic seizures is defined as protection. The ED50 is the dose that protects 50% of the animals.
Rotarod Test for Motor Impairment
The Rotarod test is used to assess motor coordination and balance, providing an indication of potential neurological toxicity.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed.
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of peak effect, the animals are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Endpoint: The time the animal remains on the rod is recorded. A significant decrease in performance compared to vehicle-treated animals indicates motor impairment. The TD50 is the dose that causes 50% of the animals to fail the test.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of the benchmarked drugs are mediated through distinct molecular pathways that regulate neuronal excitability. The following diagrams illustrate these key signaling pathways.
Conclusion
This guide provides a foundational framework for benchmarking the anticonvulsant activity of novel compounds against diazepam and other established AEDs. The data presented in the comparative tables, alongside the detailed experimental protocols and mechanistic diagrams, offer a valuable resource for researchers. By understanding the relative potencies, safety margins, and mechanisms of action of different anticonvulsants, drug development professionals can make more informed decisions in the pursuit of more effective and safer therapies for epilepsy. It is important to note that while these preclinical models are predictive, the ultimate clinical efficacy and tolerability of any new therapeutic agent must be confirmed in human trials.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Antimicrobial Potential of Quinazolinone Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial spectrum of various quinazolinone analogues, supported by experimental data. Quinazolinone derivatives have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial effects against various pathogens.
The core quinazolinone scaffold offers a versatile platform for chemical modifications, allowing for the fine-tuning of its biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring play a crucial role in determining the antimicrobial potency and spectrum.[1][2] The introduction of different functional groups can enhance activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3]
Comparative Antimicrobial Spectrum of Quinazolinone Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazolinone analogues against a panel of clinically relevant bacteria and fungi. This data, compiled from multiple studies, facilitates a direct comparison of the antimicrobial efficacy of different structural modifications.
| Compound ID/Series | Analogue Description | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |
| Series 1 | 2,3-disubstituted 4(3H)-quinazolinones | 32 | 32 - 64 | >128 | >128 | 32 - 64 | 32 - 64 | [4] |
| Compound 27 | 4(3H)-quinazolinone derivative | ≤0.5 (including MRSA) | - | ≥16 | ≥16 | - | - | [5][6] |
| Series 2 | Fused pyrolo-quinazolinones (8, 9, 10) | - | 32 - 64 | - | - | 32 - 64 | 32 - 64 | [4] |
| Series 3 | Fused pyridazine-quinazolinones (2, 3) | - | - | - | - | 32 | 32 | [4] |
| Series 4 | Isoxazole/Isoxazoline substituted (4d, 6d) | Potent | Potent | Potent | Potent | Potent | Potent | [7] |
| THTQ | 5,6,7,8-tetrahydro-[1][5][6]triazolo[5,1-b]quinazolin-9(4H)-one | 15 | 9 | 16 | 19 | 7.5 | 15 | [8] |
| Schiff Bases (4e) | 2,3-disubstituted quinazolinone Schiff base | 32 | - | - | 32 | - | - | [9] |
| Schiff Bases (4c) | 2,3-disubstituted quinazolinone Schiff base | 32 | - | - | - | - | - | [9] |
| Standard Drugs | Amoxicillin / Clotrimazole | ~1.95 (Amoxicillin) | - | - | ~0.49 (Amoxicillin) | - | - | [10][11] |
Note: '-' indicates data not available in the cited sources. The potency of some compounds was described qualitatively as "potent" where specific MIC values were not provided in the abstract.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of quinazolinone analogues.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Inoculum: Bacterial strains are grown on Mueller-Hinton agar and fungal strains on Sabouraud Dextrose agar. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration.
-
Preparation of Quinazolinone Solutions: The synthesized quinazolinone analogues are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 25-35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or the use of a growth indicator like Alamar Blue can be employed to determine the MIC.[9]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from each well showing no visible growth is subcultured onto fresh agar plates. The plates are incubated for the appropriate time and temperature. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.[12]
Visualizing Key Processes
To better understand the evaluation and potential mechanism of action of quinazolinone analogues, the following diagrams illustrate a general experimental workflow and a proposed signaling pathway.
Caption: General experimental workflow for the development of quinazolinone-based antimicrobial agents.
Caption: Proposed mechanism of action for some quinazolinone analogues via inhibition of DNA gyrase.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Amino-2-Methylquinazolin-4(3H)-one Derivatives in Preclinical Models of Epilepsy
A Comprehensive Guide for Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of novel 3-amino-2-methylquinazolin-4(3H)-one derivatives as potential anticonvulsant agents. The data presented is compiled from preclinical studies utilizing standardized animal models of epilepsy, offering a direct comparison with established antiepileptic drugs (AEDs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate the evaluation of this chemical scaffold for future therapeutic applications.
Overview of Anticonvulsant Activity
Recent pharmacological investigations into this compound derivatives have revealed their significant potential in controlling seizures. The primary models used for screening these compounds are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) induced seizure tests in mice. These models are well-established predictors of efficacy against generalized tonic-clonic and absence seizures, respectively. The primary mechanism of action for many of these derivatives is believed to be the positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]
Data Summary: Efficacy in Animal Models
The following tables summarize the quantitative efficacy of various this compound derivatives compared to standard AEDs in the PTZ-induced seizure model.
Table 1: Anticonvulsant Activity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives (Series 'a' and 'b') in the PTZ-Induced Seizure Model
| Compound | Dose (mg/kg) | Protection Against Seizures (%) | Latency to First Seizure (seconds ± SEM) |
| Control (Solvent) | - | 0 | 165.33 ± 10.53 |
| Diazepam | 5 | 100 | 1800 (no seizures) |
| Phenobarbital | 20 | 100 | 1800 (no seizures) |
| Compound 8b | 150 | 100 | 1800 (no seizures) |
| Compound 1a | 150 | 16.67 | 450.33 ± 179.46 |
| Compound 4a | 150 | 0 | 179.17 ± 15.31 |
| Compound 2b | 150 | 0 | 183.67 ± 25.12 |
| Compound 9b | 150 | 0 | 168.50 ± 15.20 |
Data extracted from a study evaluating two series of novel quinazolin-4(3H)-one derivatives.[1][3][4] Compound 8b emerged as a particularly potent agent, providing 100% protection at a 150 mg/kg dose, comparable to the standard drugs diazepam and phenobarbital.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is a cornerstone for identifying compounds that can prevent or delay the onset of generalized absence seizures.[1]
-
Animals: Male albino mice are used for the study.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: The test compounds, vehicle (control), or standard drugs (diazepam, phenobarbital) are administered intraperitoneally (i.p.). Doses typically range from 50 to 150 mg/kg for test compounds.[1][3][4]
-
Seizure Induction: Thirty to forty-five minutes after drug administration, a convulsant dose of pentylenetetrazole (typically 85 mg/kg) is injected subcutaneously.[5]
-
Observation: Mice are observed for 30 minutes post-PTZ injection. Key parameters recorded include the presence or absence of clonic seizures, the latency (time) to the first seizure, and the number of seizures.[1][4]
-
Efficacy Endpoint: The primary measure of efficacy is the percentage of animals in each group that are protected from seizures. An increase in the latency to the first seizure is also considered a significant anticonvulsant effect.
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is highly effective in screening for drugs that are effective against generalized tonic-clonic seizures.[6][7][8]
-
Animals: Male albino mice are utilized.
-
Drug Administration: Test compounds or a standard drug like phenytoin (typically 25 mg/kg) are administered i.p.[6]
-
Seizure Induction: A specific time after drug administration (e.g., 30 minutes), a maximal electrical stimulus is delivered through ear-lip electrodes.
-
Observation: The presence or absence of the tonic hind limb extension phase of the seizure is recorded.
-
Efficacy Endpoint: The ability of the test compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The percentage of animals protected in the treated group is compared to the control group.
Visualizations: Workflow and Signaling Pathway
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates the general workflow for screening novel compounds for anticonvulsant activity in preclinical animal models.
Caption: Workflow for anticonvulsant drug screening.
Proposed Signaling Pathway: GABA-A Receptor Modulation
The anticonvulsant effects of many this compound derivatives are hypothesized to be mediated through their interaction with the GABA-A receptor. The diagram below illustrates this proposed mechanism.
Caption: GABA-A receptor modulation by quinazolinones.
Conclusion
The available preclinical data strongly suggest that this compound derivatives represent a promising scaffold for the development of novel anticonvulsant therapies. Certain derivatives have demonstrated efficacy comparable to established drugs like diazepam and phenobarbital in the PTZ model, indicating potential clinical utility in the management of absence seizures. The proposed mechanism of action, through positive allosteric modulation of the GABA-A receptor, aligns with the mechanisms of several clinically successful anxiolytic and antiepileptic drugs. Further investigation, including comprehensive structure-activity relationship (SAR) studies, pharmacokinetic profiling, and assessment in a broader range of seizure models, is warranted to identify lead candidates for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Neurotoxicity of Quinazolinone-Based Anticonvulsants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neurotoxic profiles of quinazolinone-based anticonvulsants against established antiepileptic drugs (AEDs). This document summarizes key experimental data, outlines detailed methodologies for crucial neurotoxicity assays, and visualizes implicated signaling pathways to facilitate an objective evaluation of these compounds.
The quest for novel anticonvulsant therapies is often a balance between efficacy and safety. Quinazolinone derivatives have emerged as a promising class of compounds with significant anticonvulsant activity. However, a thorough understanding of their potential neurotoxicity is paramount for their clinical advancement. This guide aims to provide a comparative framework for evaluating the neurotoxic potential of these emerging drug candidates.
Comparative Neurotoxicity Profile
The following tables summarize the neurotoxic profiles of representative quinazolinone-based anticonvulsants in comparison to established AEDs such as Phenytoin, Sodium Valproate, and Carbamazepine. The data is compiled from various preclinical studies and highlights key parameters of neurotoxicity.
| Compound Class | Specific Compound | Neurotoxicity Endpoint | Model System | Key Findings | Reference |
| Quinazolinone-Based | Methaqualone | General Neurotoxicity | In vivo (mice) | High neurotoxicity, motor impairment | [1] |
| Novel Fluorinated Quinazolines | Motor Impairment (Rotarod) | In vivo (mice) | Low neurotoxicity at effective anticonvulsant doses | [2] | |
| 2,3-disubstituted quinazolin-4(3H)-one | Motor Impairment (Rotarod) | In vivo (mice) | Favorable neurotoxicity profile at effective doses | [3] | |
| Established AEDs | Phenytoin | Neuronal Morphology, Cytotoxicity | In vitro (primary rat hippocampal neurons) | Degeneration and swelling of neurites at 300 µM | [4] |
| Sodium Valproate | Motor Impairment (Rotarod) | In vivo (mice) | Neurotoxicity observed at higher doses | [5] | |
| Carbamazepine | Neuronal Morphology, ROS Production | In vitro (primary rat hippocampal neurons) | Degeneration and swelling of neurites, increased ROS at 300 µM | [4] |
Table 1: In Vivo Neurotoxicity Comparison This table highlights the general neurotoxic effects observed in animal models, primarily focusing on motor coordination as a key indicator.
| Compound | Cell Line/Primary Cells | Assay | Endpoint | IC50 / % Effect | Reference |
| Quinazolinone Analogs | SH-SY5Y | MTT | Cell Viability | Data Needed | N/A |
| Primary Neurons | LDH | Cytotoxicity | Data Needed | N/A | |
| SH-SY5Y | DCFDA | ROS Production | Data Needed | N/A | |
| Carbamazepine | Primary Hippocampal Neurons | MAP-2 Staining | Neuronal Morphology | Neurite degeneration at 300 µM | [4] |
| Primary Hippocampal Neurons | DHE Staining | ROS Production | Increased at 300 µM | [4] | |
| Oxcarbazepine | Primary Hippocampal Neurons | JC-1 Assay | Mitochondrial Membrane Potential | Decreased at 300 µM | [4] |
| Primary Hippocampal Neurons | HPLC | ATP Levels | Significantly decreased at 300 µM | [4] |
Table 2: In Vitro Neurotoxicity Comparison. This table is intended to compare the effects of quinazolinone-based anticonvulsants and established AEDs on neuronal cell viability, oxidative stress, and mitochondrial function. Currently, direct comparative in vitro data for quinazolinone anticonvulsants using these specific assays is limited in the public domain and requires further research. The data for Carbamazepine and Oxcarbazepine are included as a reference from a comparative study on dibenz[b,f]azepine derivatives.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess neurotoxicity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (quinazolinone derivatives and standard AEDs) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. LDH (Lactate Dehydrogenase) Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Seed primary neurons or neuronal cell lines in a 96-well plate and treat with test compounds as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction:
-
Prepare a reaction mixture containing NADH and sodium pyruvate.
-
Add the cell culture supernatant to the reaction mixture in a new 96-well plate.
-
Incubate the plate in the dark at room temperature for up to 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 340 nm at multiple time points to determine the rate of NADH consumption, which is proportional to the LDH activity.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells treated with a lysis buffer (maximum LDH release).
Oxidative Stress and Mitochondrial Function Assays
1. Reactive Oxygen Species (ROS) Measurement using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Preparation and Treatment: Plate cells and treat with compounds as previously described.
-
Dye Loading: Wash the cells with warm PBS and then load them with 10 µM H2DCF-DA in PBS for 30-45 minutes at 37°C in the dark.[7]
-
Fluorescence Measurement: After washing to remove excess dye, measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as a percentage increase in fluorescence relative to the vehicle-treated control.
Signaling Pathways in Quinazolinone-Induced Neurotoxicity
The neurotoxic effects of anticonvulsants can be mediated by various signaling pathways. While the precise mechanisms for many novel quinazolinone derivatives are still under investigation, their common GABAergic activity suggests potential involvement of pathways linked to neuronal excitability and apoptosis.
References
- 1. Frontiers | Direct Imaging of Hippocampal Epileptiform Calcium Motifs Following Kainic Acid Administration in Freely Behaving Mice [frontiersin.org]
- 2. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAergic drugs become neurotoxic in cortical neurons pre-exposed to brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Neuronal Activity in Drosophila Can Identify Anticonvulsive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes with proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 3-amino-2-methylquinazolin-4(3H)-one, a vital building block in medicinal chemistry. Our approach is grounded in the principle of proactive safety: in the absence of explicit regulatory classification, we treat the compound with the caution it warrants based on its known properties and the broader framework of chemical waste management.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. Safety Data Sheets (SDS) and chemical databases consistently identify this compound as an irritant.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
Given these known hazards, appropriate Personal Protective Equipment (PPE) is non-negotiable during handling and disposal.
The Principle of Prudent Waste Management: Hazardous Waste Determination
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the disposal of hazardous waste.[3] A chemical is classified as hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
In such cases, the most responsible and compliant approach is to manage the substance as a hazardous waste.[3][4] This "better safe than sorry" principle ensures the protection of personnel and the environment.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically generated in a laboratory setting. For bulk quantities, always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor.
Part A: Immediate Containment and Labeling
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for waste this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is in good condition, free from cracks or residues of other chemicals.[5]
-
-
Labeling:
-
As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label.[4][5]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
A clear indication of the hazards (e.g., "Irritant")
-
-
Part B: Segregation and Storage
-
Incompatible Materials:
-
Store the hazardous waste container away from incompatible materials, particularly strong oxidizing agents, to prevent unforeseen reactions.[6]
-
-
Designated Storage Area:
-
Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
The storage area should be well-ventilated and have secondary containment to capture any potential leaks.
-
Part C: Arranging for Disposal
-
Contact Your EHS Department:
-
Once the container is full or you no longer need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) or equivalent department. They will guide you on their specific procedures for waste pickup.
-
-
Documentation:
-
Maintain a log of the waste generated, including the amount and date of accumulation. This documentation is crucial for regulatory compliance.
-
Emergency Procedures: Spills and Exposures
Even with the best precautions, accidents can happen. Here’s how to respond effectively.
Small Spills (Contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbent material and the spilled compound into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.
Large Spills (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Do not attempt to clean it up yourself.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Conclusion: A Culture of Safety
Proper chemical waste disposal is a cornerstone of laboratory safety and environmental responsibility. For this compound, the absence of a specific hazardous waste classification necessitates a conservative and prudent approach. By treating it as a hazardous waste, we ensure compliance with the spirit of regulations and uphold our commitment to a safe and sustainable research environment. Always consult your institution's specific guidelines and your EHS department to ensure full compliance with local, state, and federal regulations.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-amino-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-amino-2-methylquinazolin-4(3H)-one, a quinazoline derivative. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. A risk assessment should be conducted to determine the specific requirements for your experimental procedures.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles or a face shield.[4] | Chemically resistant gloves (e.g., nitrile).[5] | Laboratory coat.[4] | Work within a certified chemical fume hood. If unavailable, a NIOSH-approved respirator with a particulate filter is required.[3][4] |
| Preparing Solutions | Chemical safety goggles and a face shield due to splash risk.[4] | Chemically resistant gloves (e.g., nitrile).[5] | Laboratory coat.[4] | Work within a certified chemical fume hood.[5] |
| Running Reactions | Chemical safety goggles.[4] | Chemically resistant gloves (e.g., nitrile).[5] | Laboratory coat.[4] | Conduct reactions in a well-ventilated area, preferably within a fume hood.[4] |
| Handling Waste and Decontamination | Chemical safety goggles.[4] | Chemically resistant gloves (e.g., nitrile).[5] | Laboratory coat.[4] | Not generally required if handling closed containers. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation :
-
Weighing and Transfer :
-
Dissolution :
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.[4]
-
-
Reaction :
-
Post-Handling :
Disposal Plan:
-
Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed container.[4]
-
Waste Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.[4]
-
Disposal : Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Immediately flush the affected area with plenty of water.[4] Remove contaminated clothing and wash the skin with soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation : Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Spills : Wear suitable protective equipment. Prevent the dispersion of dust. Pick up the spilled material and place it in a suitable container for disposal.[1] Avoid allowing the product to enter drains.[1]
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
